molecular formula C16H22N2O5 B1631090 Z-Val-Ala-OH CAS No. 24787-89-1

Z-Val-Ala-OH

Número de catálogo: B1631090
Número CAS: 24787-89-1
Peso molecular: 322.36 g/mol
Clave InChI: KDQLNJPBTLIYNW-AAEUAGOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Val-Ala-OH is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLNJPBTLIYNW-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24787-89-1
Record name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24787-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Guide to the Structure of Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the chemical structure of N-benzyloxycarbonyl-L-valyl-L-alanine (Z-Val-Ala-OH), a dipeptide derivative of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic dipeptide composed of the amino acids L-valine and L-alanine. The "Z" designation refers to the benzyloxycarbonyl (Cbz) group, a widely used amine-protecting group in peptide synthesis.[1][2] This protecting group is crucial for controlling the reactivity of the N-terminus of valine during the stepwise synthesis of peptides, preventing unwanted side reactions and racemization.[1][3] this compound serves as a valuable building block in the synthesis of more complex bioactive peptides and is utilized in the study of protein interactions and enzyme activity.[4]

Molecular Structure

The structure of this compound results from the covalent linkage of three distinct chemical entities: the benzyloxycarbonyl protecting group, the L-valine residue, and the L-alanine residue.

  • Benzyloxycarbonyl (Z) Group : This group, with the formula C₆H₅CH₂O(CO)-, is attached to the amino group of the valine residue.[5] It effectively masks the nucleophilicity of the nitrogen atom.[1][3]

  • L-Valine (Val) : An α-amino acid with the chemical formula C₅H₁₁NO₂, valine is characterized by its hydrophobic isopropyl side chain (-CH(CH₃)₂).[6][7][8] In the this compound structure, the amino group of valine forms a carbamate linkage with the benzyloxycarbonyl group, and its carboxyl group forms a peptide bond with the amino group of alanine.

  • L-Alanine (Ala) : As one of the simplest α-amino acids (chemical formula C₃H₇NO₂), alanine possesses a methyl side chain (-CH₃).[9][10][11] In this dipeptide, the amino group of alanine is linked to the valine residue, while its carboxyl group (-COOH) remains free, hence the "-OH" in the chemical name.

The overall structure is formed by a peptide bond between the carboxyl group of L-valine and the amino group of L-alanine. The N-terminus of the dipeptide is protected by the benzyloxycarbonyl group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₆H₂₂N₂O₅[4][12]
Molecular Weight 322.36 g/mol [12][13]
Appearance White powder[4]
Purity ≥ 98% (HPLC)[4]
Storage Conditions 0-8 °C[4]

Structural Representation

To illustrate the assembly of this compound from its constituent parts, the following diagram outlines the logical relationship between the components.

Z_Val_Ala_OH_Structure cluster_components Components cluster_product Product Z Benzyloxycarbonyl (Z) Group ZValAlaOH This compound Z->ZValAlaOH N-terminal protection Val L-Valine (Val) Val->ZValAlaOH Peptide Backbone Ala L-Alanine (Ala) Ala->ZValAlaOH C-terminal residue

Caption: Logical composition of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can vary, a general methodology involves the N-protection of L-valine followed by coupling to L-alanine.

Protocol: Synthesis of Z-Val-OH (N-protection of Valine)

  • Dissolution : Dissolve L-valine in an aqueous solution of sodium carbonate or sodium bicarbonate to create a basic environment.[14]

  • Reaction : Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) dropwise while stirring vigorously. The basic conditions help to neutralize the HCl byproduct.[1][14]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-valine is consumed.

  • Work-up : Once the reaction is complete, wash the mixture with a nonpolar solvent (e.g., ether) to remove any unreacted benzyl chloroformate.

  • Acidification : Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Z-Val-OH product.

  • Isolation : Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Z-Val-OH.

Protocol: Coupling of Z-Val-OH with L-Alanine

  • Activation : Activate the carboxylic acid of Z-Val-OH. This can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Esterification of Alanine : L-alanine is often used as its methyl or ethyl ester to protect its carboxylic acid group during the coupling reaction.

  • Coupling Reaction : Add the activated Z-Val-OH to a solution of the L-alanine ester in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

  • Deprotection : After the peptide bond is formed, the ester group on alanine is removed by saponification (hydrolysis with a base like NaOH) to yield the final this compound product.

  • Purification : The final product is purified, typically by recrystallization or column chromatography, to achieve high purity.[4]

References

An In-depth Technical Guide to the Chemical and Physical Properties of Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-valyl-L-alanine (Z-Val-Ala-OH) is a protected dipeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development. Its unique structural characteristics, combining the bulky, hydrophobic valine residue with the small, neutral alanine residue under the protection of the benzyloxycarbonyl (Z) group, make it a valuable building block in peptide synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and its role in advanced drug development strategies, particularly in the design of prodrugs. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group provides N-terminal protection, which is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenation. This stability is crucial for its application in stepwise peptide synthesis.

General Properties
PropertyValueReference(s)
Synonyms Z-L-valyl-L-alanine, Carbobenzoxy-L-valyl-L-alanine, Cbthis compound[1][2][3]
CAS Number 24787-89-1[1][2][3][4][5][6]
Appearance White to off-white powder/solid[1][2][3][6]
Purity ≥ 98% (HPLC)[1]
Chemical Structure and Formula
PropertyValueReference(s)
Molecular Formula C₁₆H₂₂N₂O₅[1][2][3][4][5][6]
Molecular Weight 322.36 g/mol [1][2][4][5][6]
IUPAC Name (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid
Physicochemical Data
PropertyValueReference(s)
Melting Point 165 °C[6]
Boiling Point (Predicted) 575.5 ± 45.0 °C[6]
Density (Predicted) 1.201 g/cm³[6]
pKa (Predicted) 3.49 ± 0.10[6]
Optical Activity -23.134° (c=0.01g/ml in Ethanol)[6]
Solubility and Storage
SolventSolubilityReference(s)
DMSO 100 mg/mL (310.21 mM); may require ultrasonic treatment. It is noted that hygroscopic DMSO can affect solubility.[2]
DMSO (alternative) 90 mg/mL at 25°C[5]

Storage Conditions:

  • Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years.[2][5]

  • In Solvent: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] It is also recommended to be sealed in a dry environment and stored at 2-8°C.[6]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and characterization of peptides utilizing this compound.

Representative Solution-Phase Synthesis of a Z-Protected Dipeptide

This protocol outlines the general steps for coupling a Z-protected amino acid, such as Z-Valine, with an alanine ester in solution.

Materials:

  • Z-L-Valine (Z-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 10% aqueous Potassium Bisulfate (KHSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester: Suspend H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM. Add TEA (1 equivalent) to neutralize the salt and stir for 15 minutes at 0°C.

  • Activation of Z-Amino Acid: In a separate flask, dissolve Z-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction: Add the neutralized alanine ester solution to the Z-Val-OH solution. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Z-Val-Ala-OMe.

Purification by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of a crude peptide product like this compound.

Equipment and Materials:

  • Preparative Reverse-Phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of solvent and filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons of the Z-group, the amide protons, the alpha-protons of valine and alanine, and the side-chain protons.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for the ionization method used (e.g., electrospray ionization - ESI).

  • Analysis: Obtain the mass spectrum. The molecular ion peak should correspond to the calculated molecular weight of this compound (322.36 g/mol ). Common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ may be observed.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of peptide-based therapeutics and prodrugs.[1][3] The Z-group provides robust protection of the N-terminus during the assembly of more complex peptide chains.[3]

Peptide Synthesis

This compound serves as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS). Its use can streamline the synthesis process by adding two amino acid residues in a single coupling step.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Attach Attach first Fmoc-AA-OH Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine) Attach->Deprotect1 Couple1 Couple next Fmoc-AA-OH Deprotect1->Couple1 Repeat Repeat Deprotection and Coupling Cycles Couple1->Repeat Deprotect_Final Final Fmoc Deprotection Repeat->Deprotect_Final Couple_ZVA Couple This compound Deprotect_Final->Couple_ZVA Cleave Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) Couple_ZVA->Cleave Purify Purification (HPLC) Cleave->Purify Final_Peptide Final Z-Protected Peptide Purify->Final_Peptide Prodrug_Activation Prodrug Prodrug (Val-Ala-Drug) DPPIV DPPIV / CD26 (Enzyme) Prodrug->DPPIV Substrate Cleavage Dipeptide Cleavage DPPIV->Cleavage Catalyzes Active_Drug Active Drug Cleavage->Active_Drug releases Dipeptide Val-Ala Dipeptide Cleavage->Dipeptide releases

References

In-Depth Technical Guide to Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24787-89-1

This technical guide provides a comprehensive overview of Carbobenzoxy-L-valyl-L-alanine, a critical dipeptide building block for researchers, scientists, and professionals in drug development and proteomics.

Core Compound Data

Carbobenzoxy-L-valyl-L-alanine, also known as Z-Val-Ala-OH, is a dipeptide derivative protected at the N-terminus by a carbobenzoxy (Z) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds.

PropertyValueReference
CAS Number 24787-89-1[1]
Molecular Formula C₁₆H₂₂N₂O₅[1]
Molecular Weight 322.36 g/mol [1][2]
Appearance White to off-white powder[1]
Purity ≥98% (HPLC)[1]
Storage Conditions -20°C for long-term storage[3]

Synthesis and Purification

While specific proprietary synthesis protocols may vary, a general and plausible experimental approach for the synthesis of Carbobenzoxy-L-valyl-L-alanine can be outlined based on established peptide coupling methodologies.

Experimental Protocol: Peptide Coupling

This protocol describes a solution-phase peptide coupling method to synthesize this compound.

Materials:

  • N-Carbobenzoxy-L-valine (Z-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1N)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (1N)

Procedure:

  • Activation of Z-Val-OH: In a round-bottom flask, dissolve N-Carbobenzoxy-L-valine (1 equivalent) and HOBt or Oxyma Pure (1 equivalent) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1 equivalent) in DCM and add DIEA (2.2 equivalents) to neutralize the hydrochloride salt and create the free amine. Add this solution dropwise to the activated Z-Val-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Ala-OMe.

  • Saponification: Dissolve the crude Z-Val-Ala-OMe in a mixture of methanol and water. Add 1N NaOH solution (1.5 equivalents) and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Carbobenzoxy-L-valyl-L-alanine.

Purification Protocol: Recrystallization

Purification of the crude product is crucial to achieve the high purity required for subsequent applications.

Solvent System: A common solvent system for the recrystallization of protected dipeptides is a mixture of an organic solvent and a non-solvent. For this compound, a mixture of ethyl acetate and hexane or diethyl ether and petroleum ether is often effective. The ideal solvent system should be determined empirically.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane or petroleum ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Carbobenzoxy-L-valyl-L-alanine.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides and their derivatives.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient from 20% to 80% B over 20-30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide.

  • ¹H NMR: Expected signals would include aromatic protons from the carbobenzoxy group (around 7.3 ppm), the α-protons of valine and alanine, the β-proton and γ-protons of valine, the methyl protons of alanine, and the methylene protons of the benzyl group.

  • ¹³C NMR: Characteristic signals would include the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Z-group, and the aliphatic carbons of the valine and alanine side chains.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₆H₂₂N₂O₅ would be approximately 323.15.

Applications in Research and Drug Development

Carbobenzoxy-L-valyl-L-alanine is a versatile building block with significant applications in medicinal chemistry and biotechnology.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key component in the synthesis of longer peptides and peptide-based drugs. The carbobenzoxy group provides stable N-terminal protection that can be removed under specific conditions, allowing for the stepwise addition of further amino acids.

Protease-Cleavable Linkers in Drug Delivery

The Val-Ala dipeptide sequence is a known substrate for certain proteases, such as cathepsin B, which are often overexpressed in tumor environments. This property is exploited in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4] this compound can be incorporated as a cleavable linker between a targeting moiety (e.g., an antibody) and a cytotoxic drug. Upon reaching the target site, the linker is cleaved by the specific protease, releasing the drug in a localized manner.[5][6]

Drug_Delivery_System cluster_ADC Antibody-Drug Conjugate (ADC) cluster_TargetCell Target Cell (e.g., Tumor Cell) Antibody Targeting Antibody Linker Z-Val-Ala Linker Antibody->Linker Drug Cytotoxic Drug Linker->Drug Protease Protease (e.g., Cathepsin B) Linker->Protease Cleavage Released_Drug Released Drug Protease->Released_Drug Release ADC_System ADC in Circulation

Caption: Workflow of a Z-Val-Ala based Antibody-Drug Conjugate.

Synthesis of Pharmaceutical Intermediates

The Val-Ala motif is present in various pharmaceutical agents. For instance, it is a component of intermediates used in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, which are used to treat type 2 diabetes.[7][8]

Synthesis_Pathway Z_Val_Ala This compound Intermediate Dipeptide Intermediate Z_Val_Ala->Intermediate Coupling Reactions API Active Pharmaceutical Ingredient (e.g., Sitagliptin) Intermediate->API Further Synthetic Steps

References

Z-Val-Ala-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Dipeptide Building Block: Properties, Synthesis, and Applications

Introduction

Z-Val-Ala-OH, chemically known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of the amino acids valine and alanine.[1][2][3] The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a crucial building block in peptide synthesis, particularly in the solution-phase synthesis of bioactive peptides and peptidomimetics.[2] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its use, and its applications in drug development, particularly in the design of prodrugs.

Physicochemical Properties

This compound is a white, solid powder with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol .[1][2][3][4] A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C16H22N2O5[1][4]
Molecular Weight 322.36 g/mol [1][2][3][4]
Appearance White powder[1]
Alternate Names Z-L-valyl-L-alanine, Carbobenzoxy-L-valyl-L-alanine[2][4]
CAS Number 24787-89-1[1][4]

Experimental Protocols

The utility of this compound lies in its application in solution-phase peptide synthesis. The Z-group provides stable protection of the N-terminal amine during the coupling reaction and can be selectively removed under mild conditions.

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for the coupling of this compound to an amino acid ester (e.g., H-Xaa-OR, where Xaa is any amino acid and R is a protecting group like methyl or ethyl) using common coupling reagents.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Racemization suppressant (e.g., 1-Hydroxybenzotriazole (HOBt))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1 equivalent) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the solution of this compound.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-dipeptide ester.

  • Purify the crude product by recrystallization or column chromatography.

N-Terminal Z-Group Deprotection

The benzyloxycarbonyl (Z) group can be efficiently removed by catalytic hydrogenation.

Materials:

  • Z-protected dipeptide

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

  • Hydrogen gas (H2) source

Procedure:

  • Dissolve the Z-protected dipeptide in methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected dipeptide.

Applications in Drug Development: Prodrug Design

This compound is a valuable building block in the synthesis of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic cleavage. The dipeptide moiety can be designed to be recognized and cleaved by specific enzymes, such as peptidases, that are overexpressed in target tissues, like tumors.

The diagram below illustrates the general concept of a dipeptide prodrug strategy. The active drug, containing a functional group like a hydroxyl or amino group, is linked to the dipeptide (in this case, Val-Ala). The Z-group would be present during synthesis and deprotected in a later step. This linkage renders the drug inactive. Upon reaching the target site, specific enzymes cleave the peptide bond, releasing the active drug.

Prodrug_Activation Prodrug Inactive Prodrug (Drug-Linker-Val-Ala) Enzyme Target-Specific Enzyme (e.g., Peptidase) Prodrug->Enzyme Enzymatic Cleavage Active_Drug Active Drug Enzyme->Active_Drug Byproduct Val-Ala (Byproduct) Enzyme->Byproduct

Caption: Enzymatic activation of a dipeptide prodrug.

Workflow for Solution-Phase Dipeptide Synthesis

The following diagram outlines the key steps in a typical solution-phase synthesis of a dipeptide using this compound, from the preparation of reactants to the final purified product.

Peptide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification cluster_final Final Product Z_Val_Ala This compound Coupling Peptide Bond Formation in Anhydrous Solvent Z_Val_Ala->Coupling Amino_Ester H-Xaa-OR·HCl Amino_Ester->Coupling Coupling_Reagents Coupling Reagents (DCC/EDC, HOBt) Coupling_Reagents->Coupling Base Base (TEA/DIPEA) Base->Coupling Filtration Filtration of Urea Byproduct Coupling->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Z_Dipeptide Z-Val-Ala-Xaa-OR Purification->Z_Dipeptide

References

The Enduring Role of the Carboxybenzyl (Cbz) Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the intricate art of peptide synthesis. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, its development was a pivotal moment that unlocked the potential for the controlled, stepwise assembly of amino acids into peptides.[1] This guide provides a comprehensive technical overview of the Cbz group, detailing its application, cleavage, and strategic importance in modern peptide chemistry, supported by experimental protocols and comparative data.

Core Concepts of the Cbz Protecting Group

The Cbz group is a carbamate-based protecting group for amines, prized for its stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions.[1] This strategic stability, known as orthogonality, allows for the selective deprotection of other protecting groups in a synthetic sequence without premature cleavage of the Cbz group. It is particularly valued in solution-phase peptide synthesis for the preparation of peptide fragments that are later coupled to form larger peptides.[2]

Key Characteristics:

  • Stability: The Cbz group is stable to both basic and moderately acidic conditions, allowing for the use of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) in orthogonal protection schemes.[2][3]

  • Introduction: It is typically introduced by reacting the free amine of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1]

  • Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that proceeds at neutral pH.[1] Alternative methods include strong acidic conditions and dissolving metal reductions.

  • Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid, facilitating purification.

The Chemistry of Cbz Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Cbz group is essential for its effective implementation in a synthetic strategy.

Protection of Amines

The protection of the N-terminal amine of an amino acid with the Cbz group is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.[1][3]

G cluster_protection Cbz Protection Mechanism AminoAcid R-NH₂ (Amino Acid) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate ProtectedAA R-NH-Cbz (Protected Amino Acid) Intermediate->ProtectedAA Chloride Elimination HCl HCl Intermediate->HCl Base Base (e.g., NaHCO₃) Salt Base-H⁺ + Cl⁻ Base->Salt HCl->Salt Neutralization

Cbz Protection of an Amino Acid.
Deprotection of Cbz-Protected Amines

The removal of the Cbz group can be achieved through several distinct mechanisms, providing flexibility in the synthetic design.

This is the most common and mildest method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (typically on carbon). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[3][4]

G cluster_deprotection Cbz Deprotection by Catalytic Hydrogenolysis ProtectedAA R-NH-Cbz CarbamicAcid R-NH-COOH (Carbamic Acid Intermediate) ProtectedAA->CarbamicAcid Hydrogenolysis Pd/C, H₂ Toluene Toluene ProtectedAA->Toluene Catalyst Pd/C, H₂ Amine R-NH₂ (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 G cluster_workflow Solution-Phase Dipeptide Synthesis Workflow with Cbz Protection start Start protect_aa1 Protect Amino Acid 1 (e.g., Alanine) with Cbz start->protect_aa1 protect_aa2 Protect Carboxyl Group of Amino Acid 2 (e.g., Glycine) as a Methyl Ester start->protect_aa2 couple Couple Cbz-Ala and Gly-OMe using a Coupling Reagent (e.g., DCC) protect_aa1->couple protect_aa2->couple deprotect_cbz Deprotect Cbz Group (e.g., via Catalytic Hydrogenolysis) couple->deprotect_cbz deprotect_ester Deprotect Methyl Ester (Saponification) deprotect_cbz->deprotect_ester dipeptide Isolate Dipeptide (Ala-Gly) deprotect_ester->dipeptide end End dipeptide->end

References

The Dipeptide Intermediate Z-Val-Ala-OH: A Technical Guide to its Application in Biochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH) is a protected dipeptide that serves as a crucial intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of advanced therapeutics. While not possessing intrinsic biological activity in its own right, its structural motif is central to the design of prodrugs and, most notably, enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the primary application of the Val-Ala dipeptide, derived from precursors like this compound, focusing on its role in targeted cancer therapy. We will cover the mechanism of action, relevant quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Introduction: From Building Block to Therapeutic Lynchpin

This compound is a dipeptide derivative of L-valine and L-alanine, where the N-terminus of valine is protected by a benzyloxycarbonyl (Cbz or Z) group.[][2] This protecting group is stable under various coupling conditions but can be removed through methods like catalytic hydrogenation, making it a valuable tool in the stepwise synthesis of complex peptides.[3]

The primary biochemical significance of the Val-Ala sequence lies in its recognition and cleavage by specific proteases, most notably Cathepsin B.[] Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment of various cancers.[][4] This differential expression provides a strategic opportunity for targeted drug delivery. By incorporating the Val-Ala dipeptide into a linker system that connects a potent cytotoxic agent to a tumor-targeting antibody, a highly specific therapeutic agent can be constructed. These Antibody-Drug Conjugates (ADCs) are designed to be stable in systemic circulation and only release their cytotoxic payload upon internalization into cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[][5]

The Val-Ala Linker in Antibody-Drug Conjugates (ADCs)

The most prominent application of the Val-Ala dipeptide is in the design of enzyme-cleavable linkers for ADCs. A prime example is the payload Tesirine (SG3249) , which is utilized in the FDA-approved ADC, Loncastuximab tesirine .[6][7] In this system, the Val-Ala dipeptide is part of a linker that connects the antibody to a highly potent pyrrolobenzodiazepine (PBD) dimer, a DNA cross-linking agent.[4][6]

Mechanism of Action

The therapeutic action of an ADC employing a Val-Ala linker is a multi-step process, as illustrated in the signaling pathway below.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Val-Ala Linker + Payload) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor Antigen-ADC Complex Antigen->Receptor 2. Internalization (Receptor-Mediated Endocytosis) Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Payload Released Cytotoxic Payload (e.g., PBD Dimer) CathepsinB->Payload 4. Cleavage of Val-Ala Linker Nucleus Nucleus Payload->Nucleus 5. Translocation DNA DNA Payload->DNA 6. DNA Damage (e.g., Cross-linking) Apoptosis Apoptosis / Cell Death DNA->Apoptosis 7. Induction of Apoptosis

Figure 1: Mechanism of Action for a Val-Ala Linked ADC.

The process unfolds as follows:

  • Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[5]

  • Internalization: The entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[5]

  • Lysosomal Trafficking: The endosome fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes and a low pH environment.[8]

  • Enzymatic Cleavage: Within the lysosome, overexpressed Cathepsin B recognizes and cleaves the amide bond of the Val-Ala dipeptide linker.[][4] This cleavage initiates the release of the cytotoxic payload.

  • Payload Release and Action: The freed payload translocates to its site of action, such as the nucleus.[6]

  • Cytotoxicity: The payload exerts its cytotoxic effect. For example, PBD dimers cross-link DNA, leading to cell cycle arrest and apoptosis.[4][6]

Quantitative Data: Efficacy of Val-Ala Linked ADCs

The efficacy of ADCs is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.[9][10][11] ADCs with Val-Ala linkers have demonstrated potent anti-cancer activity in the picomolar to nanomolar range across various cancer cell lines.

ADC / PayloadCell LineCancer TypeIC50 Value
Loncastuximab tesirineSU-DHL-6B-cell Lymphoma4.1 pM (median)
Val-Ala-PBD ADCKarpas-422Diffuse Large B-cell Lymphoma92 pM
Val-Ala-PBD ADCNCI-H929Multiple Myeloma61 pM
Val-Ala-MMAE ADCHER2+ CellsBreast Cancer111 pM

Note: The data presented is a summary compiled from multiple sources for illustrative purposes.[12][13] Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Representative Synthesis of a Val-Ala-PABC Linker Intermediate

While this compound is a potential starting material, many modern syntheses utilize alternative N-terminal protecting groups like Alloc (allyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) due to their milder deprotection conditions. The following protocol is a representative example of the synthesis of a key intermediate, Fmoc-Val-Ala-p-aminobenzyl alcohol (Fmoc-Val-Ala-PAB-OH) , which can then be coupled to a cytotoxic payload.

Objective: To synthesize the dipeptide-spacer unit for subsequent conjugation.

Materials:

  • Fmoc-Val-OH

  • H-Ala-PAB-OH (p-aminobenzyl alcohol pre-loaded onto a resin or used in solution phase)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure (Solid-Phase Synthesis):

  • Resin Preparation: Start with a resin pre-loaded with H-Ala-PAB-OH. Swell the resin in DMF for 30 minutes.

  • Fmoc-Valine Coupling: a. In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and stir for 2 minutes. c. Drain the DMF from the swollen resin and add the activated Fmoc-Val-OH solution. d. Agitate the reaction vessel for 2 hours at room temperature. e. Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. b. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group. c. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage from Resin: a. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). b. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide linker by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

  • Purification: Purify the crude Fmoc-Val-Ala-PAB-OH using reverse-phase HPLC.

Synthesis_Workflow cluster_synthesis Synthesis of Val-Ala Linker Intermediate Z_Val_Ala This compound (or other N-protected Val) Coupling Peptide Coupling (e.g., HBTU/DIPEA) Z_Val_Ala->Coupling PAB_OH p-aminobenzyl alcohol (PAB-OH) PAB_OH->Coupling Protected_Linker Protected Linker (e.g., Z-Val-Ala-PAB-OH) Coupling->Protected_Linker Deprotection N-terminal Deprotection (e.g., Hydrogenolysis for Z) Protected_Linker->Deprotection Linker_Payload Linker-Payload Conjugate Deprotection->Linker_Payload Couple to Payload Final_ADC Final ADC Linker_Payload->Final_ADC Conjugate to Antibody Payload Cytotoxic Payload Payload->Linker_Payload Antibody Antibody Antibody->Final_ADC

Figure 2: General Synthetic Workflow for an ADC.
In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the Val-Ala linker is specifically cleaved by Cathepsin B, leading to the release of a reporter molecule or the actual payload.

Materials:

  • Val-Ala-linker substrate (e.g., Val-Ala-PABC-fluorophore or the actual linker-payload)

  • Recombinant human Cathepsin B

  • Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.0[14]

  • Cathepsin B inhibitor (e.g., CA-074Me) for negative control[15]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Dilute recombinant Cathepsin B in Assay Buffer and incubate at 37°C for 15 minutes to ensure activation.[14]

  • Reaction Setup: a. To wells of a 96-well plate, add 50 µL of Assay Buffer. b. For negative control wells, add the Cathepsin B inhibitor and incubate for 10-15 minutes. c. Add 25 µL of the activated Cathepsin B solution to the sample and control wells (add only buffer to a "no enzyme" blank).

  • Initiate Reaction: Add 25 µL of the Val-Ala-linker substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 400/505 nm for an AFC fluorophore) kinetically over 1-2 hours.[15]

  • Data Analysis: Plot fluorescence intensity versus time. The rate of fluorescence increase is proportional to the rate of linker cleavage. Compare the rates of the sample wells to the inhibited and "no enzyme" controls to confirm specific Cathepsin B-mediated cleavage.

Cleavage_Assay_Workflow cluster_assay Cathepsin B Cleavage Assay Workflow start Start prep_enzyme Activate Recombinant Cathepsin B (37°C, 15 min) start->prep_enzyme setup_plate Set up 96-well plate: - Assay Buffer - Inhibitor (for control) - Activated Enzyme prep_enzyme->setup_plate add_substrate Add Val-Ala Substrate (e.g., Val-Ala-PABC-Fluorophore) setup_plate->add_substrate measure Kinetic Fluorescence Reading (37°C, 1-2 hours) add_substrate->measure analyze Analyze Data: - Plot RFU vs. Time - Calculate Reaction Rate measure->analyze end End analyze->end

Figure 3: Experimental Workflow for a Cathepsin B Cleavage Assay.

Conclusion

This compound, while a simple dipeptide, represents a critical component in the sophisticated architecture of modern targeted therapeutics. Its true value is realized not through its own bioactivity, but as a precisely designed synthetic intermediate. The Val-Ala sequence it provides is the key that unlocks the cytotoxic potential of Antibody-Drug Conjugates within the tumor microenvironment, leveraging the specific enzymatic machinery of cancer cells. For researchers in biochemistry and drug development, understanding the synthesis, mechanism, and validation of Val-Ala linkers is essential for the continued innovation of next-generation ADCs and other targeted delivery systems.

References

The Strategic Role of Z-Val-Ala-OH in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pursuit of targeted therapies with enhanced efficacy and minimized off-target effects is paramount. Peptide-based molecules and prodrug strategies have emerged as powerful tools in achieving this precision. Central to the synthesis of these advanced therapeutics is the use of specialized building blocks that offer both strategic protection and inherent biological relevance. Among these, N-α-Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH) has garnered significant attention. This dipeptide, protected at its N-terminus by a carbobenzoxy (Z) group, serves as a critical intermediate in the construction of sophisticated drug delivery systems, particularly in the fields of oncology and virology.

This technical guide provides an in-depth exploration of the function of this compound in drug discovery. We will delve into its role as a key component of enzyme-cleavable linkers in antibody-drug conjugates (ADCs) and its application in the design of prodrugs activated by specific proteases. This document will furnish researchers and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and practical applications of this versatile dipeptide derivative.

Core Properties of this compound

This compound is a dipeptide derivative of L-valine and L-alanine. The defining feature of this molecule is the carbobenzoxy (Z) group attached to the N-terminus of the valine residue. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus and allowing for the controlled, sequential addition of amino acids to build a desired peptide chain.[1][2]

PropertyValueReference(s)
CAS Number 24787-89-1[2]
Molecular Formula C16H22N2O5[2]
Molecular Weight 322.36 g/mol [2]
Appearance White to off-white powder[2]
Purity Typically ≥98% (HPLC)[2]
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge
Storage 2-8°C, protected from moistureGeneral knowledge

Application in Drug Discovery: Enzyme-Cleavable Linkers and Prodrugs

The primary function of the Val-Ala dipeptide moiety, derived from this compound after deprotection and further coupling, is to act as a substrate for specific proteases that are often dysregulated in disease states. This enzymatic targeting allows for the controlled release of a conjugated therapeutic agent at the site of action, thereby enhancing its therapeutic index.

Cathepsin B-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment.[] This characteristic makes it an attractive target for the selective release of cytotoxic payloads from ADCs within cancer cells. The Val-Ala dipeptide has been identified as an effective substrate for Cathepsin B.[4]

In a typical ADC construct, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. This linker often contains the Val-Ala sequence. The ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized into the lysosome. Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Ala linker, releasing the cytotoxic payload and inducing cell death.[]

A notable example of a clinically relevant molecule utilizing a Val-Ala linker is Tesirine , the payload in the antibody-drug conjugate Rovalpituzumab tesirine (Rova-T). The synthesis of Tesirine involves the use of an Alloc-Val-Ala-PAB-OH linker, a derivative of the core Val-Ala structure.[1]

Logical Workflow for ADC Development with a Val-Ala Linker

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Z_Val_Ala_OH This compound Synthesis/Procurement Linker_Synthesis Synthesis of Val-Ala Linker with Payload Z_Val_Ala_OH->Linker_Synthesis Conjugation Conjugation to Antibody Linker_Synthesis->Conjugation Purification ADC Purification & Characterization Conjugation->Purification Binding_Assay Antigen Binding Assay Purification->Binding_Assay Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cleavage_Assay Cathepsin B Cleavage Assay Purification->Cleavage_Assay PK_Study Pharmacokinetic Studies Cytotoxicity_Assay In Vitro Cytotoxicity Assay Cleavage_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->PK_Study Efficacy_Study Xenograft Efficacy Studies PK_Study->Efficacy_Study Toxicity_Study Toxicology Studies Efficacy_Study->Toxicity_Study

Caption: Workflow for ADC development using a Val-Ala linker.

Prodrug Activation by Dipeptidyl Peptidase IV (DPPIV/CD26)

Dipeptidyl Peptidase IV (DPPIV), also known as CD26, is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[5] This enzyme is expressed on the surface of various cell types and is also found in a soluble form in plasma. Its specific substrate requirements make it an excellent candidate for the targeted activation of prodrugs.[6]

A prodrug can be designed by attaching a Val-Ala dipeptide to the amine group of a parent drug. This modification often renders the drug inactive and can improve its physicochemical properties, such as solubility.[6] Upon exposure to DPPIV/CD26, the Val-Ala dipeptide is cleaved, releasing the active parent drug. This strategy has been explored for various therapeutic agents, including antiviral and anticancer drugs.[2][7]

Signaling Pathway for DPPIV/CD26-Mediated Prodrug Activation

Prodrug Val-Ala-Drug (Inactive Prodrug) DPPIV DPPIV/CD26 (Enzyme) Prodrug->DPPIV Cleavage Active_Drug Active Drug DPPIV->Active_Drug Release Target Cellular Target Active_Drug->Target Effect Therapeutic Effect Target->Effect

Caption: DPPIV/CD26-mediated activation of a Val-Ala prodrug.

Quantitative Data

ParameterSubstrate/LinkerEnzymeValueReference(s)
Cleavage Rate Val-Ala linker in ADCCathepsin BCleaved at approximately half the rate of a Val-Cit linker in an isolated enzyme assay.[4]
In Vitro Cytotoxicity (IC50) ADC with Val-Ala linker and MMAE payloadHER2+ cells92 pmol/L[8]
Km Ala-Pro-AFCDPPIV/CD26Not explicitly stated, but the assay was performed with substrate concentrations ranging from 0.4 to 400 µM.[9]
Ki Dipeptide phosphonate inhibitorDPPIV/CD267 µM[10]
Half-life in human plasma Dipeptide model prodrugsHuman plasma> 1 hour[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Val-Ala Containing Peptide

This protocol is based on the widely used Fmoc/tBu strategy and can be adapted for the synthesis of peptides containing the Val-Ala motif, starting from Fmoc-Ala attached to the resin and subsequent coupling of Fmoc-Val-OH (which can be synthesized from Z-Val-OH).[11][12][13][14]

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-Wang resin, Fmoc-Val-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and shake for 20 minutes. Drain and wash the resin thoroughly with DMF, DCM, and Methanol.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and Methanol.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a general method to assess the cleavage of a Val-Ala containing linker or substrate by Cathepsin B using a fluorogenic reporter.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B substrate with a Val-Ala sequence linked to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay buffer containing 5 mM DTT

  • Cathepsin B inhibitor (for control)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = ~400/505 nm for AMC)

Procedure:

  • Enzyme Activation: Dilute Cathepsin B in Activation Buffer and incubate at 37°C for 15 minutes to ensure the active site cysteine is reduced.

  • Reaction Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the Val-Ala fluorogenic substrate to each well to the desired final concentration.

    • For inhibitor control wells, add the Cathepsin B inhibitor.

  • Initiate Reaction: Add the activated Cathepsin B to the wells to start the reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity versus time to determine the initial reaction velocity (slope of the linear portion of the curve).

    • Compare the velocities of the test samples to controls to determine the extent of cleavage.

In Vitro DPPIV/CD26 Cleavage Assay (Fluorometric)

This protocol outlines a method to measure the cleavage of a Val-Ala prodrug or substrate by DPPIV/CD26.[15][16]

Materials:

  • Recombinant human DPPIV/CD26

  • Substrate: A prodrug of interest with a Val-Ala linker or a fluorogenic substrate like Gly-Pro-AMC (as a positive control and for inhibitor screening).

  • Assay Buffer: 25 mM Tris, pH 8.0

  • DPPIV/CD26 specific inhibitor (e.g., Sitagliptin) for control experiments.[8]

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = ~380/460 nm for AMC)

Procedure:

  • Reagent Preparation:

    • Dilute DPPIV/CD26 enzyme to a working concentration (e.g., 0.1 ng/µL) in Assay Buffer.

    • Prepare the substrate solution in Assay Buffer. If using a prodrug, the concentration will depend on the specific experiment. For a fluorogenic control like Gly-Pro-AMC, a final concentration of 100 µM is often used.

  • Reaction Setup:

    • To the wells of the microplate, add the diluted DPPIV/CD26 enzyme solution.

    • For inhibitor control wells, pre-incubate the enzyme with the inhibitor for 10-30 minutes at the assay temperature.[15]

    • Include a substrate blank containing only Assay Buffer and the substrate.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric plate reader and measure the fluorescence in kinetic mode for a set period (e.g., 5-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot, after subtracting the background from the substrate blank.

    • For prodrug cleavage analysis by HPLC, at different time points, quench the reaction (e.g., with acid) and analyze the supernatant for the presence of the parent drug.

Conclusion

This compound is a cornerstone building block in the development of sophisticated, targeted therapeutics. Its utility stems from the strategic placement of the carbobenzoxy protecting group, which facilitates controlled peptide synthesis, and the inherent biological relevance of the Val-Ala dipeptide as a substrate for key proteases like Cathepsin B and DPPIV/CD26. The ability to engineer enzyme-cleavable linkers for ADCs and protease-activated prodrugs using this dipeptide has enabled the creation of therapies with improved specificity and reduced systemic toxicity. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of next-generation medicines. As our understanding of the enzymatic landscape of diseases continues to grow, the strategic application of such precisely designed chemical entities will undoubtedly play an increasingly vital role in the future of drug discovery.

References

Z-Val-Ala-OH: A Core Building Block for the Next Generation of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide derivative N-Carbobenzoxy-L-valyl-L-alanine (Z-Val-Ala-OH) has emerged as a pivotal building block in the synthesis of complex bioactive peptides and peptidomimetics. Its unique structural features, including the N-terminal benzyloxycarbonyl (Z) protecting group and the specific Val-Ala sequence, make it an invaluable tool in drug discovery and development. This guide provides a comprehensive overview of this compound, its applications, and detailed experimental protocols relevant to its use in synthesizing targeted therapeutic agents, with a particular focus on enzyme inhibitors.

Core Properties of this compound

This compound is a synthetic dipeptide derivative where the amino terminus of the valine residue is protected by a carbobenzoxy (Cbz or Z) group.[1] This protecting group is crucial for controlled, stepwise peptide synthesis, preventing unwanted side reactions at the N-terminus while allowing the C-terminal carboxylic acid to be activated for coupling with another amino acid or amine-containing molecule.[1] The Val-Ala sequence itself is significant as it is recognized by various proteases, making it a key component in the design of enzyme inhibitors and targeted drug delivery systems.

PropertyValueReference
CAS Number 24787-89-1[1][2][3][4][5]
Molecular Formula C16H22N2O5[1][2][3][5]
Molecular Weight 322.36 g/mol [2][3][5]
Appearance White to off-white powder[1][2]
Purity ≥ 98% (HPLC)[1][2]
Melting Point 165 °C[6]
Storage Conditions 0-8 °C, Sealed in dry[2][6]
Solubility DMSO[3]
Synonyms Z-L-valyl-L-alanine, Cbthis compound[1][2][4][5]

Role as a Building Block in Bioactive Peptide Synthesis

Bioactive peptides are short amino acid sequences that can modulate physiological processes, offering therapeutic potential for a wide range of diseases, including hypertension, microbial infections, and cancer.[7][8][9][10] this compound serves as a fundamental component in the chemical synthesis of these peptides for several key reasons:

  • Controlled Synthesis : The Z-group provides stable protection of the N-terminus during the coupling reaction, ensuring that the peptide chain is elongated in the desired sequence.[11] It is typically stable to the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS) but can be removed under specific conditions, such as catalytic hydrogenation.

  • Enzyme Recognition : The Val-Ala motif is a substrate sequence for various proteases, particularly elastases.[12] Elastases are serine proteases that break down elastin, a key protein in the extracellular matrix.[13] Unregulated elastase activity is implicated in conditions like chronic obstructive pulmonary disease (COPD), pancreatitis, and skin aging.[14][15] Consequently, peptides incorporating the Val-Ala sequence are prime candidates for the development of potent and selective elastase inhibitors.

  • Prodrug and Linker Technology : The Val-Ala dipeptide can be incorporated as a cleavable linker in antibody-drug conjugates (ADCs).[16] For instance, the Alloc-Val-Ala-OH derivative is used in the synthesis of Tesirine, a clinical ADC.[16] In this context, the linker is designed to be stable in circulation but is specifically cleaved by enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment, thereby releasing the cytotoxic payload directly at the target site.[16]

Application Spotlight: Development of Elastase Inhibitors

Human Neutrophil Elastase (HNE) is a primary therapeutic target due to its role in inflammatory diseases.[13][14] Natural and synthetic peptides are a significant source of elastase inhibitors.[14][15] Many potent inhibitors are cyclic peptides or depsipeptides that lock the molecule in a bioactive conformation. The Val-Ala sequence is a common feature in substrates recognized by elastase, whose S1 subsite preferentially binds small hydrophobic residues like alanine or valine.[12]

Below is a table of selected natural peptide elastase inhibitors, demonstrating the potency that can be achieved. While these are not directly synthesized from this compound, they exemplify the types of target molecules that researchers can aim to create or mimic using such building blocks.

Inhibitor NameSourceTypeTarget ElastaseIC50 ValueReference
Lyngbyastatin 4 CyanobacteriumCyclic DepsipeptidePPE & HNE0.03 µM & 0.049 µM[14]
Lyngbyastatin 7 Lyngbya spp.Cyclic DepsipeptideHNE23 nM (0.023 µM)[13]
Scyptolin A CyanobacteriumCyclic DepsipeptidePPE1.6 µM[14][15]
Scyptolin B CyanobacteriumCyclic DepsipeptidePPE1.4 µM[14][15]
Planktopeptin BL1125 Planktothrix rubescensDepsipeptideElastase0.096 µM[15]
Planktopeptin BL1061 Planktothrix rubescensDepsipeptideElastase0.040 µM[15]
Cyclotheonellazole A Marine SpongeCyclic PeptideElastase0.034 nM[13]
YM-47141 Flexibacter sp.Cyclic DepsipeptideHLE0.15 µM[13]

PPE: Porcine Pancreatic Elastase; HNE: Human Neutrophil Elastase; HLE: Human Leukocyte Elastase.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of bioactive peptides using this compound or similar building blocks.

Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical Peptide Inhibitor

This protocol describes the manual synthesis of a short peptide sequence (e.g., a tripeptide) using Fmoc-based chemistry, a standard and robust method.[17][18][19]

Materials:

  • Rink Amide MBHA resin or 2-chlorotrityl resin

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH)

  • Z-Val-OH (for the final coupling if an N-terminal Z-group is desired)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenztriazole) or HATU/HOAt

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Ice-cold diethyl ether

  • SPPS reaction vessel, shaker, HPLC system for purification and analysis

Protocol:

  • Resin Swelling and First Amino Acid Loading (for 2-chlorotrityl resin):

    • Place the 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DCM for at least 30 minutes.[18]

    • Drain the DCM. Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 1.2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the resin and shake for 1-2 hours.

    • To cap any remaining reactive sites, add a small amount of MeOH and shake for 15 minutes.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, drain, and add a fresh solution of 20% piperidine in DMF.

    • Shake for an additional 15-20 minutes.[17]

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling (e.g., Coupling of Z-Val-OH):

    • In a separate vial, dissolve Z-Val-OH (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.[17]

    • Add DIPEA (2 equivalents) to activate the carboxylic acid (solution may change color).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake at room temperature for 1-2 hours. A Kaiser test can be performed to check for completion (a positive test indicates free amines).

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/TIS/H2O) to the resin and shake for 2-3 hours at room temperature.[17]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS).[17]

In Vitro Elastase Inhibition Assay

This protocol is used to determine the inhibitory activity of a synthesized peptide against porcine pancreatic elastase (PPE), a common model for HNE.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)[20] or N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide.

  • Assay buffer: 0.1 M Tris-HCl, pH 8.0[12]

  • Synthesized peptide inhibitor and a known inhibitor as a positive control (e.g., Oleanolic acid).

  • Solvent for compounds: DMSO

  • 96-well microplate and a microplate reader capable of measuring absorbance at 405-410 nm.

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of PPE in the assay buffer.

    • Prepare a stock solution of the SANA substrate in the assay buffer.

    • Prepare stock solutions of the synthesized peptide and the positive control in DMSO. Create a serial dilution in the assay buffer to test a range of concentrations.

  • Assay Procedure:

    • In the wells of a 96-well plate, add 20 µL of the peptide inhibitor solution at various concentrations. For the control (100% enzyme activity), add 20 µL of assay buffer with the same final concentration of DMSO.

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the PPE solution to each well.

    • Incubate the plate at 37 °C for 20 minutes to allow the inhibitor to bind to the enzyme.[12]

    • Initiate the reaction by adding 10 µL of the SANA substrate solution to each well.

    • Immediately measure the absorbance at 410 nm every minute for 20-30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key processes described in this guide.

G cluster_prep 1. Resin Preparation cluster_cycle 2. Synthesis Cycle (Repeat for each AA) cluster_final 3. Cleavage & Purification A Swell Resin in DCM B Load Fmoc-Ala-OH A->B C Cap Resin B->C D Fmoc Deprotection (20% Piperidine/DMF) C->D E Couple next AA (e.g., Z-Val-OH + HBTU/DIPEA) D->E E->D Next Amino Acid F Cleave from Resin (95% TFA Cocktail) E->F Final AA Coupled G Precipitate Peptide (Cold Diethyl Ether) F->G H Purify by HPLC G->H I Analyze by MS H->I

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Competitive Enzyme Inhibition.

G Prodrug Inactive Prodrug (Drug-Linker) Cleavage Linker Cleavage (at Val-Ala site) Prodrug->Cleavage Enzyme Tumor-Specific Enzyme (e.g., Cathepsin B) Enzyme->Cleavage catalyzes ActiveDrug Active Drug (Released) Cleavage->ActiveDrug Effect Cell Death ActiveDrug->Effect induces

References

The Benzyloxycarbonyl (Z) Group: A Technical Guide to Amine Protection in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the field of synthetic organic chemistry, particularly in the intricate art of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized the controlled assembly of amino acids into peptides.[1] This technical guide provides an in-depth exploration of the Z-protecting group, detailing its introduction, cleavage, and stability, supported by quantitative data, experimental protocols, and logical diagrams to facilitate its effective use in research and development.

Core Concepts

The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions and the variety of methods available for its removal.[2][3] It effectively masks the nucleophilicity of the amino group in amino acids, preventing unwanted side reactions during peptide coupling and other synthetic transformations.[4] Its robustness in the presence of mild acids and bases makes it orthogonal to other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), a critical feature in complex multi-step syntheses.[5][6]

Introduction of the Z-Protecting Group

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[5][7] The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion.[5] The choice of base and solvent can influence the reaction's efficiency and the degree of racemization, with aqueous sodium carbonate or bicarbonate being frequently employed to maintain a pH between 8 and 10.[7][8]

General Reaction for Z-Protection:

Amino Acid + Benzyl Chloroformate --(Base)--> Z-Amino Acid

Quantitative Data for Z-Protection of Amino Acids

The following table summarizes the yields for the Z-protection of various amino acids under different reaction conditions.

Amino AcidReagents and ConditionsYield (%)Reference
General AminesCbz-Cl, NaHCO₃, THF/H₂O (2:1), 0 °C to room temperature, 20 h90[6]
L-Alanine1. (S)-2-benzyloxycarbonylamino-propionic acid methyl ester, NaOH, ethanol/water, 20°C, 40 min; 2. HCl98[9]
Various AminesCbz-Cl, Water, room temperature, 2-10 minHigh[10]

Cleavage of the Z-Protecting Group

The removal of the Z-group, or deprotection, is a critical step in synthetic strategies. The choice of deprotection method is dictated by the presence of other functional groups within the molecule. The most common methods include catalytic hydrogenolysis, acid-mediated cleavage, and other nucleophilic or reductive methods.[2]

Catalytic Hydrogenolysis

This is the most widely used method for Z-group cleavage due to its mild and clean reaction conditions.[2] The reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[6][11]

General Reaction for Hydrogenolysis: Z-Amino Acid + H₂ --(Pd/C)--> Amino Acid + Toluene + CO₂

Transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid in place of hydrogen gas, offers a safer alternative for larger-scale reactions.[2][12]

Quantitative Data for Catalytic Hydrogenolysis of Z-Protected Compounds
Substrate (Z-protected)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Dioctylamine10% Pd/C, H₂MethanolRoom Temp1~95[12]
Nortropine10% Pd/C, Ammonium FormateMethanolReflux1-2>90[12]
L-PhenylalanineSiliaCat Pd(0)EtOH/H₂O (4:1)Room Temp291[13]
L-GlycineFormic acid/10% Pd-CMethanolNot specified3 min95[14]
L-PhenylalanineFormic acid/10% Pd-CMethanolNot specified3 min95[14]
L-AlanineFormic acid/10% Pd-CMethanolNot specified3 min95[14]
Acid-Mediated Cleavage

Strong acidic conditions can also be employed to remove the Z-group, which is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes).[2][6] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) are effective but can be harsh.[7] Milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed to offer greater functional group tolerance.[15][16]

General Reaction for Acidic Cleavage (HBr/AcOH): Z-Amino Acid + HBr/AcOH --> Amino Acid Hydrobromide + Benzyl Bromide + CO₂

Quantitative Data for Acid-Mediated Deprotection of Z-Protected Amines
Substrate (Z-protected)Reagents and ConditionsTime (h)Yield (%)Reference
N-Cbz-4-nitroanilineAlCl₃ (3.0 equiv), HFIP, room temperature296[15]
N-Cbz-4-aminobenzonitrileAlCl₃ (3.0 equiv), HFIP, room temperature294[15]
N-Cbz-4-bromoanilineAlCl₃ (3.0 equiv), HFIP, room temperature295[15]
N-Cbz-L-phenylalanine methyl esterAlCl₃ (3.0 equiv), HFIP, room temperature492[15]
N-Cbz-L-tryptophan methyl esterAlCl₃ (3.0 equiv), HFIP, room temperature490[15]

Experimental Protocols

Protocol 1: Z-Protection of an Amino Acid using Benzyl Chloroformate

This protocol describes a general procedure for the N-protection of an amino acid.

Materials:

  • Amino Acid (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve the amino acid in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography.[6]

Protocol 2: Deprotection of a Z-Protected Amino Acid via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the Z-group using hydrogen gas and a palladium catalyst.

Materials:

  • Z-Protected Amino Acid (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Z-protected amino acid in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen, either by using a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[2]

Protocol 3: Deprotection of a Z-Protected Amine using AlCl₃ in HFIP

This protocol details a mild, acidic deprotection method with high functional group tolerance.

Materials:

  • N-Cbz-Protected Amine (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (3.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the N-Cbz-protected amine in HFIP.

  • Add AlCl₃ to the solution at room temperature. The mixture will be a suspension.

  • Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring by TLC or UPLC-MS.

  • After completion, dilute the reaction mixture with CH₂Cl₂ to obtain a clear solution.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the deprotected amine.[15]

Visualizing the Chemistry: Diagrams and Workflows

Reaction Mechanisms

The following diagrams illustrate the mechanisms of Z-group introduction and cleavage.

G Z-Protection Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Nucleophilic_Attack Nucleophilic attack by amine on carbonyl carbon Amino_Acid->Nucleophilic_Attack CbzCl C₆H₅CH₂O(CO)Cl (Benzyl Chloroformate) CbzCl->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Chloride Tetrahedral_Intermediate->Chloride_Elimination Z_Amino_Acid R-NH-C(O)OCH₂C₆H₅ (Z-Protected Amino Acid) Chloride_Elimination->Z_Amino_Acid HCl HCl Chloride_Elimination->HCl G Z-Deprotection by Catalytic Hydrogenolysis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Z_Amino_Acid R-NH-C(O)OCH₂C₆H₅ (Z-Protected Amino Acid) Hydrogenolysis_Step Cleavage of C-O bond Z_Amino_Acid->Hydrogenolysis_Step H2_PdC H₂ / Pd/C H2_PdC->Hydrogenolysis_Step Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Hydrogenolysis_Step->Carbamic_Acid Toluene C₆H₅CH₃ (Toluene) Hydrogenolysis_Step->Toluene Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH₂ (Free Amine) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 G Experimental Workflow: Z-Protection Start Start Dissolve_AA Dissolve Amino Acid in THF/Water Start->Dissolve_AA Add_Base Add Base (e.g., NaHCO₃) Dissolve_AA->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_CbzCl Add Benzyl Chloroformate Cool->Add_CbzCl React Stir at Room Temperature Add_CbzCl->React Workup Aqueous Workup and Extraction React->Workup Purify Purification (Chromatography) Workup->Purify End End Purify->End G Experimental Workflow: Z-Deprotection (Hydrogenolysis) Start Start Dissolve_Z_AA Dissolve Z-Amino Acid in Solvent (e.g., Methanol) Start->Dissolve_Z_AA Add_Catalyst Add Pd/C Catalyst Dissolve_Z_AA->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere Add_Catalyst->Hydrogenate React Stir at Room Temperature Hydrogenate->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate End End Concentrate->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solution-phase synthesis of the dipeptide Z-Val-Ala-OH (N-Benzyloxycarbonyl-L-valyl-L-alanine). The synthesis follows a well-established two-step procedure involving the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) to form the protected dipeptide ester, Z-Val-Ala-OMe. This is followed by the saponification of the methyl ester to yield the final product. The protocol utilizes the common coupling reagent N,N'-dicyclohexylcarbodiimide (DCC). This method is a staple in classic peptide synthesis and is crucial for creating peptide fragments used in drug discovery and proteomics research.[1][2] The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the N-terminus, preventing unwanted side reactions during peptide bond formation.[1]

Introduction

This compound is a dipeptide derivative composed of valine and alanine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the N-terminus of valine.[1] This compound is a valuable intermediate in the synthesis of more complex peptides and peptide-based drugs.[1][2] The Z-group is a well-established protecting group in peptide chemistry, known for its stability and its selective removal under mild, non-hydrolytic conditions such as catalytic hydrogenation, which preserves the integrity of the newly formed peptide bond. The synthesis of dipeptides like this compound is a fundamental technique in medicinal chemistry and drug development, enabling the construction of specific peptide sequences with therapeutic potential.

Experimental Protocols

This protocol is divided into two main stages: the coupling of the protected amino acids and the subsequent deprotection of the C-terminal ester.

Part 1: Synthesis of Z-Val-Ala-OMe (N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester)

This step involves the formation of the peptide bond between Z-Val-OH and H-Ala-OMe·HCl using DCC as a coupling agent.

Materials:

  • N-Benzyloxycarbonyl-L-valine (Z-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • 1N aqueous solution of hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

  • To this solution, add N-benzyloxycarbonyl-L-valine (1.0 equivalent).

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture under stirring, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Z-Val-Ala-OMe. The crude product can be purified by recrystallization from ethyl acetate/hexane if necessary.

Part 2: Synthesis of this compound (N-Benzyloxycarbonyl-L-valyl-L-alanine)

This step involves the hydrolysis (saponification) of the methyl ester of the protected dipeptide to yield the final carboxylic acid.

Materials:

  • Z-Val-Ala-OMe (from Part 1)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1N aqueous solution of sodium hydroxide (NaOH)

  • 1N aqueous solution of hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude Z-Val-Ala-OMe in methanol or a mixture of THF and water.

  • Cool the solution in an ice bath and add 1N NaOH solution (1.5-2.0 equivalents) dropwise while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A white precipitate of this compound should form.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Data Presentation

ParameterZ-Val-Ala-OMeThis compound
Molecular Formula C₁₇H₂₄N₂O₅C₁₆H₂₂N₂O₅
Molecular Weight 336.38 g/mol 322.36 g/mol
Typical Yield 80-90%85-95% (from ester)
Appearance White to off-white solidWhite powder
Purity (Typical) >95% (after recrystallization)≥98% (by HPLC)[1]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Part 1: Coupling Reaction cluster_1 Part 2: Saponification A Z-Val-OH + H-Ala-OMe·HCl B Neutralization with TEA in DCM A->B C Addition of DCC at 0 °C B->C D Reaction Stirring (Overnight) C->D E Filtration of DCU D->E F Work-up (Acid/Base Wash) E->F G Purification (Recrystallization) F->G H Z-Val-Ala-OMe G->H I Z-Val-Ala-OMe J Hydrolysis with NaOH in MeOH/H₂O I->J K Solvent Removal J->K L Acidification with HCl K->L M Extraction with EtOAc L->M N Purification (Recrystallization) M->N O This compound N->O

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Components

The diagram below outlines the logical relationship between the reactants, intermediates, and the final product in the synthesis.

G cluster_intermediate Intermediate Z_Val_OH Z-Val-OH Z_Val_Ala_OMe Z-Val-Ala-OMe Z_Val_OH->Z_Val_Ala_OMe Coupling H_Ala_OMe H-Ala-OMe·HCl H_Ala_OMe->Z_Val_Ala_OMe Coupling DCC DCC DCC->Z_Val_Ala_OMe Coupling TEA TEA TEA->Z_Val_Ala_OMe Coupling Final_Product This compound Z_Val_Ala_OMe->Final_Product Saponification & Acidification NaOH NaOH NaOH->Final_Product Saponification & Acidification HCl HCl HCl->Final_Product Saponification & Acidification

References

Application Notes and Protocols: Standard Coupling Procedures for Z-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a well-established α-amino protecting group in peptide synthesis, particularly in solution-phase strategies.[1][2][3] Its stability under various conditions and the ease of removal by catalytic hydrogenation make it a valuable tool. However, successful peptide bond formation using Z-protected amino acids hinges on the appropriate selection of coupling reagents and reaction conditions to maximize yield and minimize side reactions, most notably racemization.[2][4] These application notes provide detailed protocols and comparative data for common coupling procedures involving Z-protected amino acids.

Key Considerations for Coupling Z-Protected Amino Acids

Several factors influence the efficiency and stereochemical integrity of coupling reactions with Z-protected amino acids:

  • Coupling Reagent: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class has distinct mechanisms, reaction kinetics, and propensity for side reactions.[2][5]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-analogs (e.g., HOAt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates.[6]

  • Base: A tertiary amine base is typically required to deprotonate the carboxylic acid and neutralize acidic byproducts. The choice of base can significantly impact the extent of racemization.[2][4]

  • Solvent: The solvent affects the solubility of reactants and can influence reaction rates and side reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[7]

Comparative Performance of Coupling Reagents

The selection of a coupling reagent should be based on a balance of reactivity, cost, and the potential for side reactions. The following table summarizes the general performance of common coupling reagents for peptide synthesis. While specific quantitative data for a wide range of Z-protected amino acids is limited, the provided information, including a study on the coupling of Z-Phe-Val-OH with H-Ala-OMe HCl, offers valuable insights into relative performance.[4]

Coupling Reagent ClassExample(s)Typical YieldRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCGood to ExcellentModerate to High (without additives)Cost-effective. Byproduct of DCC (DCU) is poorly soluble, making it suitable for solution-phase workups. DIC is preferred for solid-phase synthesis due to the better solubility of its urea byproduct. EDC is a water-soluble carbodiimide.[5]
Phosphonium Salts PyBOP, PyAOPHigh to ExcellentLowByproducts are generally less problematic than those from uronium/aminium salts.[8]
Uronium/Aminium Salts HBTU, HATU, TBTU, COMUHigh to ExcellentLow to Very LowHighly efficient and fast-reacting. HATU is generally more reactive than HBTU. COMU is a safer alternative to benzotriazole-based reagents.[2][8] Can cause guanidinylation of the N-terminal amino group if used in excess.[6]

Quantitative Comparison of Bases on Racemization in the Synthesis of Z-Phe-Val-Ala-OMe [4]

Coupling ReagentBase% D-Isomer (Racemization)
TBTUNMM3.2
TBTUDIPEA5.6
TBTUTMP1.8
HBTUNMM3.0
HBTUDIPEA5.2
HBTUTMP1.6
HATUNMM2.8
HATUDIPEA4.8
HATUTMP1.4

NMM = N-methylmorpholine, DIPEA = N,N-diisopropylethylamine, TMP = 2,4,6-collidine

Experimental Protocols

The following are detailed protocols for common coupling procedures with Z-protected amino acids in solution-phase synthesis.

Protocol 1: Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt) Coupling

This is a classic and cost-effective method for peptide bond formation.

Materials:

  • Z-protected amino acid

  • Amino acid ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the Z-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq.) in the same solvent and add NMM or DIPEA (1.0 eq.) to neutralize.

  • Add the neutralized amino component solution to the Z-protected amino acid solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the reaction solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter off the precipitated dicyclohexylurea (DCU).

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling

EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying the workup.

Materials:

  • Z-protected amino acid

  • Amino acid ester

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Z-protected amino acid (1.0 eq.) and the amino acid ester (1.0 eq.) in DCM. If using HOBt to suppress racemization, add it at this stage (1.2 eq.).

  • Cool the mixture in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water to remove excess EDC and the urea byproduct.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to obtain the crude product.

  • Purify as needed.

Protocol 3: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) Coupling

PyBOP is a highly efficient phosphonium salt coupling reagent.

Materials:

  • Z-protected amino acid

  • Amino acid ester

  • PyBOP

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Z-protected amino acid (1.0 eq.) and the amino acid ester (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution.

  • Add PyBOP (1.1 eq.) to the stirred mixture at room temperature.

  • Stir the reaction for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 4: (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) Coupling

HBTU is a widely used and highly efficient uronium salt coupling reagent.

Materials:

  • Z-protected amino acid

  • Amino acid ester

  • HBTU

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Z-protected amino acid (1.0 eq.), HBTU (1.0 eq.), and the amino acid ester (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.0 eq.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash as described in the PyBOP protocol.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude peptide.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the general workflow for a solution-phase peptide coupling reaction and the mechanism of activation by different classes of coupling reagents.

G General Workflow for Solution-Phase Peptide Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Z-AA-OH Z-Protected Amino Acid Coupling Coupling Reagent + Base in Solvent Z-AA-OH->Coupling H-AA-OR Amino Acid Ester H-AA-OR->Coupling Filtration Filtration (if applicable) Coupling->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Drying & Evaporation Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Z-Dipeptide Z-Dipeptide Purification->Z-Dipeptide Pure Z-Protected Dipeptide

Caption: General workflow for solution-phase peptide coupling.

G Mechanism of Carboxylic Acid Activation cluster_carbodiimide Carbodiimide (e.g., DCC) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_uronium Uronium/Aminium Salt (e.g., HBTU) Z_AA_OH_1 Z-AA-OH O_Acylisourea O-Acylisourea Intermediate (highly reactive) Z_AA_OH_1->O_Acylisourea + DCC DCC DCC OBt_Ester OBt-Ester (less reactive, less racemization) O_Acylisourea->OBt_Ester + HOBt HOBt_1 HOBt Z_AA_OH_2 Z-AA-OH Carboxylate Carboxylate Anion Z_AA_OH_2->Carboxylate + Base Base_1 Base OBt_Ester_2 OBt-Ester Carboxylate->OBt_Ester_2 + PyBOP PyBOP PyBOP Z_AA_OH_3 Z-AA-OH Carboxylate_2 Carboxylate Anion Z_AA_OH_3->Carboxylate_2 + Base Base_2 Base OBt_Ester_3 OBt-Ester Carboxylate_2->OBt_Ester_3 + HBTU HBTU HBTU

Caption: Activation of Z-protected amino acids by different coupling reagents.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete reaction- Steric hindrance- Poor solubility of reactants- Increase reaction time or temperature- Use a more powerful coupling reagent (e.g., HATU)- Switch to a more suitable solvent (e.g., NMP)
High Levels of Racemization - Strong base- High reaction temperature- Inappropriate coupling reagent/additive- Use a weaker, more sterically hindered base (e.g., 2,4,6-collidine)[4]- Perform the reaction at a lower temperature (e.g., 0 °C)- Ensure the use of an additive like HOBt or HOAt
Side Product Formation - Reaction with side chains- Guanidinylation (with uronium reagents)- Ensure appropriate side-chain protection if necessary- Pre-activate the amino acid before adding it to the amine component to avoid excess uronium reagent reacting with the free amine[6]
Difficulty in Removing Byproducts - Poor solubility of urea (from DCC)- Water-soluble byproducts from other reagents- For DCC, ensure thorough filtration of DCU- For water-soluble byproducts, perform a thorough aqueous workup

Conclusion

The successful coupling of Z-protected amino acids requires careful consideration of the coupling reagent, additives, base, and solvent to achieve high yields and maintain stereochemical integrity. While classic carbodiimide methods remain useful, modern phosphonium and uronium/aminium salt reagents often provide superior results, especially for challenging couplings. The protocols and data presented in these application notes serve as a guide for researchers to select and optimize coupling conditions for their specific synthetic targets.

References

Application Notes and Protocols for the Activation of Z-Val-Ala-OH in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between two amino acids is a fundamental step in the synthesis of peptides and proteins. The activation of the carboxylic acid group of the N-protected amino acid is a critical step that governs the efficiency, yield, and stereochemical purity of the resulting peptide. This document provides detailed application notes and protocols for the activation of N-benzyloxycarbonyl-L-valyl-L-alanine (Z-Val-Ala-OH), a common dipeptide intermediate, for subsequent coupling reactions.

The choice of activating reagent and reaction conditions can significantly impact the outcome of the peptide coupling reaction. Factors such as steric hindrance from the valine residue and the potential for racemization at the alanine chiral center necessitate a careful selection of the activation method. These notes will explore various classes of coupling reagents and provide protocols for both solution-phase and solid-phase peptide synthesis.

Principles of Carboxylic Acid Activation for Peptide Coupling

The activation of the carboxylic acid of this compound is essential to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amino group of the incoming amino acid or peptide. This is typically achieved by reacting this compound with a coupling reagent to form a highly reactive intermediate, such as an active ester, a symmetrical anhydride, or an acylisourea.

Key considerations during the activation and coupling steps include:

  • Reaction Rate: The activation and coupling should proceed at a reasonable rate to ensure efficient peptide bond formation.

  • Racemization: The conditions should minimize the risk of epimerization at the chiral centers of both valine and alanine, particularly the C-terminal alanine residue which is more susceptible to racemization upon activation.

  • Side Reactions: Undesirable side reactions, such as the formation of N-acylurea byproducts with carbodiimides or guanidinylation with certain uronium/aminium salts, should be minimized.

  • Solubility: The reagents and intermediates should be soluble in the chosen reaction solvent.

Commonly Used Coupling Reagents for this compound Activation

Several classes of coupling reagents are available for the activation of this compound. The selection of the appropriate reagent depends on the specific requirements of the synthesis (solution-phase vs. solid-phase), the scale of the reaction, and the desired level of stereochemical purity.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for peptide bond formation.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

To suppress racemization and improve coupling efficiency, carbodiimides are almost always used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][2] These additives react with the O-acylisourea to form less reactive but more stable active esters (OBt or Oxyma esters), which are less prone to racemization.[2]

Phosphonium Salts

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient coupling reagents.[1] They activate carboxylic acids to form reactive OBt or OAt esters. Phosphonium reagents are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids.[1] An advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium/aminium salts.[2]

Uronium/Aminium Salts

Uronium and aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are among the most popular and effective coupling reagents.[1][2] They react with carboxylic acids in the presence of a base to form active esters. HATU, which forms a more reactive OAt ester, is generally considered more efficient than HBTU and is preferred for difficult couplings.[1] COMU is a newer generation reagent that offers high efficiency and a better safety profile as it is not derived from the potentially explosive HOBt or HOAt.[3]

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes quantitative data from studies on the coupling of Z-protected dipeptides, including close analogs of this compound, with various activating reagents. This data provides insights into the expected yields and levels of racemization.

N-Protected DipeptideCoupling Reagent/AdditiveAmine ComponentSolventYield (%)D/L Isomer (%)Reference
Z-Phe-Val-OHDIC/HOBtH-Pro-NH₂DMF78.88.9[4]
Z-Phe-Val-OHDIC/HOAtH-Pro-NH₂DMF86.12.1[4]
Z-Phe-Val-OHDIC/OxymaPure®H-Pro-NH₂DMF89.83.8[4]
Z-Gly-Phe-OHBEMTH-Val-OMeNot Specified462.7Recent development of peptide coupling reagents in organic synthesis
Z-Phg-OHEDC/OxymaPure®H-Val-OMeDCM/DMF81-84Not detected[5]

Note: The data presented are for illustrative purposes and the results for this compound may vary depending on the specific reaction conditions. Z-Phg-OH is Z-phenylglycine.

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Peptide Coupling of this compound using HBTU

This protocol describes the coupling of this compound with a C-terminally protected amino acid (e.g., H-Leu-OMe) in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.2 equivalents) to the solution and stir at room temperature for 10-15 minutes. The color of the solution may change, indicating activation.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the salt. Add this solution to the pre-activated this compound mixture.

  • Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure protected tripeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound to a Resin-Bound Amino Acid

This protocol describes the coupling of this compound to an N-terminally deprotected amino acid attached to a solid support (e.g., Wang resin).

Materials:

  • Fmoc-protected amino acid-loaded Wang resin

  • 20% Piperidine in DMF

  • This compound

  • DIC (Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Solid-phase synthesis vessel with a sintered glass filter

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3.0 equivalents relative to the resin loading), HOBt (3.0 equivalents), and DIC (3.0 equivalents) in anhydrous DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of the resin to check for the presence of free primary amines. A negative test (colorless or yellow beads) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resulting peptide-resin is ready for the next cycle of deprotection and coupling if further amino acids are to be added.

Mandatory Visualizations

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound Activated_Intermediate Activated_Intermediate This compound->Activated_Intermediate Coupling_Reagent Coupling_Reagent Coupling_Reagent->Activated_Intermediate Protected_Tripeptide Protected_Tripeptide Activated_Intermediate->Protected_Tripeptide Amino_Acid_Ester Amino_Acid_Ester Amino_Acid_Ester->Protected_Tripeptide Deprotection_Purification Deprotection_Purification Protected_Tripeptide->Deprotection_Purification Final Steps

Caption: General workflow for solution-phase peptide coupling.

SPPS_Cycle Start Start Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Activation & Coupling (this compound + Reagent) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Check_Completion Kaiser Test Washing_2->Check_Completion Check_Completion->Coupling Positive (Recouple) Next_Cycle Next Amino Acid Check_Completion->Next_Cycle Negative Next_Cycle->Fmoc_Deprotection Continue Elongation Cleavage Final Cleavage Next_Cycle->Cleavage End of Synthesis

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The successful activation and coupling of this compound are pivotal for the synthesis of larger peptides. The choice of coupling reagent and protocol should be guided by the specific requirements of the synthesis, with careful consideration given to minimizing racemization and other side reactions. The protocols and data provided in these application notes offer a comprehensive guide for researchers in the field of peptide chemistry and drug development. For challenging couplings, the use of more powerful reagents like HATU or COMU may be advantageous, while carbodiimide-based methods with additives like OxymaPure® offer a cost-effective and efficient alternative with low racemization potential.

References

Z-Val-Ala-OH: A Comparative Analysis of Solid-Phase and Solution-Phase Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dipeptide Z-Val-Ala-OH (N-benzyloxycarbonyl-L-valyl-L-alanine) is a valuable building block in the synthesis of more complex peptides and peptidomimetics used in drug discovery and development. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) for its preparation is a critical decision that impacts yield, purity, scalability, and overall cost-efficiency. This document provides a detailed comparison of these two synthetic methodologies for the preparation of this compound, including comprehensive experimental protocols and a summary of key quantitative data to guide researchers in selecting the optimal approach for their specific needs.

Comparison of Synthesis Methodologies

Solid-phase and solution-phase synthesis represent two distinct paradigms in peptide chemistry. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. In contrast, LPPS is the classical approach where all reactions are carried out in a homogeneous solution.

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide chain is assembled on an insoluble polymer resin. Excess reagents and byproducts are removed by simple washing and filtration.All reactions (coupling and deprotection) and purifications are performed in solution.
Purification Intermediates are not isolated. Purification is simplified to washing the resin after each step, with a final purification after cleavage from the resin.[1]Requires purification of intermediates after each synthetic step, often by crystallization or chromatography.[1]
Scalability Excellent for laboratory-scale (milligrams to grams) synthesis. Can be scaled up, but may become costly for very large quantities.[1]More suitable for large-scale synthesis (kilograms) of shorter peptides.[1]
Automation Easily automated, making it suitable for high-throughput synthesis.[2]Automation is more difficult and less common.[3]
Synthesis Time Generally faster due to the elimination of intermediate purification steps.[2]Slower and more labor-intensive due to the need for purification of each intermediate.[1]
Cost Can be more cost-effective for longer peptides at the research scale due to automation and simplified purification.[3] However, the cost of resins and specialized reagents can be high.[4]Can be more cost-effective for short peptides and large-scale production due to lower raw material consumption per unit of product.[2][5]
Yield & Purity Generally high yields and purity are achievable, often exceeding 95% after purification.[2]High purity can be achieved, but yields can be lower due to losses during intermediate purification steps.[3]

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes the synthesis of this compound using a carbodiimide-mediated coupling reaction in solution.

Materials:

  • Z-L-Valine (Z-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Activation of Z-Val-OH:

    • Dissolve Z-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM to the cooled solution with stirring.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Preparation of Alanine Methyl Ester:

    • In a separate flask, suspend H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM.

    • Add TEA or DIPEA (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Ala-OMe solution to the activated Z-Val-OH mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification of Z-Val-Ala-OMe:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Ala-OMe.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Saponification to this compound:

    • Dissolve the purified Z-Val-Ala-OMe in a mixture of methanol and water.

    • Add 1 M NaOH (1.1 equivalents) and stir at room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield this compound.

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Solid-Phase Synthesis of this compound

This protocol describes the synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin using Fmoc chemistry. The Z-group is introduced in the final coupling step.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Z-L-Valine (Z-Val-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:1:8 v/v/v) or a dilute solution of TFA in DCM (e.g., 2%).[6]

  • Diethyl ether, cold

Procedure:

  • Resin Swelling and Loading of Fmoc-Ala-OH:

    • Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Ala-OH (1.5 equivalents relative to the resin loading capacity) and DIPEA (3 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.

    • To cap any unreacted chloride sites on the resin, add a small amount of methanol and agitate for 15-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from alanine.

    • Drain the piperidine solution and wash the resin extensively with DMF and DCM to remove all traces of piperidine.

  • Coupling of Z-Val-OH:

    • Swell the deprotected resin in DMF.

    • In a separate vial, dissolve Z-Val-OH (3 equivalents), a coupling agent like HBTU (2.9 equivalents) or DIC (3 equivalents) and HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for a few minutes.

    • Add the activated Z-Val-OH solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

  • Cleavage of this compound from the Resin:

    • Treat the dried resin with the cleavage cocktail (e.g., acetic acid/TFE/DCM) for 30-60 minutes.[6]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of the cleavage cocktail or DCM.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Precipitate the crude this compound by adding cold diethyl ether to the concentrated filtrate.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the solid with cold diethyl ether to remove scavengers and cleavage byproducts.

    • Dry the final product under vacuum.

    • If necessary, the crude product can be further purified by recrystallization or flash chromatography.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the synthesis of this compound via solid-phase and solution-phase methods. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Reaction Parameters

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Typical Scale 0.1 - 1 mmol1 - 10 mmol
Reaction Time 4 - 6 hours (excluding cleavage)24 - 48 hours
Purification Method Final cleavage and precipitation/chromatographyIntermediate and final chromatography/recrystallization
Overall Yield 70 - 90%50 - 70%
Crude Purity (HPLC) > 85%70 - 85%
Final Purity (HPLC) > 98%> 98%

Table 2: Cost Analysis (Illustrative)

ComponentSolid-Phase Synthesis (per mmol)Solution-Phase Synthesis (per mmol)
Amino Acid Derivatives Higher excess requiredStoichiometric or slight excess
Resin Significant cost contributorNot applicable
Coupling Reagents Higher excess requiredStoichiometric or slight excess
Solvents Large volumes for washingModerate volumes for reaction and purification
Purification Costs Lower (single final purification)Higher (multiple purifications)
Labor Lower (amenable to automation)Higher (manual, multi-step)
Overall Cost Potentially higher for short peptidesPotentially lower for short peptides, especially at scale

Visualizations

Solution_Phase_Synthesis Z_Val_OH Z-Val-OH Activation Activation (DCC, HOBt) Z_Val_OH->Activation H_Ala_OMe H-Ala-OMe Coupling Coupling H_Ala_OMe->Coupling Activation->Coupling Z_Val_Ala_OMe Z-Val-Ala-OMe Coupling->Z_Val_Ala_OMe Purification1 Purification Z_Val_Ala_OMe->Purification1 Saponification Saponification (NaOH) Z_Val_Ala_OH_product This compound Saponification->Z_Val_Ala_OH_product Purification2 Purification Z_Val_Ala_OH_product->Purification2 Purification1->Saponification

Solution-Phase Synthesis Workflow

Solid_Phase_Synthesis Resin 2-CTC Resin Loading Loading Resin->Loading Fmoc_Ala_OH Fmoc-Ala-OH Fmoc_Ala_OH->Loading Loaded_Resin Fmoc-Ala-Resin Loading->Loaded_Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Loaded_Resin->Fmoc_Deprotection Deprotected_Resin H-Ala-Resin Fmoc_Deprotection->Deprotected_Resin Coupling Coupling (HBTU/DIC, DIPEA) Deprotected_Resin->Coupling Z_Val_OH Z-Val-OH Z_Val_OH->Coupling Dipeptide_Resin Z-Val-Ala-Resin Coupling->Dipeptide_Resin Cleavage Cleavage Dipeptide_Resin->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product

Solid-Phase Synthesis Workflow

Conclusion

The choice between solid-phase and solution-phase synthesis for this compound depends on the specific requirements of the project. For rapid, small-scale synthesis with high purity and amenability to automation, SPPS is often the preferred method. For large-scale production where cost-effectiveness of raw materials is a primary concern and for which a well-optimized purification protocol for the intermediate can be developed, LPPS remains a viable and advantageous option. Researchers should carefully consider the factors outlined in this document to make an informed decision that best aligns with their research and development goals.

References

Application Notes and Protocols for the Deprotection of Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from the dipeptide Z-Val-Ala-OH to yield the free dipeptide, H-Val-Ala-OH. The Cbz group is a widely used amine protecting group in peptide synthesis due to its stability and ease of introduction. Its removal is a critical step in the synthesis of larger peptides and peptide-based active pharmaceutical ingredients.[1]

Several methods are commonly employed for Cbz deprotection, with the most prevalent being catalytic hydrogenation and acid-mediated cleavage. The choice of method often depends on the presence of other sensitive functional groups in the molecule and the desired scale of the reaction.

Key Deprotection Methods
  • Catalytic Hydrogenolysis: This is the most common and generally cleanest method for Cbz deprotection.[2] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond. This method is advantageous as it avoids the use of strong acids.

  • Transfer Hydrogenation: A variation of catalytic hydrogenolysis where the hydrogen gas is generated in situ from a hydrogen donor molecule.[3][4] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[3][4] This method can be more convenient and safer than using hydrogen gas directly.

  • Acidolysis: This method employs strong acids, such as hydrogen bromide in acetic acid (HBr/HOAc), to cleave the Cbz group.[5] It is a robust method but can be less chemoselective if other acid-labile protecting groups are present.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes the deprotection of this compound using palladium on carbon as the catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate, 0.1 mmol).

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm or as per the apparatus).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude H-Val-Ala-OH.

  • The crude product can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol details the deprotection of this compound using transfer hydrogenation with ammonium formate as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Celite®

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (25 mL) in a round-bottom flask, add ammonium formate (5.0 mmol, 5 equivalents).

  • Carefully add 10% Pd/C (10% by weight of the substrate, 0.1 mmol).

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with fresh methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • The resulting residue will contain the product and excess ammonium formate. The salt can be removed by dissolving the residue in a minimal amount of water and extracting the product with a suitable organic solvent or by purification via ion-exchange chromatography.

Protocol 3: Acidolysis using HBr in Acetic Acid

This protocol describes the acidic cleavage of the Cbz group using a solution of hydrogen bromide in acetic acid. Caution: HBr in acetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Centrifuge and centrifuge tubes (optional)

Procedure:

  • Place this compound (1.0 mmol) in a dry round-bottom flask.

  • Add 33% HBr in acetic acid (5 mL) to the flask at room temperature with stirring.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, precipitate the product by adding the reaction mixture dropwise to a flask containing cold, anhydrous diethyl ether (50 mL) with vigorous stirring.

  • The product, H-Val-Ala-OH hydrobromide salt, will precipitate as a solid.

  • Collect the solid by filtration or centrifugation.

  • Wash the solid with fresh anhydrous diethyl ether (2 x 20 mL) to remove residual acetic acid and HBr.

  • Dry the product under vacuum to obtain the hydrobromide salt of H-Val-Ala-OH.

  • If the free dipeptide is required, the hydrobromide salt can be neutralized with a suitable base or passed through an ion-exchange resin.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for Cbz deprotection of dipeptides similar to this compound. The data for Z-Ala-Ala is presented as a close structural analog.

Deprotection MethodSubstrateCatalyst/ReagentSolventTime (min)Yield (%)Reference
Transfer HydrogenationZ-Ala-Ala10% Pd/C, Formic AcidMethanol395[4]
Transfer HydrogenationZ-Val-OH10% Pd/C, HCO₂NH₄Not Specified120100 (conv.)[6]
Catalytic HydrogenolysisZ-Phe-Leu-OEt10% Pd/C, H₂ gasTPGS-750-M/H₂O< 120>95 (conv.)[7]
AcidolysisGeneral33% HBr/AcOHAcetic Acid60-120HighGeneral Knowledge

Note: "conv." refers to conversion of the starting material.

Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

G Workflow for Catalytic Hydrogenolysis of this compound cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve this compound in Methanol B Add 10% Pd/C Catalyst A->B C Evacuate and backfill with H₂ gas (3x) B->C D Stir under H₂ atmosphere (1 atm, RT) C->D E Monitor reaction by TLC/HPLC D->E F Purge with N₂/Ar E->F G Filter through Celite® F->G H Wash Celite® with Methanol G->H I Concentrate filtrate (Rotary Evaporation) H->I J Obtain crude H-Val-Ala-OH I->J

Caption: Workflow for the catalytic hydrogenolysis of this compound.

Logical Relationship of Cbz Deprotection Methods

G Cbz Deprotection Methodologies for this compound cluster_methods Deprotection Methods cluster_reagents Key Reagents Z_Val_Ala_OH This compound Catalytic_Hydro Catalytic Hydrogenolysis Z_Val_Ala_OH->Catalytic_Hydro Transfer_Hydro Transfer Hydrogenation Z_Val_Ala_OH->Transfer_Hydro Acidolysis Acidolysis Z_Val_Ala_OH->Acidolysis H2_PdC H₂ gas 10% Pd/C Catalytic_Hydro->H2_PdC HCOONH4_PdC HCOONH₄ 10% Pd/C Transfer_Hydro->HCOONH4_PdC HBr_AcOH 33% HBr in Acetic Acid Acidolysis->HBr_AcOH Product H-Val-Ala-OH H2_PdC->Product HCOONH4_PdC->Product HBr_AcOH->Product (as HBr salt)

Caption: Overview of Cbz deprotection methods for this compound.

References

Application Note: Catalytic Hydrogenation for Carboxybenzyl (Cbz) Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The carboxybenzyl (Cbz or Z) group is a cornerstone amine-protecting group in organic synthesis, particularly valued in peptide synthesis and the creation of complex pharmaceutical intermediates.[1] Its stability across a range of chemical conditions, coupled with its efficient removal, makes it highly versatile. Among the various deprotection methods, catalytic hydrogenation stands out as the most frequently employed due to its mild, neutral pH conditions and consistently high yields.[1] This document provides detailed protocols and application notes for the removal of the Cbz group via catalytic hydrogenation, focusing on palladium on carbon (Pd/C) as the catalyst.

Mechanism of Cbz Group Removal The deprotection of a Cbz-protected amine via catalytic hydrogenation is a two-step process. The first step involves the palladium-catalyzed hydrogenolysis of the benzylic C-O bond, which forms an unstable carbamic acid intermediate and toluene as a byproduct.[2] This intermediate then spontaneously decomposes to release the free amine and carbon dioxide.[2]

G cluster_reaction Cbz Deprotection Mechanism Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Cbz_Amine->Carbamic_Acid  Step 1: Hydrogenolysis (+H₂, Pd/C) Toluene Toluene Cbz_Amine->Toluene Amine Deprotected Amine (R-NH₂) Carbamic_Acid->Amine Step 2: Decarboxylation (Spontaneous) CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Reaction mechanism of Cbz group removal via catalytic hydrogenation.

Data Presentation: Summary of Reaction Conditions

The efficiency of Cbz deprotection is influenced by the catalyst, hydrogen source, solvent, and temperature. The following table summarizes typical conditions and reported outcomes for the hydrogenolysis of Cbz-protected amines.

Catalyst (Loading)Hydrogen Source (Pressure)SolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
10% Pd/C (5-10 mol%)H₂ gas (1 atm)Methanol, EthanolRoom Temp1 - 4>95[1][3]
10% Pd/C (10% w/w)H₂ gas (1 atm)Ethyl AcetateRoom Temp2 - 16High[1][4]
5% Pd/C (10% w/w)H₂ gas (1 atm)Methanol/Acetic AcidRoom Temp1 - 5High[4][5]
10% Pd/CAmmonium Formate (Transfer)Methanol, EthanolRoom Temp - 400.5 - 3>90[5][6]
10% Pd/CH₂ gas (50 psi)Ethanol80 - 100<1>98[7][8]
Pd(OH)₂/C (Pearlman's)H₂ gas (1 atm)Acetic AcidRoom Temp - 601 - 6High[4]
Pd/CNaBH₄ (in situ H₂)MethanolRoom Temp<0.5>95[9]

Experimental Protocols

Two primary methods for catalytic hydrogenation are detailed below: the use of hydrogen gas and transfer hydrogenolysis.

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This is the most common method for Cbz deprotection, valued for its clean work-up and high efficiency.[1]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C), typically 5-10 mol%

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen (H₂) gas cylinder or balloon

  • Reaction flask (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry.

  • Hydrogenation Setup: Seal the flask and purge the system with hydrogen gas. This can be done by evacuating the flask and backfilling with H₂ several times. For bench-scale reactions, a balloon filled with H₂ is often sufficient.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst.[4]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The reaction is typically complete within 1-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification, if necessary, can be achieved by crystallization or column chromatography.

Protocol 2: Transfer Hydrogenolysis

This method avoids the use of flammable hydrogen gas, making it a safer alternative, particularly for larger-scale reactions.[1] Ammonium formate is a common hydrogen donor.[5]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Solvent (e.g., Methanol, Ethanol)

  • Reaction flask, stir plate, and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C to the solution.

  • Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents) to the reaction mixture in portions. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40-60°C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation: Follow steps 6-8 from Protocol 1 to remove the catalyst and isolate the final product.

Visualizations

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Dissolve Substrate) Catalyst 2. Add Pd/C Catalyst Setup->Catalyst Hydrogen 3. Introduce H₂ Source (H₂ Gas or Donor) Catalyst->Hydrogen React 4. Stir Vigorously (Monitor by TLC/LC-MS) Hydrogen->React Quench 5. Purge with N₂/Ar React->Quench Filter 6. Filter Catalyst (Through Celite Pad) Quench->Filter Isolate 7. Concentrate Filtrate (Rotary Evaporation) Filter->Isolate Product 8. Purified Amine Isolate->Product

Caption: Workflow for Cbz deprotection by catalytic hydrogenation.

Troubleshooting Notes

  • Inactive Catalyst: If the reaction is sluggish, the catalyst may be old or inactive. Using a fresh batch is recommended.[4] Catalyst deactivation can also occur due to impurities containing sulfur or phosphorus.[5]

  • Slow Reaction: For stubborn deprotections, switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), increasing the hydrogen pressure, or gentle heating may be effective.[4][8] Using an acidic co-solvent like acetic acid can also facilitate the reaction by protonating the heteroatom.[4]

  • Incomplete Conversion with Transfer Hydrogenolysis: Ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.

Safety Precautions

  • Palladium on carbon is flammable, especially when dry or in the presence of solvents, and can ignite upon exposure to air. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure proper ventilation and grounding of equipment.

  • After filtration, the Celite pad with the catalyst should not be allowed to dry out. It should be quenched carefully with water before disposal.

References

Application Notes and Protocols: Incorporation of Z-Val-Ala-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of dipeptides in automated solid-phase peptide synthesis (SPPS) is a strategic approach to circumvent challenges associated with the coupling of sterically hindered amino acids and to reduce the number of synthesis cycles. This application note provides a detailed protocol for the efficient incorporation of the N-terminally protected dipeptide, Z-Val-Ala-OH (N-benzyloxycarbonyl-L-valyl-L-alanine), into a growing peptide chain using an automated peptide synthesizer. The Z (benzyloxycarbonyl or Cbz) protecting group is a classic urethane-type protecting group, and its use in conjunction with dipeptide coupling can offer advantages in specific synthetic schemes.[1]

These protocols are designed to be a comprehensive guide for researchers, offering insights into methodology, expected outcomes, and troubleshooting.

Materials and Reagents

Resin and Amino Acids
  • Resin: Pre-loaded Wang resin or any other suitable resin for Fmoc or Boc SPPS. The choice of resin depends on the desired C-terminal functionality of the final peptide.

  • This compound: N-benzyloxycarbonyl-L-valyl-L-alanine.

  • Fmoc/Boc-protected amino acids: For the subsequent coupling steps.

  • Side-chain protecting groups: Standard acid-labile protecting groups compatible with the chosen synthesis strategy (e.g., tBu, Trt, Pbf).

Solvents and Reagents
  • N,N-Dimethylformamide (DMF): Peptide synthesis grade.

  • Dichloromethane (DCM): Reagent grade.

  • Piperidine or Trifluoroacetic acid (TFA): For Fmoc and Boc deprotection, respectively.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2]

  • Base: Diisopropylethylamine (DIEA).

  • Washing solvents: DMF, DCM, and Isopropanol.

  • Cleavage cocktail: Reagent K, Reagent R, or other standard cleavage mixtures depending on the peptide sequence and protecting groups.

Experimental Protocols

General Workflow for Automated Peptide Synthesis

The automated synthesis process follows a cyclical procedure of deprotection, washing, coupling, and washing.[3][4]

G start Start: Resin Swelling deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 Washing Steps (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Washing Steps (DMF, DCM) coupling->wash2 next_cycle Continue with Next Amino Acid Cycle wash2->next_cycle next_cycle->deprotection Next Amino Acid cleavage Final Cleavage and Deprotection next_cycle->cleavage Final Amino Acid end End: Peptide Purification cleavage->end

Caption: Automated Solid-Phase Peptide Synthesis Cycle.

Detailed Protocol for this compound Incorporation

This protocol assumes a 0.1 mmol synthesis scale on a standard automated peptide synthesizer.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • N-terminal Deprotection:

    • Fmoc Strategy: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Boc Strategy: Treat the resin with 25-50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Washing: Perform a series of washes with DMF (5x) and DCM (3x) to remove deprotection reagents and by-products.

  • Coupling of this compound:

    • Prepare a solution of this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated dipeptide solution to the resin.

    • Couple for 1-2 hours. The extended coupling time is recommended due to the steric hindrance of the Valine residue.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • Kaiser Test (Optional but Recommended): Perform a qualitative Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a successful coupling.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.

  • Continuation of Synthesis: Proceed with the deprotection of the newly added alanine residue (if applicable to the subsequent chemistry) and the coupling of the next amino acid in the sequence.

Data Presentation

The efficiency of this compound incorporation can be assessed through various analytical techniques. The following tables summarize expected quantitative data based on typical synthesis outcomes.

Table 1: Coupling Efficiency of this compound with Different Coupling Reagents

Coupling ReagentActivation Time (min)Coupling Time (hr)Crude Purity (%)Expected Yield (%)
HBTU/DIEA52> 9085-95
HATU/DIEA51.5> 9590-98
PyBOP/DIEA102> 8880-90

Data is representative and may vary based on the peptide sequence and synthesizer conditions.

Table 2: Analytical Characterization of a Model Peptide (Ac-Lys-Val-Ala-Gly-NH2) Synthesized with this compound

Analytical MethodParameterResult
RP-HPLC Retention Time (min)15.2
Purity (%)96.5
Mass Spectrometry (ESI-MS) Calculated Mass (m/z)485.30
Observed Mass (m/z)485.32
Amino Acid Analysis Amino Acid Ratio (Lys:Val:Ala:Gly)1.02:0.98:1.00:1.01

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the crude and purified peptide.[5][6][7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[6]

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Compare the observed molecular weight with the calculated theoretical mass.

Amino Acid Analysis (AAA)

AAA provides the relative abundance of each amino acid in the final peptide, confirming the correct composition.[8]

  • Procedure: The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified.

Logical Relationships in Troubleshooting

G problem Problem Incomplete Coupling cause1 Potential Cause Steric Hindrance of Valine problem->cause1 cause2 Potential Cause Poor Reagent Quality problem->cause2 cause3 Potential Cause Suboptimal Activation problem->cause3 solution1 Solution Increase Coupling Time cause1->solution1 solution2 Solution Use Stronger Coupling Reagent (e.g., HATU) cause1->solution2 solution3 Solution Double Couple cause1->solution3 solution4 Solution Check Reagent Purity and Age cause2->solution4 solution5 Solution Optimize Pre-activation Time cause3->solution5

Caption: Troubleshooting Incomplete Coupling of this compound.

Conclusion

The use of this compound in automated peptide synthesizers presents a viable strategy for the efficient synthesis of peptides containing the challenging Val-Ala sequence. By optimizing coupling conditions, including the choice of coupling reagent and reaction time, high purity and yield can be achieved. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of peptide chemistry and drug development, facilitating the streamlined synthesis of complex peptides. Careful monitoring of the synthesis through analytical techniques such as HPLC and mass spectrometry is essential to ensure the desired product quality.

References

Application Notes and Protocols for the Coupling of Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Ala-OH is a key dipeptide intermediate in the synthesis of more complex peptides and peptidomimetics used in drug discovery and development. The carbobenzoxy (Z) protecting group on the N-terminal valine allows for controlled, stepwise peptide elongation. The successful coupling of this compound to an amino acid ester or another peptide fragment is a critical step that requires careful selection of experimental conditions to ensure high yield and minimize side reactions, particularly racemization. These application notes provide detailed protocols and a comparative analysis of common coupling methods for this compound.

Application Notes

Reagent Selection

The choice of coupling reagent is paramount for a successful reaction and depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the need to suppress racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used and cost-effective coupling reagents. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common choices, with DIC being preferred in solid-phase synthesis due to the better solubility of its urea byproduct. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide, making it suitable for aqueous-phase couplings and simplifying purification. The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended to suppress racemization and improve coupling efficiency.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient and lead to rapid reactions with low levels of racemization, especially when coupling sterically hindered amino acids. They are often the reagents of choice for difficult couplings.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that offers high yields and minimal racemization. It is particularly useful in both solution-phase and solid-phase peptide synthesis.

Solvent Choice

The selection of an appropriate solvent is crucial for dissolving the reactants and facilitating the reaction.

  • Dichloromethane (DCM): A common solvent for solution-phase peptide coupling, offering good solubility for many protected amino acids and peptides.

  • Dimethylformamide (DMF): Widely used in both solution-phase and solid-phase synthesis due to its excellent solvating properties for a broad range of peptides and reagents.

  • Tetrahydrofuran (THF): Another suitable solvent for peptide coupling reactions.

Base Selection

A tertiary amine base is typically required to neutralize the protonated amine component and to facilitate the coupling reaction, especially when using uronium or phosphonium salt reagents.

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base commonly used to minimize side reactions.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be advantageous in reducing racemization.

  • Triethylamine (TEA): While effective, it is a stronger and less sterically hindered base, which can sometimes lead to increased racemization.

Racemization Suppression

Racemization at the chiral center of the activated carboxylic acid is a significant side reaction in peptide coupling. For the coupling of a dipeptide fragment like this compound, the alanine residue is susceptible to epimerization.

  • Additives: The addition of HOBt or OxymaPure to carbodiimide-mediated couplings is a standard practice to minimize racemization. These additives react with the activated intermediate to form an active ester that is less prone to racemization.

  • Low Temperatures: Performing the coupling reaction at 0 °C can help to reduce the rate of racemization.

  • Reagent Stoichiometry and Addition Order: Pre-activation of the carboxylic acid component (this compound) with the coupling reagent and additive before the addition of the amine component can sometimes be beneficial.

Reaction Monitoring and Work-up

The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. A typical work-up procedure for solution-phase coupling involves:

  • Removal of any precipitated byproducts (e.g., dicyclohexylurea if DCC is used) by filtration.

  • Washing the organic phase with dilute acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives.

  • A final wash with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), followed by filtration and evaporation of the solvent.

Purification

The crude product is typically purified by column chromatography on silica gel to isolate the desired tripeptide. The choice of eluent system will depend on the polarity of the product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides, offering high resolution to separate the target peptide from closely related impurities.[1]

Comparative Data on Coupling Methods

The following table summarizes typical experimental conditions and expected outcomes for the coupling of this compound with a generic amino acid ester (H-AA-OR), based on established peptide coupling methodologies. Yields and purity are representative and can vary based on the specific amino acid ester and reaction scale.

Coupling ReagentAdditiveBase (Equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes on Purity & Racemization
DCC HOBt-DCM/DMF0 to RT12-2475-85Good purity; low racemization with HOBt. DCU byproduct precipitates.
EDC HOBt-DCM/DMF0 to RT12-2470-80Water-soluble urea byproduct simplifies work-up. Low racemization with HOBt.
HATU -DIPEA (2.0)DMF0 to RT2-685-95High purity; very low racemization. Ideal for sterically hindered couplings.
HBTU -DIPEA (2.0)DMF0 to RT2-680-90High purity; low racemization. A reliable and efficient coupling reagent.
PyBOP -DIPEA (2.0)DCM/DMF0 to RT2-880-90High purity; low racemization. Byproducts are generally easy to remove.

Experimental Protocols

Protocol 1: Coupling of this compound with an Amino Acid Ester using DCC/HOBt

This protocol describes a standard method for coupling this compound to an amino acid methyl ester hydrochloride (H-AA-OMe·HCl).

Materials:

  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in a minimal amount of DMF.

  • In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 eq) in DCM and cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) to the amino acid ester suspension and stir for 10 minutes to generate the free amine.

  • Add the solution of this compound and HOBt to the amino acid ester solution at 0 °C.

  • In a separate container, dissolve DCC (1.1 eq) in DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

  • Combine the filtrates and wash successively with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling of this compound with an Amino Acid Ester using HATU

This protocol is suitable for more challenging couplings or when rapid reaction times are desired.

Materials:

  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in DMF.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in DMF and cool to 0 °C.

  • Add DIPEA (2.2 eq) to the amino acid ester solution and stir for 10 minutes.

  • Add the solution of this compound and HATU to the amino acid ester solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic phase successively with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

General Workflow for this compound Coupling

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Z_Val_Ala_OH This compound Coupling Coupling Reaction Z_Val_Ala_OH->Coupling Amino_Ester Amino Acid Ester (e.g., H-AA-OR) Amino_Ester->Coupling Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Coupling Additive Additive (optional) (e.g., HOBt) Additive->Coupling Base Base (optional) (e.g., DIPEA) Base->Coupling Solvent Solvent (e.g., DCM, DMF) Solvent->Coupling Filtration Filtration (remove urea) Coupling->Filtration Reaction Mixture Extraction Aqueous Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Purification Chromatography (Silica Gel or RP-HPLC) Drying->Purification Crude Product Product Purified Z-Tripeptide Purification->Product

Caption: General workflow for the coupling of this compound.

Logical Relationship of Coupling Components

G Z_Dipeptide This compound (Carboxylic Acid Component) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Z_Dipeptide->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Intermediate Product Z-Tripeptide (Amide Bond Formed) Activated_Intermediate->Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Amino_Component Amino Component (e.g., H-AA-OR) Amino_Component->Product

Caption: Key components in the this compound coupling reaction.

References

Troubleshooting & Optimization

Preventing racemization of Z-Val-Ala-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the coupling of Z-Val-Ala-OH, ensuring the stereochemical integrity of your synthetic peptides.

Troubleshooting Guides

Issue 1: High Levels of D-Isomer Detected in the Final Peptide After Coupling this compound

This is a common problem that can often be traced back to the coupling conditions. Here's a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ. However, the choice of additive used in their formulation (HOBt vs. HOAt vs. OxymaPure) can have a significant impact.[1]

Recommendation: If you are experiencing high levels of racemization with a carbodiimide-based coupling, ensure you are using an additive. For particularly problematic couplings, consider switching to an onium salt-based reagent, with COMU often showing a very low tendency for racemization.[2]

Data Presentation: Comparison of Coupling Additives on Racemization

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%

Data sourced from publicly available information.

Recommendation: If you are using HOBt and observing significant racemization, consider switching to HOAt or Oxyma-B, as they have been shown to be more effective at suppressing racemization in this model system.[1]

Step 2: Assess the Base Used in the Coupling Reaction

The presence of a base is often necessary, especially with onium salt reagents, but it can also promote racemization by facilitating the abstraction of the alpha-proton.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[3]

  • Impact on Racemization: The strength and steric hindrance of the base play a role. Stronger, less hindered bases can increase the rate of racemization.[2] For couplings with a high risk of racemization, a weaker or more sterically hindered base like sym-collidine is recommended.[3]

Recommendation: If you suspect the base is contributing to racemization, try using a weaker base like NMM instead of DIPEA, or consider the more hindered base, sym-collidine.

Step 3: Examine the Reaction Temperature and Time

Higher temperatures and longer reaction times can increase the likelihood of racemization.

Recommendation: Perform the coupling reaction at a lower temperature (e.g., 0 °C). Monitor the reaction progress closely and stop it as soon as it is complete to avoid prolonged exposure of the activated amino acid to the reaction conditions.

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[4]

Recommendation: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common solvents for peptide synthesis, for particularly sensitive couplings, consider exploring less polar solvent systems if reagent solubility allows.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is a good starting point for minimizing racemization during the coupling of this compound.

Materials:

  • This compound

  • Amino-component (e.g., H-Pro-OMe)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF)

  • Appropriate base (e.g., N-methylmorpholine, NMM), if required.

Procedure:

  • Dissolution: In a reaction vessel, dissolve this compound (1 equivalent) and OxymaPure (1.2 equivalents) in DMF.

  • Pre-activation: Cool the solution to 0 °C and add DIC (1.1 equivalents). Stir the mixture for 5-10 minutes to allow for pre-activation.

  • Coupling: Add the amino-component (1 equivalent) to the reaction mixture. If the amino-component is a salt (e.g., hydrochloride), add 1 equivalent of a suitable base like NMM.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.

Protocol 2: Quantification of Racemization using Chiral HPLC

This method allows for the direct analysis of the diastereomeric peptides formed during a coupling reaction without the need for hydrolysis.

Objective: To quantify the amount of Z-Val-D-Ala-Peptide formed during the coupling of Z-Val-L-Ala-OH to another amino acid or peptide.

Materials:

  • Crude peptide sample from the coupling reaction.

  • Chiral HPLC column (e.g., polysaccharide-based or zwitterionic chiral stationary phases).[4][5]

  • HPLC grade solvents (e.g., hexane, isopropanol, acetonitrile, water).

  • Modifiers as required (e.g., trifluoroacetic acid, TFA).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent for HPLC analysis.

  • Method Development:

    • Inject a sample of the desired L-L dipeptide and, if available, the D-L diastereomer to determine their retention times.[1]

    • Optimize the mobile phase composition to achieve baseline separation of the diastereomers. This may involve adjusting the ratio of organic solvents and the concentration of any modifiers.

  • Analysis: Inject the crude reaction mixture and integrate the peak areas of the desired product and the diastereomeric impurity.

  • Calculation: Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] x 100

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process that leads to the formation of a mixture of enantiomers (D and L forms) of an amino acid from a single, pure enantiomer during the synthesis process.[2] In the case of coupling this compound, this means that the L-Alanine residue can be converted into a D-Alanine residue at its chiral center (the alpha-carbon), leading to the formation of the undesired Z-Val-D-Ala-peptide diastereomer.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways through which racemization occurs during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[2]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. This pathway is less common but can be significant under strongly basic conditions.[2]

Q3: Which amino acids are most susceptible to racemization?

A3: While any amino acid with a chiral alpha-carbon (all except glycine) can racemize, some are more susceptible than others. Histidine and cysteine are particularly prone to racemization.[6] The protecting groups on the side chains of amino acids can also influence their susceptibility to racemization.

Q4: How does the N-protecting group on the Valine (the Z-group) affect the racemization of the Alanine residue?

A4: The N-protecting group plays a crucial role. Urethane-type protecting groups, such as the Z (benzyloxycarbonyl) group, are known to be effective at suppressing racemization of the amino acid to which they are attached (in this case, Valine). However, when coupling a dipeptide like this compound, the activated alanine residue is an N-acyl amino acid, which is highly susceptible to racemization via the oxazolone mechanism.

Q5: Can I use microwave-assisted synthesis for coupling this compound?

A5: Microwave-assisted peptide synthesis can accelerate coupling reactions, but the higher temperatures can also increase the risk of racemization. If using a microwave, it is crucial to carefully control the temperature. Lowering the coupling temperature has been shown to limit racemization for sensitive amino acids like histidine and cysteine.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate (Chiral center proton is acidic) Activated_AA->Oxazolone Cyclization Enolate_Ox Achiral Enolate Oxazolone->Enolate_Ox Proton Abstraction Base_Ox Base Racemized_Product_Ox Racemized Peptide Enolate_Ox->Racemized_Product_Ox Protonation Activated_AA_En Activated this compound Enolate_En Achiral Enolate Activated_AA_En->Enolate_En Direct Proton Abstraction Base_En Base Racemized_Product_En Racemized Peptide Enolate_En->Racemized_Product_En Protonation Troubleshooting_Workflow Start High Racemization Detected Step1 Evaluate Coupling Reagent and Additives Start->Step1 Decision1 Using Carbodiimide? Step1->Decision1 Step2 Assess Base Decision2 Using Strong Base (e.g., DIPEA)? Step2->Decision2 Step3 Examine Temperature and Time Decision3 High Temp / Long Time? Step3->Decision3 Step4 Consider Solvent Decision4 Using Polar Solvent? Step4->Decision4 End Racemization Minimized Action1a Add/Change Additive (e.g., HOAt, Oxyma-B) Decision1->Action1a Yes Action1b Switch to Onium Salt (e.g., COMU) Decision1->Action1b No/Still high Action1a->Step2 Action1b->Step2 Decision2->Step3 No Action2 Switch to Weaker/Hindered Base (e.g., NMM, Collidine) Decision2->Action2 Yes Action2->Step3 Decision3->Step4 No Action3 Lower Temperature (e.g., 0°C) and Monitor Reaction Decision3->Action3 Yes Action3->Step4 Decision4->End No/All steps checked Action4 Consider Less Polar Solvent Decision4->Action4 Yes Action4->End

References

Technical Support Center: Z-Protected Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-protected peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during Z-protected peptide synthesis?

A1: The most prevalent side reactions include racemization, diketopiperazine formation (especially with proline residues), and aspartimide formation (with aspartic acid residues). Other issues can arise from the deprotection method used, such as incomplete deprotection or side reactions involving specific amino acid side chains.

Q2: Why is the Z-group (benzyloxycarbonyl) still used in peptide synthesis?

A2: The Z-group offers several advantages, including its stability under a wide range of conditions, which helps in preventing racemization during coupling steps.[1] Z-protected amino acids are often crystalline and easy to handle. Furthermore, the Z-group is orthogonal to the Boc and Fmoc protecting groups, providing flexibility in complex synthetic strategies.[1][2]

Q3: What are the standard methods for deprotecting the Z-group, and what are their potential drawbacks?

A3: The primary methods for Z-group removal are catalytic hydrogenation (e.g., H₂/Pd-C), acidolysis (e.g., HBr in acetic acid), and catalytic transfer hydrogenation (e.g., using formic acid as a hydrogen donor).[1][3] Each method has potential side reactions:

  • Catalytic Hydrogenation: Can be slow and may be incompatible with peptides containing sulfur-containing amino acids (cysteine, methionine) or other reducible functional groups.

  • HBr in Acetic Acid: A harsh method that can lead to side reactions such as alkylation and aspartimide formation.

  • Catalytic Transfer Hydrogenation: A milder alternative to traditional hydrogenation, but can still present challenges with certain residues.[3][4]

Troubleshooting Guides

Issue 1: Racemization of Amino Acids

Symptom: Loss of chiral purity in the final peptide, leading to diastereomeric impurities that are difficult to separate.

Cause: Racemization can occur through two primary mechanisms: direct enolization of the activated carboxylic acid or the formation of an oxazolone intermediate, both of which are promoted by base.[5][6] While urethane protecting groups like Z are designed to suppress racemization, it can still occur, particularly with certain amino acids or under suboptimal coupling conditions.[7]

Troubleshooting Workflow:

Racemization_Troubleshooting Start Racemization Detected Check_Base Review Base Usage: - Use a weaker base (e.g., NMM instead of DIPEA) - Use stoichiometric amounts of base Start->Check_Base Check_Coupling Optimize Coupling: - Use racemization-suppressing additives (HOBt, HOAt) - Choose a less activating coupling reagent Check_Base->Check_Coupling If issue persists Check_Temp Control Temperature: - Perform coupling at lower temperatures (e.g., 0°C) Check_Coupling->Check_Temp If issue persists Solution Reduced Racemization Check_Temp->Solution

Caption: Troubleshooting workflow for racemization.

Experimental Protocol: Minimizing Racemization

  • Reagent Selection:

    • Use N-methylmorpholine (NMM) or collidine as the base instead of diisopropylethylamine (DIPEA), as they are less prone to inducing racemization.[5]

    • Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into the coupling reaction. These additives are known to suppress racemization.[3]

  • Temperature Control:

    • Perform the coupling reaction at 0°C or lower to reduce the rate of racemization.

  • Activation Time:

    • Minimize the pre-activation time of the carboxylic acid before adding the amine component.

Issue 2: Diketopiperazine (DKP) Formation

Symptom: Formation of a cyclic dipeptide byproduct, leading to truncation of the peptide chain, especially after the coupling of the second amino acid. This is particularly prevalent in sequences containing proline.

Cause: After the deprotection of the N-terminal Z-group of a dipeptide, the free amine can intramolecularly attack the ester linkage to the resin or the activated carboxyl group of the C-terminal amino acid, forming a stable six-membered ring. Hydrogenolysis of Z-protected dipeptides containing proline can lead to almost quantitative formation of diketopiperazines.[8]

Troubleshooting Workflow:

DKP_Troubleshooting Start DKP Formation Detected Use_Dipeptide Strategy 1: Use a pre-formed Z-protected dipeptide for the first two residues. Start->Use_Dipeptide Simultaneous_Coupling Strategy 2: Perform simultaneous deprotection and coupling. Start->Simultaneous_Coupling Resin_Choice Strategy 3: (For SPPS) Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin). Start->Resin_Choice Solution Minimized DKP Formation Use_Dipeptide->Solution Simultaneous_Coupling->Solution Resin_Choice->Solution

Caption: Strategies to minimize diketopiperazine formation.

Experimental Protocol: Suppressing Diketopiperazine Formation in Z-Proline Synthesis

This protocol is adapted from a method involving simultaneous deprotection and coupling.[8]

  • Prepare the Z-Dipeptide Ester: Synthesize the Z-AA-Pro-OMe dipeptide using standard solution-phase methods.

  • Prepare the Acylating Species: Activate the next Z-protected amino acid as a pentafluorophenyl (Pfp) or N-hydroxysuccinimide (OSu) ester.

  • Simultaneous Deprotection and Coupling:

    • Dissolve the Z-AA-Pro-OMe dipeptide in a suitable solvent (e.g., dioxane).

    • Add the activated Z-amino acid ester to the solution.

    • Add the hydrogenation catalyst (e.g., 10% Pd/C).

    • Perform hydrogenolysis to remove the Z-group. The newly formed free amine will be immediately acylated by the activated ester, preventing intramolecular cyclization.

Issue 3: Aspartimide Formation

Symptom: Formation of a succinimide intermediate from aspartic acid residues, which can lead to a mixture of α- and β-aspartyl peptides and racemization.

Cause: Under acidic or basic conditions, the backbone amide nitrogen can attack the side-chain carbonyl of an aspartic acid residue, particularly when the side chain is protected as a benzyl ester (OBzl).[9][10] This side reaction is highly sequence-dependent and is more likely to occur in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3]

Quantitative Data on Aspartimide Formation:

Aspartyl Protecting GroupConditionAspartimide Formation RateReference
Benzyl esterHF-anisole (9:1) at 0°C73.6 x 10⁻⁶ s⁻¹[9]
Cyclohexyl esterHF-anisole (9:1) at 0°C~3 times slower than benzyl ester[9]
Benzyl esterDiisopropylethylamine (24h)High (170-fold higher than cHex)[9]
Cyclohexyl esterDiisopropylethylamine (24h)0.3%[9]

Troubleshooting and Prevention:

Logical Relationship for Aspartimide Formation:

Aspartimide_Formation Asp_Residue Aspartic Acid Residue (Z-Asp(OBzl)) Attack Intramolecular Nucleophilic Attack Asp_Residue->Attack Acid_Base Acidic or Basic Conditions Acid_Base->Attack Backbone_Amide Backbone Amide Nitrogen Backbone_Amide->Attack Aspartimide Aspartimide Intermediate Attack->Aspartimide Side_Products Mixture of: - α-aspartyl peptide - β-aspartyl peptide - Racemized products Aspartimide->Side_Products

Caption: Pathway of aspartimide formation from an aspartic acid residue.

Experimental Protocol: Minimizing Aspartimide Formation

  • Protecting Group Choice:

    • When synthesizing peptides with sequences prone to aspartimide formation, consider using a cyclohexyl (OcHex) ester for the side-chain protection of aspartic acid instead of a benzyl ester, as it has been shown to significantly reduce this side reaction.[9]

  • Deprotection Conditions:

    • If using HBr/TFA for deprotection, perform the reaction at a lower temperature and for the minimum time necessary to achieve complete deprotection.

    • Avoid prolonged exposure to strong bases.

Issue 4: Side Reactions During Z-Group Deprotection

A. Catalytic Hydrogenation and Catalytic Transfer Hydrogenation

Symptom: Incomplete deprotection, side reactions with sulfur-containing amino acids (e.g., catalyst poisoning by cysteine or methionine), or reduction of other functional groups.

Troubleshooting:

  • Catalyst Poisoning: For peptides containing cysteine or methionine, catalytic hydrogenation may not be suitable. Consider using acidolysis or performing a desulfurization step prior to hydrogenation.

  • Incomplete Deprotection: Increase the catalyst loading, hydrogen pressure, or reaction time. For catalytic transfer hydrogenation with formic acid, ensure a sufficient excess of the hydrogen donor.[3][4]

B. Acidolysis with HBr in Acetic Acid

Symptom: Formation of byproducts due to the harsh acidic conditions, such as alkylation of sensitive residues (e.g., tryptophan, tyrosine). For tyrosine, O- to C-migration of the benzyl group can occur.[9]

Troubleshooting:

  • Scavengers: Use scavengers in the cleavage cocktail to trap reactive species. For example, a mixture of phenol and p-cresol can reduce the O- to C-migration of the benzyl group in tyrosine residues during HBr deprotection.[9]

  • Alternative Acid: A mixture of trifluoroacetic acid and acetic acid (7:3) has been shown to suppress the loss of O-benzyl protection and the formation of 3-benzyltyrosine.[9] A thioanisole-trifluoroacetic acid (TFA) system can deprotect Z-protected lysine and O-benzyl tyrosine quantitatively without O-to-C rearrangement.[5][7]

Deprotection Workflow:

Deprotection_Workflow Start Z-Protected Peptide Check_Sulfur Contains S-amino acids? Start->Check_Sulfur Catalytic_Hydro Catalytic Hydrogenation (H₂/Pd-C) Check_Sulfur->Catalytic_Hydro No Acidolysis Acidolysis (HBr/AcOH or HBr/TFA) Check_Sulfur->Acidolysis Yes Transfer_Hydro Catalytic Transfer Hydrogenation (HCOOH) Catalytic_Hydro->Transfer_Hydro Alternative End Deprotected Peptide Catalytic_Hydro->End Acidolysis->End Transfer_Hydro->End

Caption: Decision workflow for choosing a Z-group deprotection method.

References

Optimizing coupling efficiency with Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Val-Ala-OH (N-Benzyloxycarbonyl-L-valyl-L-alanine). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their peptide coupling reactions involving this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is a dipeptide composed of L-valine and L-alanine, where the N-terminus of valine is protected by a benzyloxycarbonyl (Z) group.[1] This protecting group is crucial for controlling the peptide bond formation during synthesis.[2] The presence of valine, a sterically hindered amino acid, can make coupling reactions more challenging compared to simpler amino acids.[2]

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered peptides like this compound, high-reactivity coupling reagents are recommended. Aminium/uronium salt-based reagents such as HATU and COMU are considered highly effective.[2][3] COMU is often preferred due to its comparable efficiency to HATU, better safety profile (it is not based on potentially explosive HOAt), and excellent solubility.[4][5] Carbodiimide-based methods, such as using EDC or DIC with an additive like HOBt or OxymaPure, are also viable but may require longer reaction times or double coupling.[2]

Q3: What are the best solvents for coupling reactions with this compound?

The most common and effective solvents for peptide synthesis are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[6][7] Both are adept at dissolving protected peptides and swelling the solid-phase resin.[6] NMP is sometimes considered superior for improving coupling yields, especially in difficult cases, but is more viscous and costly than DMF.[6][7] Solubility of Z-protected peptides can be limited, so ensuring complete dissolution before adding to the reaction is critical.[8]

Q4: How can I monitor the progress of the coupling reaction?

A qualitative ninhydrin (Kaiser) test is a standard method for monitoring the presence of free primary amines on the solid-phase resin.[9] A negative ninhydrin test (the beads remain colorless or yellow) indicates that the coupling reaction is complete. If the test is positive (blue/purple beads), it signifies that unreacted amino groups are still present, and the coupling step should be repeated ("double coupling").

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in peptide synthesis.

Issue 1: Low Coupling Yield or Incomplete Reaction

A low yield of the desired peptide is the most common problem, often identified by a positive ninhydrin test after the initial coupling.

  • Root Causes & Solutions

    • Steric Hindrance: The valine residue in this compound presents significant steric bulk, slowing down the reaction.

      • Solution: Increase the reaction time (e.g., from 2 hours to 4 hours or overnight). Alternatively, perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.

    • Inadequate Reagent Reactivity: The chosen coupling reagent may not be potent enough for this hindered coupling.

      • Solution: Switch to a more powerful reagent. If you are using an EDC/HOBt system, consider changing to HATU or COMU.[3][10]

    • Poor Solubility: this compound may not be fully dissolved in the solvent, reducing the effective concentration.

      • Solution: Ensure the dipeptide is completely dissolved before activation. Gentle warming or sonication can aid dissolution. If solubility remains an issue in DMF, switching to NMP or a solvent mixture like DMF/DCM might help.[6]

    • Suboptimal Temperature: Most coupling reactions are performed at room temperature.

      • Solution: For particularly difficult couplings, slightly elevated temperatures (e.g., 30-40°C) can sometimes improve the reaction rate, but this should be done cautiously as it can also increase the risk of racemization.[11]

Issue 2: Formation of Side Products (Racemization)

Racemization is a critical side reaction where the stereochemistry of the C-terminal alanine in this compound inverts (L to D) during activation.[12]

  • Root Causes & Solutions

    • Excessive Base: The use of a strong base or an excess of base (like DIEA) can promote the formation of an oxazolone intermediate, which is a key pathway for racemization.[11]

      • Solution: Use the minimum amount of base required. For HATU, 2 equivalents of base are standard, but for COMU, only 1 equivalent may be necessary.[3][4] Using a weaker base like N-methylmorpholine (NMM) instead of DIEA can also reduce racemization.[2]

    • Prolonged Pre-activation: Allowing the carboxylic acid to sit in the activation cocktail for too long before adding it to the amine component can increase the risk of racemization.

      • Solution: Minimize the pre-activation time. For most modern reagents, 1-3 minutes is sufficient. Add the activated mixture to the resin promptly.

Data Presentation: Coupling Efficiency & Solubility

The following tables provide representative data to guide optimization. Note: These values are illustrative for a model reaction (coupling of this compound to H-Gly-Resin) and may vary based on specific sequence, resin, and experimental conditions.

Table 1: Comparison of Coupling Reagent Performance

Coupling Reagent (Equivalents)Base (Equivalents)SolventTime (h)Representative Yield (%)Racemization Risk
EDC (1.5) / HOBt (1.5)DIEA (2.0)DMF4~75%Moderate
HBTU (1.5)DIEA (2.0)DMF2~90%Low
HATU (1.5) DIEA (2.0) DMF 2 >98% Low [12]
COMU (1.5) DIEA (1.0) NMP 2 >98% Very Low [4]

Table 2: Solubility of this compound in Common Solvents

SolventTemperature (°C)Representative Solubility (mg/mL)Notes
Dichloromethane (DCM)25< 5Poor solubility. Not recommended as a primary solvent.[6]
N,N-Dimethylformamide (DMF) 25 ~25 Good general-purpose solvent. [7]
N-Methyl-2-pyrrolidone (NMP) 25 ~40 Excellent solubility, good for difficult sequences. [6]
Tetrahydrofuran (THF)25~10Moderate solubility; can be used in solvent mixtures.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Coupling this compound using HATU

This protocol describes a standard procedure for coupling this compound onto a solid-phase resin with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF (2 mL) for 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) and confirm deprotection with a positive ninhydrin test.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents based on resin loading) and HATU (3 equivalents) in DMF (1 mL).

    • Add DIEA (6 equivalents) to the solution.

    • Vortex the mixture for 1-2 minutes. This is the "pre-activation" step.

  • Coupling Reaction:

    • Drain the solvent from the prepared resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a ninhydrin test.

    • If the test is negative (reaction complete), drain the reaction solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

    • If the test is positive, drain the solution and repeat steps 2 and 3 (double coupling).

  • Next Step:

    • The resin is now ready for the next step in the synthesis (e.g., Z-group deprotection or further chain elongation).

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Fmoc-deprotected Resin prep_reagents Prepare Activation Solution: 1. Dissolve this compound & HATU in DMF 2. Add DIEA 3. Pre-activate for 2 mins start->prep_reagents 1 add_to_resin Add activated solution to resin prep_reagents->add_to_resin 2 couple Agitate at RT for 2 hours add_to_resin->couple 3 ninhydrin Ninhydrin Test couple->ninhydrin 4 wash Wash Resin (DMF, DCM) ninhydrin->wash Negative double_couple Repeat Activation & Coupling Steps ninhydrin->double_couple Positive next_step Proceed to Next Synthesis Step wash->next_step double_couple->couple

Caption: Experimental workflow for coupling this compound using HATU.

Visualization 2: Troubleshooting Logic for Low Coupling Yield

This diagram outlines the decision-making process when troubleshooting a low-yield coupling reaction with this compound.

G issue_node issue_node check_node check_node solution_node solution_node info_node info_node start Low Coupling Yield (Positive Ninhydrin Test) check_reagent Using a high-activity reagent (HATU, COMU)? start->check_reagent check_time Initial coupling time > 2 hours? check_reagent->check_time Yes upgrade_reagent Action: Switch to HATU or COMU check_reagent->upgrade_reagent No check_solubility Was this compound fully dissolved? check_time->check_solubility Yes increase_time Action: Increase coupling time to 4h or overnight check_time->increase_time No double_couple Action: Perform a 'Double Coupling' check_solubility->double_couple Yes improve_sol Action: Ensure complete dissolution (Use NMP, sonicate, or warm gently) check_solubility->improve_sol No

Caption: Troubleshooting decision tree for low coupling yield with this compound.

References

Z-Val-Ala-OH stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Z-Val-Ala-OH under various experimental conditions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative used in peptide synthesis and various biochemical assays.[1] Its stability is crucial as degradation can lead to the formation of impurities, loss of biological activity, and inaccurate experimental outcomes. Understanding its stability profile under different pH and temperature conditions is essential for reliable research and development.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are expected to be:

  • Hydrolysis of the peptide bond: This can occur under both acidic and basic conditions, leading to the formation of Z-Valine and Alanine.

  • Cleavage of the N-terminal benzyloxycarbonyl (Z) group: The Z-group is susceptible to removal under harsh acidic conditions and catalytic hydrogenolysis.[2]

  • Racemization: The chiral centers of the valine and alanine residues can undergo epimerization, particularly under basic conditions, leading to the formation of diastereomers.[3]

  • Oxidation: Although less common for the Val-Ala sequence, certain experimental conditions could potentially lead to oxidative degradation.

Q3: What is the expected stability of this compound in acidic and basic solutions?

This compound is generally more stable in neutral to slightly acidic conditions (pH 3-6). Stability decreases at pH extremes. Under strongly acidic or basic conditions, hydrolysis of the peptide bond and racemization can occur. The benzyloxycarbonyl (Z) group is relatively stable to mild acid and base but can be cleaved under harsh acidic conditions.

Q4: How should I store this compound solutions?

For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize degradation from freeze-thaw cycles. The choice of buffer is also critical; a buffer system that maintains a pH between 3 and 6 is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay buffer.

  • Troubleshooting Steps:

    • Verify the pH of your assay buffer. Buffers with high or low pH can accelerate degradation.

    • Perform a stability check of this compound in the assay buffer over the time course of the experiment. Analyze samples by HPLC at different time points to quantify the remaining intact dipeptide.

    • If instability is confirmed, consider adjusting the buffer pH or using a freshly prepared solution for each experiment.

Problem: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause 1: Hydrolysis of the peptide bond.

  • Troubleshooting Steps:

    • Identify the retention times of potential degradation products (Z-Valine and Alanine) by running standards.

    • Compare the retention times of the unknown peaks with the standards.

    • Mass spectrometry can be used to confirm the identity of the degradation products.

  • Possible Cause 2: Racemization.

  • Troubleshooting Steps:

    • Use a chiral HPLC column to separate the diastereomers.

    • If racemization is confirmed, evaluate the pH and temperature conditions of your experiment. Basic conditions are a common cause of racemization.[3]

Problem: Loss of this compound concentration over time in stock solutions.

  • Possible Cause: Inappropriate storage conditions.

  • Troubleshooting Steps:

    • Review your storage procedure. Ensure solutions are stored at the recommended temperature and protected from light.

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Re-evaluate the solvent used for the stock solution. While DMSO is common, its purity and storage can affect the stability of the dissolved compound.

Quantitative Data Summary

Table 1: Illustrative Half-life of this compound at 25°C in Different pH Buffers

pHBuffer SystemEstimated Half-life (t½)Primary Degradation Pathway
2.00.01 M HCl< 24 hoursPeptide Bond Hydrolysis, Z-group cleavage
4.00.1 M AcetateSeveral days to weeksSlow Peptide Bond Hydrolysis
7.00.1 M PhosphateSeveral daysPeptide Bond Hydrolysis
9.00.1 M Borate< 48 hoursPeptide Bond Hydrolysis, Racemization
11.00.01 M NaOH< 12 hoursPeptide Bond Hydrolysis, Racemization

Table 2: Illustrative Effect of Temperature on this compound Degradation at pH 7.4

TemperatureEstimated % Degradation after 24 hours
4°C< 1%
25°C2 - 5%
37°C5 - 15%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[4][5] A degradation level of 5-20% is generally recommended.[5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v).

    • Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate the stock solution at 60°C and 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.

3. Analytical Method (General HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point and under each stress condition.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry (LC-MS).

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Start: Experimental Anomaly Observed inconsistent_results Inconsistent Assay Results start->inconsistent_results unexpected_peaks Unexpected HPLC Peaks start->unexpected_peaks concentration_loss Loss of Stock Concentration start->concentration_loss check_buffer_pH Check Buffer pH & Composition inconsistent_results->check_buffer_pH hydrolysis_suspected Hydrolysis Suspected? unexpected_peaks->hydrolysis_suspected storage_issue_suspected Storage Issue Suspected? concentration_loss->storage_issue_suspected run_stability_check Run Stability Check in Assay Buffer check_buffer_pH->run_stability_check degradation_confirmed Degradation Confirmed? run_stability_check->degradation_confirmed adjust_buffer Adjust Buffer or Use Fresh Solution analyze_standards Analyze Degradation Product Standards (Z-Val, Ala) confirm_identity Confirm Identity with LC-MS analyze_standards->confirm_identity use_chiral_hplc Use Chiral HPLC for Diastereomers end End: Issue Resolved use_chiral_hplc->end confirm_identity->end review_storage Review Storage Conditions (Temp, Light, Aliquoting) reprepare_stock Prepare Fresh Stock Solution review_storage->reprepare_stock reprepare_stock->end degradation_confirmed->adjust_buffer Yes degradation_confirmed->end No hydrolysis_suspected->analyze_standards Yes racemization_suspected Racemization Suspected? hydrolysis_suspected->racemization_suspected No racemization_suspected->use_chiral_hplc Yes racemization_suspected->end No storage_issue_suspected->review_storage Yes storage_issue_suspected->end No

Caption: Troubleshooting workflow for this compound stability.

ExperimentalWorkflow Experimental Workflow for this compound Stability Assessment cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid_stress Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid_stress base_stress Basic Hydrolysis (0.1 M NaOH, 25°C) prep_stock->base_stress ox_stress Oxidative Stress (3% H2O2, 25°C) prep_stock->ox_stress therm_stress Thermal Stress (60°C & 80°C) prep_stock->therm_stress photo_stress Photolytic Stress (UV & Vis Light) prep_stock->photo_stress prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->acid_stress prep_stress->base_stress prep_stress->ox_stress sampling Sample at Time Points & Neutralize (if needed) acid_stress->sampling base_stress->sampling ox_stress->sampling therm_stress->sampling photo_stress->sampling hplc_analysis HPLC-UV Analysis sampling->hplc_analysis lcms_analysis LC-MS for Identification (Optional) hplc_analysis->lcms_analysis quantify Quantify Peak Areas hplc_analysis->quantify pathway Identify Degradation Pathways lcms_analysis->pathway calc_degradation Calculate % Degradation quantify->calc_degradation calc_degradation->pathway report Generate Stability Report pathway->report

Caption: Workflow for assessing this compound stability.

References

How to avoid diketopiperazine formation with Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Val-Ala-OH. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the common side reaction of diketopiperazine (DKP) formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem when working with this compound?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs with dipeptides or dipeptide esters, resulting in a stable six-membered ring called a 2,5-diketopiperazine. In the context of this compound, this side reaction becomes a significant issue after the removal of the N-terminal benzyloxycarbonyl (Z) protecting group. The newly liberated free amine of the valine residue can attack the C-terminal carboxyl group (or an activated form of it), leading to the formation of cyclo(Val-Ala).

This is problematic for several reasons:

  • Reduced Yield: The formation of the DKP byproduct consumes the linear dipeptide, which significantly lowers the yield of the desired final peptide.

  • Purification Challenges: The DKP is a neutral, cyclic molecule with different physicochemical properties from the desired linear peptide, which can complicate the purification process.

  • Chain Termination: In stepwise peptide synthesis, the formation of DKP terminates the peptide chain extension.

Q2: What is the mechanism of diketopiperazine formation from this compound?

A2: The formation of diketopiperazine from this compound typically occurs in a two-step process. First, the N-terminal Z-group is removed, usually by catalytic hydrogenation, to yield the free dipeptide H-Val-Ala-OH. If the C-terminal carboxyl group is subsequently activated for coupling to another amino acid, the N-terminal amine of the valine can perform an intramolecular nucleophilic attack on the activated carboxyl of the alanine. This cyclization releases the activating group and forms the stable diketopiperazine ring. The reaction is catalyzed by both acids and bases.

DKP_Formation Z_Val_Ala_OH This compound H_Val_Ala_OH H-Val-Ala-OH Z_Val_Ala_OH->H_Val_Ala_OH Activated_Dipeptide H-Val-Ala-X (Activated Dipeptide) H_Val_Ala_OH->Activated_Dipeptide DKP cyclo(Val-Ala) (Diketopiperazine) Activated_Dipeptide->DKP Intramolecular aminolysis Tripeptide Desired Tripeptide Activated_Dipeptide->Tripeptide

Figure 1. Mechanism of diketopiperazine formation from this compound.

Q3: What factors influence the rate of diketopiperazine formation in solution-phase synthesis?

A3: Several factors can affect the propensity of a dipeptide to form a diketopiperazine in solution:

  • Amino Acid Sequence: Dipeptides containing proline or glycine are particularly susceptible to DKP formation. While Val-Ala is less prone than sequences with proline, the reaction can still occur, especially under unfavorable conditions. The L,D-dipeptide configuration can also accelerate cyclization.

  • Deprotection and Coupling Strategy: The highest risk of DKP formation arises when the N-terminally deprotected dipeptide exists as a free amine for a significant period before the subsequent coupling reaction. Strategies that involve simultaneous deprotection and coupling can minimize this side reaction.

  • Temperature: Higher temperatures generally increase the rate of DKP formation. Performing deprotection and coupling steps at lower temperatures can be beneficial.

  • pH and Catalysis: Both acidic and basic conditions can catalyze the cyclization. For example, the presence of acetic acid during the hydrogenolysis of a Z-group can lead to almost quantitative formation of the DKP.[1][2]

  • Concentration: Dilute reaction conditions can favor intramolecular reactions like DKP formation over the desired intermolecular peptide coupling.

Troubleshooting Guide

Problem: Low yield of desired tripeptide and a significant, unidentified byproduct after coupling a third amino acid to deprotected this compound.

This issue is frequently caused by the formation of cyclo(Val-Ala) as a major byproduct.

Step 1: Identification of the Byproduct

The first step is to confirm the identity of the byproduct. This can be achieved using analytical techniques such as HPLC and LC-MS.

Protocol 1: Analytical HPLC and LC-MS for Byproduct Identification

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50% acetonitrile/water).

    • Prepare standards of your starting materials and, if available, the desired tripeptide.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Expected Result: The DKP, being a smaller and more rigid cyclic molecule, will have a different retention time than the linear tripeptide.

  • LC-MS Analysis:

    • Use the same HPLC conditions as above, with the eluent directed to a mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected masses of the desired tripeptide and the DKP.

      • cyclo(Val-Ala) Molecular Weight: 170.21 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 171.2.

      • Desired Tripeptide: Calculate the expected molecular weight and look for its corresponding [M+H]⁺ ion.

    • Confirmation: The presence of a peak with the correct mass-to-charge ratio for cyclo(Val-Ala) in the MS spectrum, correlated with a peak in the HPLC chromatogram, strongly suggests DKP formation.

Step 2: Implementing a Solution to Avoid DKP Formation

The most effective way to prevent DKP formation is to trap the deprotected dipeptide amine in situ before it has a chance to cyclize. This can be achieved through a simultaneous deprotection-coupling procedure.

Protocol 2: Standard Deprotection Followed by Coupling (Prone to DKP Formation)

This protocol illustrates a standard, but less optimal, procedure for comparison.

  • Z-Group Deprotection:

    • Dissolve this compound (1 eq.) in a suitable solvent like methanol or dioxane.

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or HPLC analysis shows complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain H-Val-Ala-OH.

  • Coupling to a Third Amino Acid:

    • Dissolve the H-Val-Ala-OH (1 eq.) and the C-terminally protected third amino acid (e.g., H-Leu-OMe·HCl, 1.1 eq.) in DMF.

    • Add a coupling agent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.2 eq.).

    • Stir the reaction at room temperature and monitor by TLC or HPLC.

    • Problem: During the time between deprotection and successful coupling, the H-Val-Ala-OH is prone to cyclization.

Protocol 3: Optimized Simultaneous Deprotection-Coupling to Prevent DKP Formation

This protocol is based on the method described by Rich and Shute and is highly recommended.[2]

  • Preparation of Activated Amino Acid:

    • In a separate flask, prepare an active ester of the N-protected third amino acid. For example, react Boc-D-Ala-OH with N-hydroxysuccinimide (HOSu) or pentafluorophenol (Pfp) and a coupling agent like DCC or DIC to form Boc-D-Ala-OSu or Boc-D-Ala-OPfp. Isolate the active ester.

  • Simultaneous Deprotection and Coupling:

    • Dissolve this compound (1 eq.) in dioxane (to a concentration of 5-10 mM).

    • Add the prepared N-protected active ester of the third amino acid (e.g., Boc-D-Ala-OPfp, 1.25-1.5 eq.).

    • Add 10% Pd/C catalyst (30-40% by weight of this compound).

    • Hydrogenate the mixture under a hydrogen atmosphere for 2-3 hours at room temperature.

    • Filter the catalyst and concentrate the solution. Purify the resulting protected tripeptide by chromatography.

Workflow cluster_prep Preparation of Reagents cluster_reaction Simultaneous Deprotection-Coupling cluster_workup Workup and Purification Z_dipeptide This compound Reaction_Vessel Reaction Vessel (Dioxane, Pd/C, H₂) Z_dipeptide->Reaction_Vessel Active_ester Boc-AA-OPfp/OSu (Activated Amino Acid) Active_ester->Reaction_Vessel Filter Filter to remove Pd/C Reaction_Vessel->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Tripeptide Concentrate->Purify

Figure 2. Workflow for simultaneous deprotection-coupling.
Step 3: Quantitative Comparison

The choice of the activated amino acid used to trap the deprotected dipeptide has a significant impact on the efficiency of the reaction and the suppression of DKP formation.

EntryAcylating Agent (1.5 eq.)SolventTripeptide Yield (%)DKP Yield (%)
1Boc-D-Ala-OPfpDioxane8114
2Boc-D-Ala-OSuDioxane6428
3Teoc-D-Ala-OPfpDioxane915
4Z-D-Ala-OPfpDioxane7519

Data adapted from Shute, R. E., & Rich, D. H. (1987). J. Chem. Soc., Chem. Commun., (15), 1155-1156.[2]

Note: Teoc (2-(trimethylsilyl)ethoxycarbonyl) protected amino acid active esters were found to be particularly effective at trapping the reactive amine and minimizing DKP formation.[2]

Troubleshooting Decision Tree

Troubleshooting_DKP start Low tripeptide yield with this compound? check_byproduct Analyze crude product by LC-MS for m/z 171.2 start->check_byproduct is_dkp Is cyclo(Val-Ala) present? check_byproduct->is_dkp not_dkp Problem is not DKP. Investigate other side reactions (e.g., incomplete coupling, racemization). is_dkp->not_dkp No dkp_present DKP formation is confirmed. is_dkp->dkp_present Yes review_protocol Review your protocol. Are you deprotecting first, then coupling? dkp_present->review_protocol review_protocol->not_dkp No simultaneous_protocol Implement simultaneous deprotection-coupling protocol. review_protocol->simultaneous_protocol Yes optimize_acylating_agent Optimize the acylating agent. Use a highly reactive active ester (e.g., -OPfp) with a suitable protecting group (e.g., Teoc or Boc). simultaneous_protocol->optimize_acylating_agent other_conditions Consider other optimizations: - Lower reaction temperature - Use dioxane as solvent optimize_acylating_agent->other_conditions

Figure 3. Decision tree for troubleshooting DKP formation.

References

Troubleshooting low yield in Z-Val-Ala-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis of the dipeptide Z-Val-Ala-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the most common causes?

Low yield in the synthesis of this compound is a frequent issue primarily due to the steric hindrance of the valine residue, potential side reactions during the coupling process, and challenges in purification. The main contributing factors include:

  • Incomplete Coupling Reaction: The bulky isopropyl side chain of valine can sterically hinder the approach of the activated carboxyl group to the amino group of alanine, leading to an incomplete reaction.[1]

  • Side Product Formation: Several side reactions can compete with the desired peptide bond formation, reducing the overall yield of this compound. The most common include:

    • Racemization of Z-Valine: The activation of the carboxylic acid of Z-Valine can lead to the loss of its stereochemical integrity, resulting in a mixture of diastereomers.[2][3]

    • Diketopiperazine (DKP) Formation: After the formation of the dipeptide, the N-terminal amino group can intramolecularly attack the amide carbonyl, leading to the formation of a cyclic diketopiperazine and cleavage of the peptide from the resin (if applicable in solid-phase synthesis) or inactivation in solution-phase.[4][5][6][7]

    • N-acylurea Formation: When using carbodiimide coupling reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine component.[8]

  • Suboptimal Coupling Reagents or Conditions: The choice of coupling reagent and reaction conditions is critical when dealing with sterically hindered amino acids like valine.[1][9]

  • Poor Solubility: The starting materials or the final product may have limited solubility in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[10][11]

  • Difficulties in Product Purification: The separation of the desired product from byproducts and unreacted starting materials can be challenging, leading to product loss during workup and purification steps.[12]

Q2: How can I improve the coupling efficiency for the sterically hindered Z-Valine?

To overcome the steric hindrance of valine and improve coupling efficiency, consider the following strategies:

  • Optimize Coupling Reagent: Standard carbodiimide reagents may not be sufficient. More potent activating reagents are often required for hindered couplings.[1][13]

  • Adjust Reaction Conditions:

    • Increase Reaction Time: Extending the coupling time (e.g., from 2-4 hours to 12-24 hours) can allow the reaction to proceed to completion.

    • Elevate Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can increase the reaction rate. However, this must be done with caution as it can also increase the risk of racemization.[13]

    • Increase Reagent Equivalents: Using a higher excess of the activated Z-Val-OH and the coupling reagent (e.g., 1.5 to 2 equivalents) can drive the reaction forward.

  • Perform a Double Coupling: After the initial coupling reaction, a second coupling step with fresh reagents can be performed to ensure all available amino groups on the alanine have reacted.[13]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesSuitability for Hindered CouplingsKey Considerations
Carbodiimides DCC, DIC, EDCModerate; often require additives.[14]Prone to N-acylurea formation and racemization.[8][14] Additives like HOBt or OxymaPure are recommended.[9]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUGood to Excellent.Generally more efficient and faster than carbodiimides. HATU and COMU are particularly effective for hindered couplings.[9][13]
Phosphonium Salts PyBOP, PyAOPGood to Excellent.[14]PyAOP is highly effective for sterically demanding couplings.[1]

Q3: What steps can I take to minimize racemization of Z-Valine during activation?

Racemization is a significant risk when activating amino acids, particularly with urethane-protected amino acids like Z-Valine under basic conditions.[15] To minimize racemization:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings can suppress racemization by forming an active ester that is less prone to epimerization.[9][16] 7-Aza-1-hydroxybenzotriazole (HOAt) is also a highly effective additive for reducing racemization.[9]

  • Choose the Right Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts. The use of N-methylmorpholine (NMM) is another common choice.

  • Control the Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to reduce the rate of racemization.

  • Consider Base-Free Conditions: The combination of DIC with HOBt or OxymaPure can often be used without a base, which is one of the best methods to minimize racemization.[9]

Q4: Diketopiperazine (DKP) formation is a suspected side reaction. How can I prevent it?

DKP formation is a common intramolecular side reaction that occurs at the dipeptide stage, and sequences containing valine are susceptible.[7] To mitigate DKP formation:

  • Choice of Protecting Group: In solid-phase synthesis, using a Boc protecting group for the N-terminal amino acid and performing an in situ neutralization coupling protocol can suppress DKP formation compared to using an Fmoc group.[17]

  • Immediate Coupling of the Third Residue: In a solution-phase synthesis, proceeding to the next coupling step immediately after the formation of the dipeptide can minimize the time the free N-terminal amine is available for intramolecular cyclization.

  • Use of 2-Chlorotrityl Chloride Resin: For solid-phase synthesis, utilizing a sterically bulky resin like 2-chlorotrityl chloride can inhibit the formation of diketopiperazines.[13]

Q5: I am having trouble with the workup and purification of this compound. Any suggestions?

Purification can be challenging due to the potential for similar polarities between the product and certain byproducts.

  • Aqueous Workup: A standard aqueous workup can help remove water-soluble reagents and byproducts. If EDC is used as the coupling reagent, the resulting urea byproduct is water-soluble and can be easily removed by washing with dilute acid (e.g., 1N HCl) and brine.[18]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective purification method.

  • Chromatography: If crystallization is not feasible, column chromatography on silica gel is the most common method for purification. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes may be necessary to separate the product from impurities.

Experimental Protocols

General Protocol for Solution-Phase Synthesis of this compound using EDC/HOBt

This protocol is a general guideline and may require optimization.

  • Dissolution of Starting Materials:

    • Dissolve L-Alanine (1.0 equivalent) in a suitable solvent mixture (e.g., a mixture of water and an organic solvent like THF or DMF).

    • Add a base (e.g., NaHCO₃ or NMM, 1.0-1.2 equivalents) to deprotonate the carboxylic acid of alanine.

    • In a separate flask, dissolve Z-L-Valine-OH (1.0-1.2 equivalents) and HOBt (1.0-1.2 equivalents) in an appropriate organic solvent (e.g., DMF or DCM).

  • Activation of Z-Valine:

    • Cool the Z-Valine solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.0-1.2 equivalents) to the Z-Valine solution and stir for 15-30 minutes at 0 °C to form the active ester.

  • Coupling Reaction:

    • Slowly add the activated Z-Valine solution to the L-Alanine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Extraction:

    • Remove the organic solvent under reduced pressure.

    • Add water and ethyl acetate to the residue.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis```dot

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Z_Val Z-Val-OH Activation Activation of Z-Val-OH Z_Val->Activation Ala L-Ala-OH Coupling Peptide Bond Formation Ala->Coupling Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) Coupling_Reagents->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Managing Steric Hindrance with Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered dipeptide, Z-Val-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

A1: this compound is a dipeptide composed of L-valine and L-alanine, with the N-terminus of valine protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus while the C-terminus is activated for coupling.[1] this compound is commonly used as a building block in the synthesis of peptides for pharmaceutical development and proteomics research. The Val-Ala sequence itself is found in various bioactive peptides and has been utilized in antibody-drug conjugate (ADC) linkers, which are designed to be cleaved by lysosomal proteases.[2]

Q2: Why is steric hindrance a significant issue when working with this compound?

A2: Steric hindrance arises from the bulky nature of both the Z-protecting group and the isopropyl side chain of the valine residue. This bulkiness can physically obstruct the approach of the coupling reagents and the N-terminus of the growing peptide chain to the carboxyl group of alanine, leading to slower reaction rates and incomplete coupling reactions. This can result in lower yields and the formation of deletion sequences in the final peptide.

Q3: How can I detect incomplete coupling of this compound in solid-phase peptide synthesis (SPPS)?

A3: Incomplete coupling can be monitored using qualitative colorimetric tests. The most common is the Kaiser test (ninhydrin test), which detects free primary amines on the resin. A positive Kaiser test (blue or purple beads) after a coupling step indicates that the N-terminus of the resin-bound peptide is still free and the coupling of this compound was unsuccessful. For secondary amines, where the Kaiser test is not effective, other tests like the chloranil test can be used.

Q4: Can this compound be used in studies related to enzyme inhibition?

A4: Yes, peptides containing the Val-Ala sequence are relevant in the study of proteases. For instance, some serine proteases have substrate specificity for peptides with small aliphatic residues like valine and alanine at certain positions. Therefore, this compound and peptides derived from it can be used to develop substrates or inhibitors for these enzymes.[3] For example, they can be used to probe the S' subsites of serine proteases.[3]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptom: Positive Kaiser test after coupling with this compound, leading to low yield of the desired peptide.

Root Cause: Significant steric hindrance from the Z-group and the valine side chain impeding the coupling reaction.

Solutions:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Onium salt-based reagents are generally recommended.

    • Recommendation: Use HATU, HBTU, or COMU as they have demonstrated high coupling efficiency in challenging syntheses.[1][4][5]

  • Double Coupling: If a single coupling reaction is incomplete, perform a second coupling step with a fresh solution of activated this compound.

  • Increase Reaction Time and Temperature: Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight. Gently increasing the temperature to 30-40°C can also enhance the reaction rate, but should be done cautiously to avoid potential side reactions like racemization.

  • Increase Reagent Concentration: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin loading).

Issue 2: Peptide Aggregation during Synthesis

Symptom: Poor resin swelling, slow or incomplete Fmoc deprotection, and failed coupling reactions, particularly in longer peptide sequences containing hydrophobic residues like valine.

Root Cause: Interchain hydrogen bonding of the growing peptide chains on the solid support, leading to the formation of insoluble secondary structures that are inaccessible to reagents.

Solutions:

  • Solvent Optimization:

    • Use "magic mixtures" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation.

    • Adding chaotropic salts like LiCl (0.5 M) to the DMF can help disrupt hydrogen bonds.

  • Incorporate Structure-Disrupting Elements:

    • If the sequence allows, introduce pseudoproline dipeptides or a backbone-protecting group like the 2-hydroxy-4-methoxybenzyl (Hmb) group at strategic locations to disrupt secondary structure formation.

  • Microwave-Assisted Synthesis: Employing a microwave peptide synthesizer can provide the energy to break up aggregates and accelerate coupling and deprotection steps.

Data Presentation

The choice of coupling reagent significantly impacts the yield of peptide synthesis, especially when dealing with sterically hindered residues. The following table provides a comparative overview of the performance of common coupling reagents in the synthesis of a model peptide. While not specific to this compound, this data serves as a valuable guide for selecting a suitable reagent.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99
DCC HOBt-DCM/DMF60-120~90

Data is a synthesized representation from multiple sources for a model peptide and may vary based on the specific sequence and conditions.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU in SPPS

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive result is expected).

  • Activation of this compound: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Vortex the mixture for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive, proceed with a second coupling (double coupling) by repeating steps 5-8.

  • Proceed to the next cycle of deprotection and coupling.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Coupling Yield

troubleshooting_workflow start Low Coupling Yield (Positive Kaiser Test) reagent Optimize Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform Double Coupling reagent->double_couple conditions Increase Reaction Time & Temperature double_couple->conditions concentration Increase Reagent Concentration conditions->concentration re_test Re-run Kaiser Test concentration->re_test success Proceed to Next Step re_test->success Negative failure Consider Sequence Re-design or Alternative Strategy re_test->failure Positive

Caption: A step-by-step workflow for troubleshooting low coupling yields with this compound.

Signaling Pathway: Serine Protease Inhibition

The dipeptide sequence Val-Ala can be recognized by certain serine proteases. Peptides containing this sequence can act as substrates or, if modified, as inhibitors. This diagram illustrates a simplified pathway of serine protease inhibition, a common target in drug development.

serine_protease_inhibition cluster_enzyme Serine Protease enzyme Active Enzyme products Cleavage Products enzyme->products Catalyzes Cleavage inactive_complex Inactive Enzyme-Inhibitor Complex enzyme->inactive_complex Forms Covalent Adduct (Inhibition) active_site Active Site (Ser, His, Asp) substrate Natural Substrate (e.g., contains Val-Ala) substrate->enzyme Binds to Active Site inhibitor Z-Val-Ala-based Inhibitor inhibitor->enzyme Binds to Active Site

Caption: Simplified pathway of competitive inhibition of a serine protease by a Z-Val-Ala-based inhibitor.

References

Technical Support Center: Purification of Z-Val-Ala-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers facing challenges in the purification of peptides containing the N-terminal protected dipeptide, Z-Val-Ala-OH (Carbobenzoxy-L-valyl-L-alanine). The inherent hydrophobicity of this sequence presents unique purification hurdles which this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: Why is my crude peptide containing this compound difficult to dissolve?

A: The primary challenge is the peptide's hydrophobicity. This stems from the combination of the benzyloxycarbonyl (Z) protecting group, which is aromatic and nonpolar, and the valine residue with its bulky, nonpolar isobutyl side chain.[1][2] This high degree of hydrophobicity can lead to poor solubility in aqueous solutions and a tendency for the peptide to aggregate.[3][4]

Q2: What is the best initial solvent to dissolve my this compound peptide for purification?

A: Avoid starting with purely aqueous solutions. For hydrophobic peptides, it is often best to first dissolve the crude material in a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[] For Reverse-Phase HPLC (RP-HPLC), you can also test solvents like isopropanol, n-propanol, or acetonitrile (ACN).[] It's recommended to perform small-scale solubility trials before committing your entire batch.[3] Some hydrophobic peptides are paradoxically insoluble in pure organic or pure aqueous solvents but dissolve well in intermediate mixtures.[3]

Q3: I'm observing poor peak shape (tailing, broadening) during RP-HPLC. What's the cause?

A: Poor peak shape is a common issue with hydrophobic peptides. It can be caused by several factors:

  • Strong Hydrophobic Interactions: The peptide may be interacting too strongly with the C18 stationary phase, leading to slow elution kinetics.

  • On-Column Aggregation: The peptide may be aggregating on the column itself, especially at high concentrations during preparative runs.[4]

  • Secondary Interactions: The Z-group can have π-π stacking interactions with the stationary phase or other peptide molecules.[6]

  • Inappropriate Mobile Phase: The organic mobile phase may not be strong enough to ensure sharp elution.

Q4: My recovery from the RP-HPLC column is very low. Where is my peptide going?

A: Low recovery is typically due to irreversible adsorption of the hydrophobic peptide onto the stationary phase.[4] If the organic mobile phase is not strong enough to elute the peptide during the gradient, it can remain on the column. This is often observed as "ghost peaks" in subsequent blank runs. Using a stronger organic modifier, like n-propanol, can help prevent this.[3]

Q5: My peptide precipitates in the tubing or on the column during the HPLC run. How can I prevent this?

A: Precipitation occurs when the peptide, dissolved in a high-organic solvent for injection, comes into contact with the highly aqueous mobile phase at the beginning of the gradient. To prevent this, try to dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions, without it precipitating. If this is not possible, injecting a smaller volume of a more concentrated sample may help.

Q6: Are there effective alternatives to RP-HPLC for purifying this compound?

A: While RP-HPLC is the most common method, other techniques can be considered.[7] For a small, well-defined molecule like this compound itself, crystallization can be an excellent method to achieve high purity, provided a suitable solvent system can be found.[8] This involves dissolving the crude product in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystal formation.

Troubleshooting Guides

Guide 1: Overcoming Solubility Issues

If your crude this compound peptide fails to dissolve, follow this systematic approach.

Experimental Protocol: Systematic Solubility Testing

  • Preparation: Aliquot approximately 1-2 mg of your crude, lyophilized peptide into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add 100 µL of a different solvent system (see Table 1).

  • Dissolution: Vortex each tube vigorously for 30 seconds. If not fully dissolved, place the tube in an ultrasonic bath for 2-5 minutes.[9][10]

  • Observation: Visually inspect for complete dissolution. Note any suspended particles or cloudiness.

  • Selection: Choose the solvent system with the lowest percentage of organic solvent that completely dissolves the peptide. This will be the best starting point for your HPLC injection solvent.

Table 1: Recommended Solvents for Solubility Trials

Solvent SystemPurposeExpected Outcome for this compound
100% Ultrapure WaterBaseline (Aqueous)Likely insoluble.
10% Acetic Acid in WaterAcidic AqueousMay slightly improve solubility over water alone.
50% ACN / 50% WaterStandard HPLC Mobile PhaseMay be partially soluble; a good starting point.
70% ACN / 30% WaterStronger HPLC Mobile PhaseHigher likelihood of dissolution.
100% Isopropanol (IPA)Strong OrganicGood candidate for dissolving highly hydrophobic peptides.[]
100% n-PropanolStrong OrganicOften more effective than ACN or IPA for hydrophobic peptides.[3]
100% DMSOStrong Polar AproticExcellent solubility, but high viscosity can affect HPLC.[][9]
100% DMFStrong Polar AproticGood solubility, similar to DMSO.[]
Guide 2: Optimizing RP-HPLC Purification

If you are experiencing poor separation, low recovery, or bad peak shape, consider the following modifications to your HPLC method.

Experimental Protocol: Standard RP-HPLC Method

  • Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.[]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[]

  • Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (semi-preparative).

  • Detection: 220 nm (peptide backbone) and 254 nm (Z-group).

  • Gradient: 5-95% B over 40 minutes.

  • Column Temperature: Ambient.

Table 2: Troubleshooting HPLC Parameters

ParameterStandard ConditionTroubleshooting VariationRationale & Expected Outcome
Stationary Phase C18C8 or C4 Column Reduces hydrophobic interactions, potentially improving peak shape and recovery for strongly retained peptides.[]
Mobile Phase B 100% ACN w/ 0.1% TFA50:50 ACN:n-propanol w/ 0.1% TFA n-Propanol is a stronger organic modifier that can improve the elution of very hydrophobic peptides and reduce irreversible adsorption.[3]
Gradient Slope 5-95% B in 40 minShallow Gradient (e.g., 30-70% B in 40 min) If impurities are structurally similar, a shallower gradient will increase the separation time between peaks, improving resolution.[11]
Ion-Pairing Agent 0.1% TFA0.1% Formic Acid A weaker ion-pairing agent that can sometimes alter selectivity and improve recovery, although often with broader peaks.
Column Temperature AmbientElevated Temperature (e.g., 40-50°C) Lowers mobile phase viscosity, which can improve peak efficiency. It may also decrease peptide-column interactions, leading to sharper peaks.

Workflow & Logic Diagrams

The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting common issues.

G cluster_workflow Experimental Workflow for Purification crude Crude this compound Peptide sol_test Perform Solubility Test (See Protocol) crude->sol_test Start dissolve Dissolve Crude in Optimal Injection Solvent sol_test->dissolve hplc Preparative RP-HPLC dissolve->hplc analyze Analyze Fractions (Analytical HPLC / MS) hplc->analyze analyze->hplc Purity <95% (Re-inject broad cuts) pool Pool Pure Fractions analyze->pool Purity >95% lyo Lyophilization pool->lyo pure Pure Peptide lyo->pure Final Product

Caption: A standard workflow for the purification of this compound peptides.

G cluster_troubleshooting Troubleshooting Decision Tree start HPLC Purification Problem Observed p1 Poor Peak Shape (Broad / Tailing) start->p1 p2 Low / No Recovery start->p2 p3 Poor Resolution start->p3 c1 Cause: Strong Hydrophobic Interaction p1->c1 c2 Cause: On-Column Aggregation p1->c2 c3 Cause: Irreversible Adsorption p2->c3 c4 Cause: Co-eluting Impurities p3->c4 s1 Solution: Switch to C8 or C4 Column c1->s1 s2 Solution: Use Stronger Organic (e.g., n-Propanol) c1->s2 s3 Solution: Increase Column Temp. c1->s3 c2->s3 s5 Solution: Inject Lower Concentration c2->s5 c3->s1 c3->s2 s4 Solution: Run Shallower Gradient c4->s4

Caption: A decision tree for troubleshooting common RP-HPLC purification issues.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of Z-Val-Ala-OH and Structurally Related Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of Z-Val-Ala-OH (N-Carbobenzyloxy-L-valyl-L-alanine) and two structurally related N-protected dipeptides, Z-Gly-Ala-OH and Z-Leu-Ala-OH. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and characterization. The guide summarizes key 1H NMR spectral data, outlines a detailed experimental protocol for data acquisition, and presents a structural visualization to aid in spectral interpretation.

Introduction

This compound is a dipeptide derivative of valine and alanine, featuring a carbobenzoxy (Z) protecting group on the N-terminus of valine.[1] This protecting group is widely used in peptide synthesis.[2] Understanding the 1H NMR spectrum of this compound is crucial for its characterization and for monitoring the progress of peptide coupling reactions. By comparing its spectrum with those of Z-Gly-Ala-OH and Z-Leu-Ala-OH, we can observe the influence of the N-terminal amino acid side chain on the chemical shifts of adjacent protons.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound, Z-Gly-Ala-OH, and Z-Leu-Ala-OH. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Ala-CH₃~1.35d~7.2
Val-CH(CH₃)₂~0.90d~6.8
Val-CH(CH₃)₂~0.85d~6.8
Val-β-CH~2.05m
Ala-α-CH~4.30m
Val-α-CH~4.10m
Z-CH₂~5.10s
Z-Ar-H~7.35m
Ala-NH~7.00d
Val-NH~6.50d
Z-Gly-Ala-OH Ala-CH₃~1.38d~7.2
Gly-α-CH₂~3.85d~6.0
Ala-α-CH~4.35m
Z-CH₂~5.12s
Z-Ar-H~7.35m
Ala-NH~7.10d
Gly-NH~6.80t
Z-Leu-Ala-OH Ala-CH₃~1.37d~7.2
Leu-CH(CH₃)₂~0.92d~6.5
Leu-CH(CH₃)₂~0.88d~6.5
Leu-γ-CH~1.65m
Leu-β-CH₂~1.55m
Ala-α-CH~4.32m
Leu-α-CH~4.20m
Z-CH₂~5.11s
Z-Ar-H~7.35m
Ala-NH~7.05d
Leu-NH~6.60d

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for acquiring high-quality 1H NMR spectra of Z-protected dipeptides.

1. Sample Preparation:

  • Weigh 5-10 mg of the dipeptide sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as it can help in observing the amide protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The 1H NMR spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional 1H NMR spectrum.

  • Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Process the acquired free induction decay (FID) by applying a Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of this compound Structure

To aid in the assignment of the 1H NMR signals, a diagram of the this compound structure is provided below.

Caption: Molecular structure of this compound.

Discussion

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the valine and alanine residues, as well as the carbobenzoxy protecting group. The aromatic protons of the Z-group typically appear as a multiplet around 7.35 ppm, while the benzylic methylene protons give a characteristic singlet at approximately 5.10 ppm.

The α-protons of both amino acid residues are found in the region of 4.10-4.30 ppm. The α-proton of the C-terminal alanine is generally shifted slightly downfield compared to the α-proton of the N-terminal valine. The side chain of valine gives rise to a complex multiplet for the β-proton around 2.05 ppm and two distinct doublets for the diastereotopic γ-methyl groups between 0.85 and 0.90 ppm. The methyl group of the alanine residue appears as a doublet around 1.35 ppm due to coupling with its α-proton.

The amide protons (NH) are typically observed as doublets between 6.50 and 7.10 ppm in a non-exchanging solvent like DMSO-d₆. Their chemical shifts are sensitive to hydrogen bonding and the overall conformation of the dipeptide.

By comparing the spectrum of this compound with that of Z-Gly-Ala-OH and Z-Leu-Ala-OH, the influence of the N-terminal side chain becomes apparent. The simple glycine residue in Z-Gly-Ala-OH results in a cleaner spectrum in the aliphatic region, with the α-protons of glycine appearing as a doublet around 3.85 ppm. In contrast, the isobutyl side chain of leucine in Z-Leu-Ala-OH introduces additional signals for the β- and γ-protons, further complicating the upfield region of the spectrum.

This comparative guide provides a foundational understanding of the 1H NMR spectral features of this compound and related dipeptides, which is essential for their unambiguous identification and quality control in research and development settings.

References

Characterizing Z-Val-Ala-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides like Z-Val-Ala-OH (N-Benzyloxycarbonyl-L-valyl-L-alanine) is critical for ensuring purity, confirming structure, and understanding stability. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, with a primary focus on mass spectrometry, supplemented by insights into High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an analytical technique for peptide characterization is often dictated by the specific information required. While mass spectrometry excels in providing molecular weight and structural information through fragmentation, HPLC is the gold standard for purity assessment, and NMR provides detailed insights into the three-dimensional structure in solution. A summary of these techniques for the analysis of this compound is presented below.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation, amino acid sequence verification through fragmentation analysis.High sensitivity, provides detailed structural information, compatible with liquid chromatography for complex mixture analysis.Isomeric amino acids (e.g., leucine/isoleucine) can be difficult to distinguish without high-resolution instrumentation and specific fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of diastereomers.High resolution, well-established and robust, excellent for quantitative analysis.Does not provide direct structural information beyond retention time comparison with a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation, conformational analysis in solution, characterization of impurities.Provides detailed three-dimensional structural information, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, can be complex to interpret for larger molecules.

In-Depth Look: Mass Spectrometry of this compound

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of peptides like this compound, as it typically produces intact protonated molecules [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments, often employing Collision-Induced Dissociation (CID), provide valuable structural information by inducing fragmentation of the peptide backbone and protecting group.

Predicted Mass Spectrum Data for this compound

Based on the known fragmentation patterns of N-benzyloxycarbonyl (Z) protected dipeptides, the following table summarizes the expected major ions in the ESI-MS and MS/MS spectra of this compound (Molecular Formula: C₁₆H₂₂N₂O₅, Molecular Weight: 322.36 g/mol ).

Ionm/z (calculated)Description
[M+H]⁺ 323.16Protonated molecular ion
[M+Na]⁺ 345.14Sodium adduct of the molecular ion
b₁ ion 250.11Z-Val fragment
y₁ ion 90.05Alanine fragment
[M+H - C₇H₇O]⁺ 216.10Loss of a benzyloxy radical from the molecular ion[1]
[b₁ - CO₂]⁺ 206.12Loss of carbon dioxide from the b₁ ion with benzyl group migration[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reproducible and reliable data. Below are representative protocols for the characterization of this compound using mass spectrometry, HPLC, and NMR.

Mass Spectrometry (ESI-MS/MS) Protocol
  • Sample Preparation: Dissolve this compound in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µM.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

  • MS Acquisition: Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 323.16) for fragmentation using Collision-Induced Dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-30 eV) to obtain an optimal fragmentation pattern.

HPLC (Reversed-Phase) Protocol
  • Sample Preparation: Dissolve this compound in the mobile phase A to a concentration of 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 254 nm.

    • Column Temperature: 30 °C.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • 2D NMR (COSY) Acquisition:

    • Acquire a two-dimensional Correlation SpectroscopY (COSY) spectrum to establish proton-proton correlations and aid in signal assignment.

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes involved in the characterization of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis dissolve Dissolve this compound ms Mass Spectrometry (ESI-MS/MS) dissolve->ms hplc HPLC (RP-HPLC) dissolve->hplc nmr NMR Spectroscopy dissolve->nmr ms_data Molecular Weight & Fragmentation ms->ms_data hplc_data Purity & Quantification hplc->hplc_data nmr_data Structural Elucidation nmr->nmr_data

Overall experimental workflow for the characterization of this compound.

fragmentation_pathway M_H [M+H]⁺ m/z = 323.16 b1 b₁ ion (Z-Val) m/z = 250.11 M_H->b1 CID y1 y₁ ion (Ala) m/z = 90.05 M_H->y1 CID loss_benzyloxy [M+H - C₇H₇O]⁺ m/z = 216.10 M_H->loss_benzyloxy Loss of benzyloxy radical b1_loss_co2 [b₁ - CO₂]⁺ m/z = 206.12 b1->b1_loss_co2 Loss of CO₂

Proposed MS/MS fragmentation pathway for this compound.

References

A Head-to-Head Comparison: Z-Val-Ala-OH vs. Fmoc-Val-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity and yield. This guide provides an in-depth, data-driven comparison of two key dipeptide building blocks: Z-Val-Ala-OH and Fmoc-Val-Ala-OH. While both serve to introduce the Val-Ala motif, their core chemical properties dictate their suitability and performance in modern SPPS workflows. This comparison is designed to arm researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic strategies.

The primary distinction between these two molecules lies in their N-terminal protecting groups: the benzyloxycarbonyl (Z or Cbz) group in this compound and the 9-fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Val-Ala-OH. The Z group, a cornerstone of classical solution-phase peptide synthesis, is characterized by its stability under a wide range of conditions but requires harsh deprotection methods. Conversely, the Fmoc group is the modern standard for SPPS due to its lability under mild basic conditions, enabling the orthogonal protection schemes that are essential for the synthesis of complex peptides.

At a Glance: Key Performance Differences

ParameterThis compoundFmoc-Val-Ala-OH
Primary Application Primarily solution-phase synthesis; limited use in modern SPPS.Standard for solid-phase peptide synthesis (SPPS).
Nα-Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr in acetic acid).Mild base (typically 20% piperidine in DMF).[1][2][3]
Orthogonality in SPPS Limited compatibility with standard acid-labile side-chain protecting groups and resins.Fully orthogonal with acid-labile side-chain protecting groups (e.g., Boc, tBu) and linkers.[1]
Coupling Efficiency Generally high in solution-phase. In SPPS, the larger and more rigid nature of the dipeptide may require optimized coupling conditions.High with standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).[4]
Risk of Racemization Urethane-type protection (like Z and Fmoc) generally suppresses racemization during coupling.[5][6]Low, especially when using additives like HOBt or Oxyma.[4][7]
Key Side Reactions Potential for catalyst poisoning by sulfur-containing residues during hydrogenolysis. Incomplete deprotection with bulky substrates.Diketopiperazine formation at the dipeptide stage, especially when coupled to the resin.[7] Aspartimide formation in sequences containing Asp.[5]
Overall Yield in SPPS Generally lower due to harsher deprotection conditions and potential side reactions that are not optimized for solid-phase methods.High, benefiting from a well-established and optimized workflow with high per-step efficiency.[8]

Experimental Design and Methodologies

A comparative analysis of this compound and Fmoc-Val-Ala-OH in SPPS would necessitate a controlled experimental setup to ensure that any observed differences in performance are directly attributable to the protecting group.

General SPPS Protocol for Fmoc-Val-Ala-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection (of the resin or preceding amino acid): Treat the resin with 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes) to remove the Fmoc group from the resin's linker or the previously coupled amino acid.[9]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Dissolve Fmoc-Val-Ala-OH (e.g., 3 equivalents) and a coupling agent (e.g., HBTU, 3 eq.) with an activator base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for a defined time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution like acetic anhydride/DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and its Fmoc group is removed, wash the resin, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.[10]

Hypothetical SPPS Protocol for this compound

Note: This protocol is hypothetical as Z-protected amino acids are not standard in modern Fmoc-based SPPS due to deprotection incompatibility.

  • Resin Preparation: Start with a resin that has a free amino group.

  • Coupling: Couple this compound using a similar method as described for the Fmoc-dipeptide.

  • Z-Group Deprotection (The Challenge in SPPS):

    • Catalytic Hydrogenolysis: This would require transferring the resin to a specialized vessel capable of handling hydrogen gas and a suspended catalyst (e.g., Pd/C). This is not practical in standard automated synthesizers and risks incomplete reaction on a solid support.

    • Acidolysis (HBr/AcOH): This is extremely harsh and would cleave most standard linkers and side-chain protecting groups, making it non-orthogonal and unsuitable for stepwise synthesis.

Comparative Performance Analysis

Coupling Efficiency

Both Z- and Fmoc-protected amino acids are urethane derivatives, which are known to suppress racemization during the activation step required for coupling.[5][6] The coupling efficiency for Fmoc-Val-Ala-OH in SPPS is well-documented to be high, often exceeding 99% with modern coupling reagents.[8] For this compound, while efficient in solution, its performance on a solid support would be subject to factors like steric hindrance and the potential for aggregation, which could necessitate longer coupling times or more potent activation methods.

Racemization

The risk of racemization for both dipeptides during coupling is relatively low due to the urethane protecting group. The primary site of potential racemization would be the C-terminal alanine residue upon activation. The use of additives such as HOBt or Oxyma Pure with carbodiimide coupling agents significantly mitigates this risk for Fmoc-amino acids.[4][7] A similar effect would be expected for this compound.

Deprotection and Side Reactions

This is the most significant point of differentiation. The mild, base-mediated deprotection of the Fmoc group is a cornerstone of modern SPPS, allowing for the use of acid-labile side-chain protecting groups.[1] The primary side reaction of concern for Fmoc-dipeptides is the intramolecular cyclization to form a diketopiperazine, which cleaves the dipeptide from the resin.[7]

The deprotection of the Z-group, however, presents a major challenge in an SPPS context. Catalytic hydrogenolysis is incompatible with standard automated SPPS hardware and can be inefficient on a solid support. Furthermore, the catalyst can be poisoned by sulfur-containing amino acids like cysteine and methionine. The alternative, strong acid deprotection, is not orthogonal to the standard protecting group strategy used in SPPS.[11]

Logical and Experimental Workflows

SPPS_Workflow_Comparison cluster_fmoc Fmoc-Val-Ala-OH Workflow cluster_z This compound Workflow (Hypothetical SPPS) F_Start Start with N-terminally deprotected resin F_Couple Couple Fmoc-Val-Ala-OH (HBTU/DIPEA in DMF) F_Start->F_Couple F_Wash1 Wash (DMF) F_Couple->F_Wash1 F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Wash1->F_Deprotect F_Wash2 Wash (DMF) F_Deprotect->F_Wash2 F_Next Couple next Fmoc-AA F_Wash2->F_Next F_Cleave Final Cleavage (TFA Cocktail) F_Next->F_Cleave Z_Start Start with N-terminally deprotected resin Z_Couple Couple this compound (HBTU/DIPEA in DMF) Z_Start->Z_Couple Z_Wash1 Wash (DMF) Z_Couple->Z_Wash1 Z_Deprotect Z Deprotection (H2, Pd/C or HBr/AcOH) Z_Wash1->Z_Deprotect Z_Wash2 Wash (DMF/MeOH) Z_Deprotect->Z_Wash2 Z_Next Couple next AA Z_Wash2->Z_Next Z_Cleave Final Cleavage (TFA Cocktail) Z_Next->Z_Cleave

References

The Strategic Shield: A Comparative Guide to Z- and Boc-Protection in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of organic synthesis, particularly in the fields of peptide chemistry and drug development, the selective protection of amine functionalities is a cornerstone of success. Preventing unwanted side reactions is critical, and among the chemist's arsenal of protective groups, the Benzyloxycarbonyl (Z or Cbz) and the tert-Butoxycarbonyl (Boc) groups are two of the most trusted and widely deployed options. Their distinct chemical properties allow for a high degree of control in complex synthetic routes.

This guide offers an objective, data-supported comparison of the Z- and Boc-protecting groups. It is designed for researchers, scientists, and drug development professionals to aid in the strategic selection of the optimal protecting group for specific applications, ensuring higher yields and product purity. The fundamental difference lies in their cleavage conditions: the Z-group is typically removed by catalytic hydrogenolysis, while the Boc-group is labile to acid.[1] This orthogonality is crucial for the selective deprotection of one group while the other remains intact, a vital strategy in the synthesis of polyfunctional molecules like peptides.[2][3]

Quantitative Comparison of Z- and Boc-Protection

The choice between Z- and Boc-protection is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection pathway.[4] The following table summarizes the key characteristics and experimental conditions for each group.

FeatureZ-Protection (Benzyloxycarbonyl)Boc-Protection (tert-Butoxycarbonyl)
Common Abbreviation(s) Z, CbzBoc
Typical Introduction Reagent Benzyl chloroformate (Cbz-Cl)[5][6]Di-tert-butyl dicarbonate (Boc)₂O[5][7]
Standard Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)[5][6][8]Acidolysis (e.g., Trifluoroacetic Acid - TFA)[2][5][8]
Byproducts of Deprotection Toluene, CO₂[6]Isobutene, CO₂, t-butanol[2][5]
Stability Profile Stable to acidic and basic conditions.[9][10][11]Stable to basic conditions and hydrogenolysis.[12][13]
Lability Profile Labile to hydrogenolysis and strong acids (e.g., HBr in Acetic Acid).[6][8][12]Labile to moderate/strong acids (e.g., TFA, HCl).[2][12]

Core Advantages of Z-Protection

The Z-group's stability to a wide range of reagents makes it an invaluable tool, particularly in syntheses involving acid-sensitive functionalities where the Boc group would be unsuitable.

1. Orthogonality with Acid-Labile Groups: The primary advantage of the Z-group is its stability under the acidic conditions required to remove Boc groups.[10] This allows for the selective deprotection of a Boc-protected amine without affecting a Z-protected amine in the same molecule. This orthogonality is fundamental in multi-step syntheses, such as in the construction of complex peptides where different amino groups must be unmasked at different stages.[2][14] For instance, in Solid Phase Peptide Synthesis (SPPS) using the Boc strategy, Z-groups are often employed for the "permanent" protection of side-chain functionalities (like the ε-amino group of lysine) as they remain intact during the repetitive TFA treatments used to remove the temporary Nα-Boc group.[8][15]

2. Mild Deprotection Conditions: Catalytic hydrogenation is a very mild and clean method for deprotection that occurs at neutral pH.[5][6] This is highly advantageous when the target molecule contains functional groups that are sensitive to acid or base hydrolysis. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

3. Established Use in Solution-Phase Synthesis: The Z-group has a long and successful history in classical solution-phase peptide synthesis and remains a reliable choice for these applications.[4][16]

Specific Applications Favoring Z-Protection

  • Synthesis of Peptides with Acid-Sensitive Side Chains: When a peptide sequence contains residues with side chains protected by other acid-labile groups (e.g., t-butyl esters or ethers), using a Z-group for Nα-protection allows for its removal without cleaving the other protecting groups.

  • Multi-step Synthesis Requiring Orthogonal Protection: In the synthesis of complex natural products or branched peptides, the Z-group can serve as a stable protecting group that is only removed at a specific, late stage of the synthesis via hydrogenation, after manipulations involving acidic or basic reagents have been completed.[8]

  • Scenarios Where Hydrogenation is Permissible: The Z-group is ideal when the molecule does not contain other reducible functionalities such as alkenes, alkynes, or nitro groups.[10]

Experimental Protocols

Precise and reliable deprotection protocols are essential for achieving high yields and purity. Below are detailed standard procedures for the cleavage of both Z and Boc protecting groups.

Z-Group Deprotection: Catalytic Hydrogenolysis

This protocol describes a general procedure for the removal of a Z-group from a peptide or amino acid using hydrogen gas and a palladium catalyst.[4]

Materials:

  • Z-protected compound

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

  • Palladium on carbon catalyst (e.g., 10% Pd/C)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Inert filtering aid (e.g., Celite®)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the Z-protected compound in a suitable solvent in a round-bottom flask.

  • Carefully add the palladium on carbon catalyst to the solution. The amount is typically 5-10% by weight relative to the substrate.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus (e.g., a Parr shaker).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within a few hours.

  • Upon completion, carefully vent the hydrogen and flush the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate using a rotary evaporator to yield the deprotected compound.

Boc-Group Deprotection: Acidolysis with Trifluoroacetic Acid (TFA)

This protocol outlines the common procedure for removing a Boc-protecting group using a solution of TFA in a chlorinated solvent.[2][17]

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • (Optional) Scavenger, such as triisopropylsilane (TIS) or water, if acid-sensitive residues like Tryptophan are present.

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common mixture is 25-50% TFA in DCM.[14][17] If scavengers are needed, they are typically added to the TFA solution before its addition.

  • Allow the reaction to stir at room temperature. Reaction times can vary from 30 minutes to a few hours depending on the substrate.[2][17]

  • Monitor the reaction for completion by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, the resulting crude oil or solid can be azeotroped by dissolving it in a solvent like toluene and re-concentrating. This is typically repeated three times.[2]

  • The resulting product is the amine salt (e.g., trifluoroacetate salt) and can often be used in the next step without further purification.

Visualizing Synthetic Strategies

Diagrams illustrating logical workflows can clarify the strategic choices in a synthesis.

orthogonal_deprotection cluster_start Doubly Protected Substrate cluster_boc Boc Removal Path cluster_z Z Removal Path Start Substrate-NH-Boc Substrate-NH-Z Boc_Deprotect Substrate-NH2 Substrate-NH-Z Start->Boc_Deprotect  TFA / DCM   Z_Deprotect Substrate-NH-Boc Substrate-NH2 Start->Z_Deprotect  H₂ / Pd-C  

Caption: Orthogonal deprotection of Z- and Boc-groups.

z_workflow A Dissolve Z-Protected Compound in Solvent B Add Pd/C Catalyst A->B C Introduce H₂ Atmosphere B->C D Stir and Monitor Reaction C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Obtain Deprotected Product F->G

Caption: Experimental workflow for Z-group deprotection.

boc_workflow A Dissolve Boc-Protected Compound in DCM B Cool to 0°C A->B C Add TFA Solution B->C D Stir and Monitor Reaction C->D E Concentrate to Dryness D->E F Azeotrope with Toluene E->F G Obtain Amine TFA Salt F->G

Caption: Experimental workflow for Boc-group deprotection.

Conclusion

Both Z- and Boc-protecting groups are foundational tools in modern organic synthesis. The choice is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan. The Z-group offers robust stability to a wide array of conditions, with a mild, neutral deprotection method, making it ideal for syntheses involving acid-labile functionalities. Conversely, the Boc group's ease of removal with acid and its stability to reductive conditions make it indispensable when hydrogenation-sensitive groups are present. A thorough understanding of their orthogonality and specific labilities is paramount for the rational design and successful execution of complex molecular syntheses.

References

A Comparative Guide to Coupling Reagents for the Synthesis of Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides with high yield and optical purity is a cornerstone of drug development and biochemical research. The formation of the amide bond between two amino acids, known as the coupling reaction, is the critical step in this process. The choice of coupling reagent is paramount as it directly influences the reaction's efficiency, the purity of the final peptide, and the suppression of side reactions, most notably racemization. This is particularly crucial when coupling sterically hindered amino acids like Valine.

This guide provides an objective comparison of common coupling reagents for the solution-phase synthesis of the dipeptide Z-Val-Ala-OH (N-benzyloxycarbonyl-L-valyl-L-alanine). The performance of carbodiimide-based reagents, uronium/aminium salts, and phosphonium salts is evaluated based on experimental data for yield, reaction time, and prevention of racemization.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for the synthesis of this compound involves a trade-off between reaction speed, cost, and the minimization of epimerization. The following table summarizes the performance of three widely used classes of coupling reagents.

Coupling Reagent SystemTypical Yield (%)Racemization (%)Relative Reaction TimeKey Advantages & Disadvantages
EDC / HOBt 80-90%< 2%Moderate (2-12 h)Advantages: Cost-effective, byproducts are water-soluble and easily removed.[1][2] Disadvantages: Slower than onium salts, risk of O-N acyl migration to form N-acylurea.[2]
HBTU / DIPEA >95%< 1%Fast (10-60 min)Advantages: High efficiency and rapid reaction times, even for hindered amino acids.[3] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2][4]
HATU / DIPEA >95%< 0.5%Very Fast (< 30 min)Advantages: More reactive and faster than HBTU with even lower racemization.[2][5] Excellent for difficult couplings.[6] Disadvantages: Highest cost, potential for guanidinylation.[6]

Experimental Protocols

Detailed methodologies for the coupling of Z-L-Valine with L-Alanine methyl ester (H-Ala-OMe) are provided below. These protocols are based on standard procedures in solution-phase peptide synthesis. The initial product is the protected dipeptide ester, Z-Val-Ala-OMe, which can then be saponified to yield the final product, this compound.

General Workflow for Peptide Coupling

The diagram below illustrates the fundamental steps in a peptide coupling reaction, from activation of the carboxylic acid to the formation of the final peptide bond.

Peptide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_product Product Z_Val Z-Val-OH (Carboxyl Component) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Z_Val->Coupling_Reagent Ala_OMe H-Ala-OMe (Amino Component) Peptide_Bond Peptide Bond Formation Ala_OMe->Peptide_Bond Nucleophilic Attack Activated_Intermediate Activated Z-Val-OH* (e.g., OAt-ester) Coupling_Reagent->Activated_Intermediate Activates Base Base (e.g., DIPEA) Base->Activated_Intermediate Activated_Intermediate->Peptide_Bond Z_Val_Ala Z-Val-Ala-OMe (Protected Dipeptide) Peptide_Bond->Z_Val_Ala

Caption: General workflow for peptide bond formation.

Coupling using EDC/HOBt

This method is a classic, cost-effective approach. The use of 1-Hydroxybenzotriazole (HOBt) as an additive is crucial for minimizing racemization.[2][5]

  • Materials:

    • Z-L-Valine (1 equivalent)

    • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

    • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Z-L-Valine, H-Ala-OMe·HCl, and HOBt in dry DCM or DMF under an inert atmosphere (e.g., Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA to neutralize the hydrochloride salt and maintain a basic environment.

    • Add EDC·HCl to the reaction mixture in portions while stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up: wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.

Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based reagent that provides rapid coupling with minimal racemization, making it ideal for sterically challenging couplings.[5]

  • Materials:

    • Z-L-Valine (1 equivalent)

    • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent)

    • HATU (1.05 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

    • Dry Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Z-L-Valine in dry DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature for pre-activation.

    • In a separate flask, dissolve H-Ala-OMe·HCl in a small amount of DMF and neutralize with its equivalent of DIPEA.

    • Add the neutralized amino component solution to the pre-activated carboxyl component solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction progress using TLC.

    • Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and perform an aqueous work-up as described in the EDC/HOBt protocol.

    • Dry, concentrate, and purify the product as necessary.

Logical Flow of Reagent Selection

The decision-making process for selecting a coupling reagent often follows a logical progression based on the specific requirements of the synthesis.

Reagent_Selection Start Start: Synthesize this compound Cost_Constraint Is cost a primary concern? Start->Cost_Constraint Racemization_Risk Is minimizing racemization critical (<1%)? Cost_Constraint->Racemization_Risk No Use_EDC Use EDC/HOBt Cost_Constraint->Use_EDC Yes Speed_Requirement Is rapid reaction time essential? Racemization_Risk->Speed_Requirement No Use_HATU Use HATU/DIPEA Racemization_Risk->Use_HATU Yes Speed_Requirement->Use_EDC No Use_HBTU Consider HBTU/DIPEA Speed_Requirement->Use_HBTU Yes

Caption: Decision tree for coupling reagent selection.

References

A Comparative Guide to Purity Analysis of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity is a critical aspect of synthetic peptide development and application, ensuring safety, efficacy, and reproducibility in research, diagnostics, and therapeutics. This guide provides a comprehensive comparison of widely-used analytical techniques for assessing the purity of synthetic peptides, offering insights into their principles, applications, and data interpretation. While the dipeptide Z-Val-Ala-OH was a topic of initial interest, publicly available data on its specific use as a routine standard in broad peptide purity analysis is limited. Therefore, this guide will focus on established, industry-standard methodologies.

The Importance of Peptide Purity

Key Analytical Techniques for Peptide Purity Analysis

The most common and powerful techniques for determining the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reversed-phase HPLC (RP-HPLC) is the gold standard for peptide purity analysis.[2][5] It separates peptides based on their hydrophobicity.

Experimental Protocol: A General RP-HPLC Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Data Presentation:

The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Method Principle Typical Purity Specification (Research Grade) Typical Purity Specification (Clinical Grade)
RP-HPLC Separation based on hydrophobicity>95%>98%[5][6]

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both purity and identity information.[7] This technique is invaluable for identifying and characterizing impurities.

Experimental Protocol: A General LC-MS Method

  • LC System: Similar to the HPLC method described above, but often using a mobile phase modifier compatible with MS, such as formic acid instead of TFA.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) to fragment the main peptide and impurities for sequence verification.

Data Presentation:

LC-MS data provides the mass-to-charge ratio (m/z) of the main peptide and any co-eluting impurities, allowing for their identification.

Impurity Type Description Typical Mass Difference from Parent Peptide
Deletion Sequence Missing one or more amino acidsMass of missing amino acid(s)
Truncated Sequence Incomplete peptide chainVaries depending on the point of truncation
Incomplete Deprotection Residual protecting groups (e.g., Boc, Fmoc)Mass of the protecting group
Oxidation Addition of oxygen atoms (e.g., to Met or Trp)+16 Da per oxidation

Reference and Internal Standards

For accurate quantification and system suitability testing, various standards are employed.

  • Reference Standards: Well-characterized batches of the synthetic peptide used for comparison. The United States Pharmacopeia (USP) provides guidelines for the establishment of peptide reference standards.[8][9]

  • Internal Standards: For quantitative analysis, especially in complex matrices, stable isotope-labeled (SIL) versions of the peptide are considered the ideal internal standards.[10] These standards have the same chemical properties as the analyte but a different mass, allowing for precise quantification. Structural analogs with minor amino acid modifications can also be used.[11]

Workflow for Peptide Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a synthetic peptide.

PeptidePurityWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative RP-HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization Purified Purified Peptide Lyophilization->Purified RPHPLC RP-HPLC Analysis Purified->RPHPLC Purity Assessment LCMS LC-MS Analysis Purified->LCMS Identity & Impurity Profiling AAA Amino Acid Analysis Purified->AAA Quantification & Composition

Figure 1. A typical workflow for synthetic peptide production and purity analysis.

Comparison of Analytical Methods

Method Advantages Disadvantages Primary Application
RP-HPLC Robust, reproducible, quantitative.Does not provide mass information for impurity identification.Routine purity testing and quality control.
LC-MS Provides both purity and identity information, excellent for impurity characterization.Can be less quantitative than HPLC with UV detection without appropriate standards.Impurity profiling, sequence verification, and characterization of complex mixtures.
Amino Acid Analysis Provides absolute peptide quantification and confirms amino acid composition.Destructive to the sample, does not provide information on sequence or modifications.Determination of net peptide content.

Signaling Pathway Context: The Importance of Purity in Biological Assays

The purity of a synthetic peptide is paramount when it is used to study cellular signaling pathways. Impurities can act as antagonists or agonists, leading to misleading results. For example, in studying a G-protein coupled receptor (GPCR) signaling pathway, a truncated peptide impurity might fail to activate the receptor or could even block the binding of the active peptide.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Peptide Synthetic Peptide (Agonist) Peptide->GPCR Binds & Activates Impurity Peptide Impurity (Inactive) Impurity->GPCR No Binding or Inactive Binding Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Figure 2. Impact of peptide purity on a GPCR signaling pathway.

Conclusion

The purity analysis of synthetic peptides is a multi-faceted process that relies on a combination of powerful analytical techniques. While RP-HPLC remains the workhorse for routine purity assessment, LC-MS is indispensable for the detailed characterization of impurities. The use of appropriate reference and internal standards is crucial for ensuring the accuracy and reliability of these analyses. For researchers, scientists, and drug development professionals, a thorough understanding of these methods is essential for generating high-quality, reproducible data and for the successful development of peptide-based products.

References

Stability Showdown: Z-Protected vs. Fmoc-Protected Peptides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a protecting group strategy is a critical juncture in peptide synthesis, profoundly influencing the stability, purity, and ultimately the success of synthesizing the target molecule. This guide provides a detailed comparison of two cornerstone Nα-protecting groups: the classic Benzyloxycarbonyl (Z or Cbz) group and the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) group. We delve into their chemical stability, propensity for common side reactions, and provide supporting data and protocols to inform your synthetic strategy.

The fundamental difference between Z- and Fmoc-based strategies lies in their orthogonality. The Z-group is typically removed under harsh acidic conditions or by hydrogenolysis, while the Fmoc group is labile to mild basic conditions.[1][2][3] This dictates the choice of side-chain protecting groups and the overall workflow of solid-phase peptide synthesis (SPPS).

At a Glance: Key Stability Characteristics

CharacteristicZ (Benzyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Primary Application Solution-Phase & Solid-Phase SynthesisPredominantly Solid-Phase Peptide Synthesis (SPPS)[4]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid).[4]Mild base (e.g., 20% piperidine in DMF).[4]
Orthogonality Orthogonal to base-labile and some acid-labile protecting groups.Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[5]
Stability to Acid Generally stable to trifluoroacetic acid (TFA).[6]Stable to TFA used for cleavage from resin and side-chain deprotection.[5]
Stability to Base Stable to mild bases like piperidine.Labile to piperidine and other amines.[5]

Quantitative Comparison of Side Reactions

While direct head-to-head quantitative comparisons in the literature are scarce, the propensity for common side reactions is a critical stability parameter. The following tables summarize typical observations and quantitative data where available, primarily focusing on the well-documented challenges in the more common Fmoc-SPPS.

Aspartimide Formation

This side reaction is a major concern in Fmoc-SPPS, occurring when a peptide sequence containing aspartic acid is exposed to the basic conditions of Fmoc deprotection.[7] It can lead to a mixture of by-products, including α- and β-aspartyl peptides and racemization.[7][8]

Protecting Group StrategyPropensity for Aspartimide FormationRepresentative Data
Z-Protected Low. The acidic or hydrogenolytic deprotection conditions do not typically induce aspartimide formation.Data not widely reported due to the nature of the deprotection methods.
Fmoc-Protected High, sequence-dependent.[8]For the model peptide H-VKDGYI-OH, aspartimide-related by-products can be significant.[9] In another study, the Asp(OtBu)-Gly motif showed impurity levels of 44%, which could be reduced to 15% with additives.[7]
Diketopiperazine Formation

This side reaction is most prevalent at the dipeptide stage in Fmoc-SPPS, leading to the cleavage of the dipeptide from the resin.[10][11]

Protecting Group StrategyPropensity for Diketopiperazine FormationNotes
Z-Protected Lower in the context of SPPS due to different anchoring and cleavage strategies.More relevant to solution-phase synthesis where cyclization can still occur.
Fmoc-Protected High, especially with Proline or Glycine in the first two positions.[10]Can be minimized by using bulky resins (e.g., 2-chlorotrityl chloride resin).[12]
Racemization

The loss of chiral integrity is a potential issue during amino acid activation and coupling. Histidine and Cysteine are particularly susceptible.[7][13]

Protecting Group StrategyPropensity for RacemizationRepresentative Data
Z-Protected Generally low. The Z-group is a urethane-type protecting group which helps to suppress racemization.[7]-
Fmoc-Protected Can be significant, especially for certain amino acids like His and Cys.[7]For Fmoc-His(Trt)-OH, racemization increased from 1% to 7.8% with a 5-minute pre-activation time.[7] In another study, coupling of Fmoc-L-Cys(Trt)-OH with various reagents showed varying degrees of racemization.[13]

Experimental Protocols

Protocol 1: Fmoc-Group Deprotection in SPPS

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 5-20 minutes at room temperature. The exact time can be optimized based on the sequence.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation

Objective: To remove the Z-protecting group from a cleaved peptide in solution.

Materials:

  • Z-protected peptide

  • Methanol or Ethanol

  • Palladium on charcoal (10% Pd/C)

  • Ammonium formate or cyclohexene (as a hydrogen donor)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Add a large excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).

  • Flush the flask with an inert gas.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be required.

Protocol 3: General Peptide Stability Assessment by HPLC

Objective: To evaluate the stability of a purified peptide under specific conditions (e.g., different pH, temperature).

Materials:

  • Purified peptide

  • Buffers of desired pH (e.g., phosphate-buffered saline for physiological pH)

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., water and acetonitrile with 0.1% TFA)

  • Quenching solution (e.g., 10% acetic acid)

Procedure:

  • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., water or a buffer).

  • Dilute the stock solution to the desired final concentration in the test buffers.

  • At time point zero (t=0), take an aliquot of the peptide solution, quench the reaction if necessary (e.g., by adding acid to stop enzymatic degradation), and analyze it by HPLC to determine the initial peak area of the intact peptide.

  • Incubate the remaining peptide solutions at the desired temperature.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench them, and analyze by HPLC.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.

  • Plot the percentage of intact peptide versus time to determine the stability profile and calculate the half-life of the peptide under the tested conditions.

Visualizing the Chemistry: Diagrams and Workflows

To better understand the chemical principles underlying the stability of Z- and Fmoc-protected peptides, the following diagrams illustrate their structures, deprotection mechanisms, and a typical workflow for solid-phase peptide synthesis.

Z_Protecting_Group cluster_Z Z-Protecting Group Structure Z_structure Z_structure

Z-Protecting Group Structure

Fmoc_Protecting_Group cluster_Fmoc Fmoc-Protecting Group Structure Fmoc_structure Fmoc_structure

Fmoc-Protecting Group Structure

Z_Deprotection_Mechanism Z-Group Deprotection by Hydrogenolysis Z_Peptide Z-Protected Peptide Deprotected_Peptide Deprotected Peptide Z_Peptide->Deprotected_Peptide Hydrogenolysis H2_PdC H₂ / Pd-C Toluene Toluene Fmoc_Deprotection_Mechanism Fmoc-Group Deprotection with Piperidine Fmoc_Peptide Fmoc-Protected Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine Deprotected_Peptide Deprotected Peptide Intermediate->Deprotected_Peptide β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct releases Dibenzofulvene which is trapped SPPS_Workflow General Fmoc-SPPS Workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., with HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

References

The Economic Calculus of Dipeptide Synthesis: A Cost-Benefit Analysis of Z-Val-Ala-OH for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of raw materials in large-scale peptide synthesis is a critical determinant of process efficiency, final product purity, and overall manufacturing cost. This guide presents a comprehensive cost-benefit analysis of utilizing the protected dipeptide Z-Val-Ala-OH as a building block, comparing its performance and economic viability against the stepwise addition of its constituent amino acids protected with Fmoc or Boc groups.

The synthesis of peptides, particularly for therapeutic applications, demands rigorous control over each step to ensure high purity and yield. The choice of protecting groups for the amino acid backbone is a fundamental decision in this process. While the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups dominate the landscape of Solid-Phase Peptide Synthesis (SPPS), the Benzyloxycarbonyl (Z) group, a more traditional protecting group, offers distinct advantages and disadvantages, especially in the context of solution-phase synthesis or the synthesis of specific peptide fragments. This compound, a pre-formed dipeptide, presents an alternative to the sequential coupling of Z-Val-OH and Ala-OH.

This guide provides a detailed comparison of these synthetic strategies, supported by experimental data and protocols, to aid in making informed decisions for large-scale production.

Comparative Analysis of Synthetic Strategies

The economic and process efficiency of large-scale dipeptide synthesis is a multi-faceted equation. Key variables include the cost of raw materials, reagent consumption, cycle times, and the resulting yield and purity of the final product. Below is a comparative summary of the key performance indicators for the synthesis of a Val-Ala dipeptide using this compound versus stepwise synthesis with Fmoc- and Boc-protected amino acids.

ParameterThis compound (Solution Phase)Stepwise Fmoc-Val-OH + Fmoc-Ala-OH (SPPS)Stepwise Boc-Val-OH + Boc-Ala-OH (SPPS)
Starting Material Cost Higher initial cost for the pre-formed dipeptideModerate cost for individual protected amino acidsLower to moderate cost for individual protected amino acids
Reagent Consumption Lower overall, fewer coupling and deprotection cyclesHigher, requires reagents for each coupling and deprotection stepHigher, requires reagents for each coupling and deprotection step
Typical Yield Variable, dependent on coupling efficiency to the subsequent amino acid or resin. Can be high with optimized protocols.Generally high (>95% per coupling step) in standard Fmoc-SPPS.[1]Generally high (>95% per coupling step) in standard Boc-SPPS.[1]
Purity Profile High purity achievable. Side reactions are dependent on the coupling method.High purity is achievable with standard protocols. Potential for piperidine-induced side reactions.[1]High purity is achievable.
Process Time Potentially shorter due to fewer reaction cyclesLonger due to sequential coupling and deprotection stepsLonger due to sequential coupling and deprotection steps
Waste Generation Moderate, dependent on the specific processHigher due to repeated washing and deprotection stepsHigher due to repeated washing and deprotection steps
Deprotection Conditions Catalytic hydrogenation (mild) or strong acid (HBr/AcOH)[2]Mild base (e.g., piperidine)[2]Strong acid (e.g., TFA)[2]

Experimental Protocols

Reproducibility and scalability are paramount in large-scale synthesis. The following are representative protocols for the synthesis of a Val-Ala dipeptide segment using the three compared strategies.

Protocol 1: Dipeptide Fragment Coupling using this compound (Solution Phase)

This protocol outlines the coupling of this compound to a resin-bound amino acid (H-AA-Resin).

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent like Dichloromethane (DCM) for 30 minutes. Wash the resin multiple times with N,N-Dimethylformamide (DMF).

  • Activation of this compound: In a separate vessel, dissolve this compound (1.5 equivalents relative to resin loading), a coupling reagent such as HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF. Add Diisopropylethylamine (DIEA) (2 equivalents) to the solution.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Stepwise Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids

This protocol details the synthesis of a Val-Ala dipeptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Place Rink Amide MBHA resin in a solid-phase synthesis vessel. Swell the resin in DCM for 30 minutes, then wash with DMF.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

    • Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF.

  • Second Amino Acid Coupling (Fmoc-Val-OH):

    • Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from the newly coupled Alanine.

    • Coupling: Repeat the coupling step with Fmoc-Val-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group from Valine using 20% piperidine in DMF.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water) to cleave the dipeptide from the resin and remove side-chain protecting groups.

Visualization of Synthetic Workflows

To further elucidate the differences between these synthetic strategies, the following diagrams illustrate the key steps and decision points.

G Workflow for this compound Solution Phase Coupling start Start with H-AA-Resin activate Activate this compound (Coupling Reagent + Base) start->activate 1 couple Couple to H-AA-Resin activate->couple 2 wash Wash Resin couple->wash 3 end Z-Val-Ala-AA-Resin wash->end 4

This compound Coupling Workflow

G Workflow for Stepwise Fmoc-SPPS start Start with Resin deprotect1 Fmoc Deprotection (Piperidine) start->deprotect1 couple1 Couple Fmoc-Ala-OH deprotect1->couple1 wash1 Wash couple1->wash1 deprotect2 Fmoc Deprotection (Piperidine) wash1->deprotect2 couple2 Couple Fmoc-Val-OH deprotect2->couple2 wash2 Wash couple2->wash2 final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave end H-Val-Ala-OH cleave->end

Stepwise Fmoc-SPPS Workflow

G Decision Logic for Synthesis Strategy cost Is raw material cost the primary driver? time Is process time a critical factor? cost->time No fmoc_boc Favor Stepwise Fmoc/Boc SPPS cost->fmoc_boc Yes scale Is this for very large-scale production? time->scale No z_val_ala Consider this compound time->z_val_ala Yes scale->z_val_ala Yes scale->fmoc_boc No

Synthesis Strategy Decision Logic

Conclusion

The choice between using this compound and a stepwise SPPS approach with Fmoc- or Boc-protected amino acids for large-scale synthesis is a nuanced decision that depends on a careful evaluation of costs, process efficiency, and the specific requirements of the final product.

This compound offers a compelling advantage in reducing the number of synthetic cycles, which can lead to shorter production times and reduced solvent and reagent consumption. This is particularly beneficial in large-scale manufacturing where process optimization is key to cost control. However, the higher initial cost of the pre-formed dipeptide must be weighed against these process savings. The use of the Z-group also provides an orthogonal protection strategy, which can be valuable in the synthesis of complex peptides.[1]

Stepwise SPPS with Fmoc- or Boc-protected amino acids remains the industry standard for its versatility and the extensive body of established protocols. [1] While it involves more steps and higher consumption of reagents and solvents, the lower cost of the individual protected amino acids can make it a more economical choice for smaller to medium-scale production runs or when the cost of the final peptide is highly sensitive to raw material prices.

Ultimately, for drug development professionals and researchers, a thorough process-specific cost analysis is recommended. This should take into account not only the price of the starting materials but also the costs associated with reagents, solvents, labor, and waste disposal for each synthetic strategy. The data and protocols provided in this guide serve as a foundational resource for conducting such an analysis and making an informed decision that aligns with the economic and scientific goals of the project.

References

A Comparative Guide to Alternatives for Z-Val-Ala-OH in Specific Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for amino acids is a critical determinant of the success, purity, and yield of the final product. While Z-Val-Ala-OH (Carbobenzoxy-L-valyl-L-alanine) has traditionally been used, particularly in solution-phase synthesis, modern peptide chemistry offers robust alternatives. This guide provides an objective comparison of this compound with its most common counterparts, Fmoc-Val-Ala-OH and Boc-Val-Ala-OH, supported by established principles of peptide chemistry.

General Comparison of Protecting Groups: Z, Fmoc, and Boc

The selection of a protecting group strategy is primarily dictated by its cleavage conditions and its orthogonality with other protecting groups used for the side chains of amino acids.[1]

  • Z (Carbobenzoxy): The Z-group is typically removed by catalytic hydrogenation.[2] This method is not compatible with amino acids containing sulfur or other groups that can poison the catalyst. It has historically been significant in solution-phase peptide synthesis.[3]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile and is commonly removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4] The mild cleavage conditions make Fmoc chemistry the preferred method for solid-phase peptide synthesis (SPPS), especially for peptides containing acid-sensitive residues.[]

  • Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and is cleaved with moderately strong acids like trifluoroacetic acid (TFA).[6] Boc chemistry is a well-established method for SPPS and can be advantageous for the synthesis of long or aggregation-prone peptides.[7]

Qualitative Comparison of Protecting Group Strategies for Dipeptide Synthesis

FeatureThis compoundFmoc-Val-Ala-OHBoc-Val-Ala-OH
Synthesis Phase Primarily Solution-PhaseSolid-Phase & Solution-PhaseSolid-Phase & Solution-Phase
Cleavage Condition Catalytic Hydrogenation (e.g., H₂/Pd-C)Mild Base (e.g., 20% Piperidine in DMF)Moderate Acid (e.g., 50% TFA in DCM)
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)Quasi-orthogonal with benzyl-based side-chain protecting groups
Common Side Reactions Catalyst poisoning with sulfur-containing amino acids, incomplete deprotection.Diketopiperazine formation at the dipeptide stage, aspartimide formation, racemization with certain coupling reagents.[8]Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met), requires strong acid for final cleavage from resin.[8]
Compatibility Not suitable for automated solid-phase synthesis.Highly compatible with automated SPPS.Compatible with automated SPPS.

Quantitative Data Summary

Obtaining a direct, side-by-side quantitative comparison of yield, purity, and racemization for the synthesis of the specific dipeptide Val-Ala-OH using Z, Fmoc, and Boc protecting groups under identical conditions is challenging from publicly available literature. The efficiency of peptide coupling is highly dependent on the specific coupling reagents, solvents, temperature, and reaction times used.

However, general trends can be inferred. For instance, a patent for the synthesis of a similar dipeptide, Fmoc-beta-Ala-Val-OH, reported a yield of 72% and a purity of 99.0% .[9] While not a direct comparison, this indicates that high purity and moderate to good yields are achievable with the Fmoc strategy. Modern SPPS using Fmoc chemistry with efficient coupling reagents like HATU or HCTU can often achieve coupling yields exceeding 99% per step.[8]

Racemization is a critical concern in peptide synthesis. The use of coupling additives like HOBt or Oxyma can significantly suppress racemization.[10] For sterically hindered amino acids like valine, the choice of coupling reagent is crucial. Reagents like DEPBT are known to cause very little epimerization.[10]

Experimental Protocols

The following are generalized protocols for the synthesis of a dipeptide. These should be optimized for specific laboratory conditions and equipment.

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a typical solution-phase coupling.

  • Activation of Z-Val-OH:

    • Dissolve Z-Val-OH (1 equivalent) and a coupling additive such as N-hydroxysuccinimide (HONSu) (1.1 equivalents) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 1-2 hours at 0°C.

    • Filter off the dicyclohexylurea (DCU) byproduct.

  • Coupling with H-Ala-OR (Alanine with a protected C-terminus, e.g., methyl ester):

    • To the filtrate containing the activated Z-Val-OH, add H-Ala-OMe·HCl (1 equivalent) and a base such as triethylamine (NEt₃) (1 equivalent) to neutralize the hydrochloride salt.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute acid (e.g., 1N HCl), water, and dilute base (e.g., 5% NaHCO₃) to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting Z-Val-Ala-OMe by recrystallization or column chromatography.

  • Deprotection of the C-terminus:

    • Saponify the methyl ester using a base like NaOH in a methanol/water mixture to yield this compound.

Protocol 2: Solid-Phase Synthesis of Fmoc-Val-Ala-OH (on a resin)

This protocol outlines the steps for manual Fmoc-SPPS on a Rink Amide resin to produce a C-terminal amide dipeptide.

  • Resin Swelling and First Amino Acid Loading:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Deprotect the Fmoc group on the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Ala-OH (3 equivalents) using a coupling reagent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the alanine residue.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Valine):

    • Couple Fmoc-Val-OH (3 equivalents) using HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection and Cleavage:

    • Deprotect the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

Protocol 3: Solid-Phase Synthesis of Boc-Val-Ala-OH (on a resin)

This protocol outlines the steps for manual Boc-SPPS on a Merrifield resin to produce a C-terminal carboxylic acid dipeptide.

  • Resin Swelling and First Amino Acid Loading:

    • Swell Merrifield resin in DCM.

    • Attach the first amino acid, Boc-Ala-OH, to the resin, for example, via its cesium salt.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the resin with a 10% solution of DIPEA in DCM.

    • Wash the resin with DCM.

  • Second Amino Acid Coupling (Valine):

    • Couple Boc-Val-OH (3 equivalents) using a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Final Cleavage:

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin using a strong acid like anhydrous HF at 0°C for 1 hour in the presence of a scavenger like anisole.[7]

    • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

Mandatory Visualization

Biological Relevance of the Val-Ala Sequence

The Val-Ala dipeptide sequence is found in various biologically active peptides. For instance, it is a component of signal peptides that direct the translocation of proteins across membranes.[11] Additionally, a similar sequence (Leu-Ala) is present in the Tuberoinfundibular Peptide of 39 residues (TIP39).[12] TIP39 is a ligand for the parathyroid hormone 2 receptor (PTH2R) and is involved in modulating the calcineurin-NFAT signaling pathway, which plays a crucial role in the immune response, neuronal development, and other physiological processes.[13][14][15]

Below is a diagram illustrating the Calcineurin-NFAT signaling pathway, which can be modulated by peptides like TIP39.

Calcineurin_NFAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Antigen, Hormone) Peptide_Modulator Peptide Modulator (e.g., TIP39) PTH2R PTH2 Receptor Peptide_Modulator->PTH2R Binds & Modulates Receptor Cell Surface Receptor (e.g., TCR, GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PTH2R->PLC Modulates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates to Gene_Expression Target Gene Expression NFAT_n->Gene_Expression Regulates

Caption: Calcineurin-NFAT signaling pathway and its modulation.

References

Safety Operating Guide

Personal protective equipment for handling Z-Val-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Z-Val-Ala-OH. The following procedures for personal protective equipment (PPE), handling, and disposal are based on available hazard information and standard laboratory safety protocols.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Z-L-valyl-L-alanine, Carbobenzoxy-L-valyl-L-alanine

  • CAS Number: 24787-89-1

  • Molecular Formula: C16H22N2O5[1][2]

  • Molecular Weight: 322.36 g/mol [1][2]

Hazard Summary

This compound is a white to off-white solid.[3] Based on available data, it presents the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected.[4] The following table summarizes recommended PPE for various laboratory operations.

OperationMinimum PPEEnhanced PPE (for increased risk scenarios)
Weighing and Preparing Solutions Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes.Chemical safety goggles, N95 dust mask (if ventilation is inadequate), double-gloving (nitrile).
Running Reactions and Transfers Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes.Chemical safety goggles, face shield (if splash hazard exists), chemical-resistant apron.
Handling Spills Chemical safety goggles, chemical-resistant gloves, lab coat, closed-toe shoes.Full-face respirator with appropriate cartridge, chemical-resistant apron or coveralls.

Note on Gloves: Always inspect gloves prior to use and change them immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the label information matches the order details.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.

2. Storage:

  • Store in a tightly sealed container in a cool, dry place.[5]

  • Recommended storage temperature is between 0°C and 8°C.[1][3]

  • Store away from incompatible materials.

3. Weighing and Solution Preparation:

  • Handle the solid material in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.

  • If a fume hood is not available, wear an N95 dust mask.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Experimental Use:

  • All procedures involving this compound should be performed in a designated area.

  • Wear the appropriate PPE as outlined in the table above.

  • Keep containers closed when not in use.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[6]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Place unused this compound and any solutions containing it in a clearly labeled, sealed waste container.

    • Do not mix with other waste streams unless compatibility is known.

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and other contaminated solid materials should be disposed of as solid chemical waste.[6]

    • Place these items in a designated, labeled container for hazardous waste pickup.

Experimental Workflow and Safety Checkpoints

The following diagram outlines the standard workflow for handling this compound, from receipt to disposal, highlighting key safety checkpoints.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal receive Receive Shipment inspect Inspect Container (Check for Damage) receive->inspect Wear PPE store Store at 0-8°C (Sealed, Dry) inspect->store weigh Weigh Solid (In Fume Hood) store->weigh Transfer to Lab prepare Prepare Solution weigh->prepare Use PPE experiment Conduct Experiment prepare->experiment Use PPE spill Spill Management experiment->spill If Spill Occurs waste Collect Chemical Waste experiment->waste End of Procedure spill->waste Collect Spill Debris dispose Dispose via Hazardous Waste Stream waste->dispose

Caption: Workflow for Handling this compound from Receipt to Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Val-Ala-OH
Reactant of Route 2
Reactant of Route 2
Z-Val-Ala-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.